Methyl 2-acetylamino-3-chloropropionate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKDMFMKAAPDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335105 | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87333-22-0, 18635-38-6, 40026-27-5 | |
| Record name | N-Acetyl-3-chloroalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Methyl 2-(acetylamino)-3-chloropropionate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333220 | |
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| Record name | 18635-38-6 | |
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| Record name | NSC146378 | |
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| Record name | N-Acetyl-3-chloroalanine methyl ester | |
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| Record name | methyl 2-(acetylamino)-3-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.843 | |
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| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)- | |
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Foundational & Exploratory
"synthesis and properties of Methyl 2-acetylamino-3-chloropropionate"
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-acetylamino-3-chloropropionate
Abstract
This compound (CAS No: 18635-38-6 / 87333-22-0) is a pivotal chiral building block and fine chemical intermediate in the fields of pharmaceutical development, organic synthesis, and advanced materials science.[1][2] Its structure, featuring a chiral center, an ester, a chlorine atom, and an amide linkage, provides significant versatility for constructing more complex molecules.[1] This guide offers a comprehensive overview of its physicochemical properties, detailed synthesis methodologies, and established analytical characterization techniques. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal relationships behind experimental choices, providing researchers and drug development professionals with a robust and scientifically grounded resource.
Introduction and Significance
This compound, also known by synonyms such as N-acetyl-3-chloroalanine methyl ester, is an amino acid derivative that serves as a critical starting material in multi-step organic syntheses.[3][4] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries for the development of new active ingredients.[5] Furthermore, it has found applications in the electronic chemicals sector, specifically in the formulation of photoresists for semiconductor manufacturing, where it helps to fine-tune material properties like sensitivity and resolution.[5] Understanding its synthesis and properties is therefore crucial for its effective application in these high-technology fields.[1][6]
Physicochemical and Spectroscopic Properties
The compound is typically a white solid under ambient conditions, a characteristic indicated by its melting point.[1][4] Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol makes it highly compatible with a wide range of reaction and purification conditions.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18635-38-6, 87333-22-0 | [3][4] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][3][7] |
| Molecular Weight | 179.60 g/mol | [1][3][7] |
| Appearance | White Solid | [1][4] |
| Melting Point | 74-76 °C | [1][4][8] |
| Boiling Point | 303.6 ± 27.0 °C (Predicted) | [4][8] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1][4] |
| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | [3] |
| InChI Key | IGKDMFMKAAPDDN-UHFFFAOYSA-N | [3] |
Spectroscopic data is essential for the structural confirmation of the molecule. While specific spectra are proprietary to databases, reference information is available through sources like PubChem, which collate data including ¹³C NMR, GC-MS, and IR spectra.[3]
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of this compound can be approached via several routes. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. Two prevalent methods are detailed below.
Method 1: Direct Acetylation of Methyl 2-amino-3-chloropropionate
This is a direct and efficient one-step process, particularly suitable when the chiral precursor, methyl 2-amino-3-chloropropionate, is readily available. The core of this reaction is the nucleophilic acyl substitution where the amino group of the starting material attacks the electrophilic carbonyl carbon of an acetylating agent.
-
Causality of Reagent Choice : Acetic anhydride is the preferred acetylating agent. It is highly reactive, and the reaction byproduct, acetic acid, is easily removed. The reaction is typically performed in an inert solvent like diethyl ether to prevent side reactions and facilitate product precipitation.[1][9]
-
Control of Reaction Conditions : The temperature is maintained at 0-5°C during the addition of acetic anhydride.[9] This is a critical control point to manage the exothermic nature of the acylation, preventing potential side reactions and decomposition, thereby ensuring a high yield of the desired N-acetylated product.
Method 2: Multi-step Synthesis from Serine
This pathway is valuable when starting from the readily available and inexpensive amino acid, Serine. It involves a sequence of three key transformations: esterification, chlorination, and acylation.[10]
-
Step A: Esterification : Serine is first converted to its methyl ester. This is a classic Fischer esterification, typically achieved by reacting Serine with methanol in the presence of an acid catalyst.[10][11] This step is crucial to protect the carboxylic acid functional group, preventing it from interfering in the subsequent chlorination step.
-
Step B: Chlorination : The hydroxyl group of the serine methyl ester is substituted with a chlorine atom. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[4][10] The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion. The use of a catalyst like dimethylformamide (DMF) can accelerate this step.[10]
-
Step C: Acylation : The resulting methyl 2-amino-3-chloropropionate is then acylated using acetic anhydride, as described in Method 1, to yield the final product.[10]
Below is a diagram illustrating the workflow for the synthesis starting from Serine.
Caption: Multi-step synthesis workflow from Serine.
The following diagram illustrates the key mechanistic step of N-acetylation.
Caption: Mechanism of the N-acetylation reaction.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating purification and isolation steps to ensure product integrity.
Protocol 1: Synthesis via Direct Acetylation[9]
-
Preparation : Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether in a reaction flask equipped with a stirrer.
-
Cooling : Cool the suspension to 0-5°C using an ice bath. This temperature control is vital to moderate the reaction rate.
-
Acetylation : Slowly add 20 mL of acetic anhydride dropwise while maintaining the temperature at 0-5°C. Stir vigorously during the addition.
-
Reaction Progression : Continue stirring for an additional 40 minutes at 0-5°C after the addition is complete.
-
Warming : Slowly warm the reaction mixture to room temperature (15-25°C) and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Isolation : Collect the precipitated white solid product by filtration.
-
Purification : Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and acetic acid.
-
Drying : Dry the final product under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate. The reported yield for this procedure is approximately 85%.[9]
Protocol 2: Synthesis from Serine (Conceptual)[4][10]
-
Esterification : React Serine with methanol in the presence of an acid catalyst (e.g., HCl or TMSCl) until the starting material is consumed (monitored by TLC).[11] Remove the solvent under reduced pressure to obtain the serine methyl ester hydrochloride.
-
Chlorination : Treat the serine methyl ester with thionyl chloride, optionally with a catalytic amount of DMF.[4][10] The reaction is typically performed in an inert solvent. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation.
-
Acylation : Dissolve the crude methyl 2-amino-3-chloropropionate in a suitable solvent (e.g., diethyl ether) and perform the acylation with acetic anhydride as detailed in Protocol 1.
-
Work-up and Purification : After the acylation reaction, the final product is isolated by filtration, washed, and dried. Recrystallization may be performed to obtain a product of high purity.[10]
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it may cause an allergic skin reaction (H317) and is very toxic to aquatic life with long-lasting effects (H400, H410).[3]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[4]
-
Handling : Avoid inhalation of dust and contact with skin and eyes.[4] Use in a well-ventilated area or under a chemical fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[4][12]
Conclusion
This compound is a compound of significant industrial and research interest due to its versatile chemical nature. The synthetic routes, primarily direct acetylation or a multi-step process from serine, are well-established and offer high yields when key parameters like temperature are carefully controlled. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective use in the development of novel pharmaceuticals, agrochemicals, and electronic materials.
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A Comprehensive Technical Guide to Methyl 2-acetylamino-3-chloropropionate: Synthesis, Characterization, and Applications
This guide provides an in-depth exploration of Methyl 2-acetylamino-3-chloropropionate, a versatile chiral building block crucial in various fields of chemical synthesis. Designed for researchers, chemists, and professionals in drug development and material science, this document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and discusses its significant applications and safety considerations.
Introduction and Strategic Importance
This compound, also known as N-acetyl-3-chloro-alanine methyl ester, is a functionalized amino acid derivative. Its structure, featuring a chiral center, a reactive chlorine atom, an ester, and an amide group, makes it a highly valuable intermediate in stereoselective synthesis.[1] The ability to selectively manipulate these functional groups allows for the construction of complex molecular architectures, positioning it as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty electronic materials like photoresists.[1] This guide aims to provide the foundational knowledge required for its effective synthesis, validation, and application in advanced research and development settings.
Physicochemical Properties and Stereoisomerism
A precise understanding of the compound's properties is fundamental to its application. It is typically a white to off-white solid, soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.[1][2]
A critical point of consideration is the compound's stereochemistry. The designation "this compound" can refer to the racemic mixture or one of its specific stereoisomers, each identified by a unique CAS (Chemical Abstracts Service) number. It is imperative for researchers to use the correct CAS number to ensure the procurement and application of the desired stereoisomer.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][3][4] |
| Molecular Weight | 179.60 g/mol | [1][3][5] |
| Appearance | White to off-white solid/crystalline powder | [1][6][7] |
| Melting Point | 74-80 °C | [1][7] |
| Boiling Point | 303.6 °C at 760 mmHg (Predicted) | [6][8] |
| Density | ~1.21 g/cm³ | [6] |
| CAS Number (L-form, (S)-) | 87333-22-0 (Often refers to L- or DL-form) | [3][7][8] |
| CAS Number (D-form, (R)-) | 18635-38-6 | [1][6][9] |
| IUPAC Name (Racemic) | methyl 2-acetamido-3-chloropropanoate | [3] |
| Synonyms | N-acetyl-3-chloro-alanine methyl ester, L-N-Acetyl-β-chloroalanine Methyl Ester | [3][6] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is commonly achieved from its corresponding amino acid precursor. The following protocol describes a reliable method starting from a serine derivative, which involves chlorination followed by N-acetylation. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
L-Serine methyl ester hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Acetic anhydride
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Protocol:
-
Chlorination:
-
Suspend L-Serine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath. Causality: This temperature control mitigates potential side reactions and decomposition from the exothermic reaction.
-
Add thionyl chloride dropwise to the cooled suspension. Vigorous gas evolution (HCl and SO₂) will be observed. Mechanism: The hydroxyl group of serine is converted into a good leaving group (chlorosulfite ester), which is then displaced by the chloride ion.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude methyl 2-amino-3-chloropropionate hydrochloride intermediate.
-
-
N-Acetylation:
-
Dissolve the crude intermediate in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (approx. 2.5 equivalents) to neutralize the hydrochloride salt and catalyze the acetylation. Causality: The free amine is a much stronger nucleophile than its protonated form and is required to attack the acetylating agent.
-
Add acetic anhydride (approx. 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Purpose: These washes remove unreacted base, acetic acid byproducts, and water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure this compound.
-
Analytical Characterization
Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for structural confirmation.
Diagram of Analytical Workflow
Caption: A multi-technique workflow for analytical characterization.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the acetyl methyl group (singlet, ~2.0 ppm), the methoxy group of the ester (singlet, ~3.7 ppm), the diastereotopic protons of the chloromethyl group (two doublets of doublets, ~3.8-4.0 ppm), the alpha-proton (multiplet, ~4.7 ppm), and the amide proton (doublet, ~6.5-7.5 ppm).
-
¹³C NMR: The carbon spectrum will display signals for the methyl carbons (acetyl and methoxy), the chloromethyl carbon (~45 ppm), the alpha-carbon (~53 ppm), and the two carbonyl carbons (amide and ester, ~170 ppm).[3]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, the presence of a chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the N-H stretch (~3300 cm⁻¹), C=O stretches for the amide and ester (~1740 cm⁻¹ and ~1650 cm⁻¹), and the C-Cl stretch (~700-800 cm⁻¹).[3]
Applications in Drug Development and Material Science
This compound is not an end product but a critical starting material. Its utility stems from the ability to use the chloro- and ester- functionalities in further synthetic transformations.
-
Pharmaceutical Synthesis: As a chiral building block, it is used in the synthesis of complex active pharmaceutical ingredients (APIs). The chlorine can be displaced by various nucleophiles (e.g., azides, thiols, amines) to introduce new functionalities in a stereocontrolled manner.
-
Electronic Chemicals: The compound is a key intermediate in the manufacture of specialty chemicals used in the electronics industry.[1] It is particularly valuable in the formulation of photoresists, which are essential for the photolithography process in semiconductor manufacturing.
-
Agrochemicals: Similar to pharmaceuticals, it serves as a precursor for novel pesticides and herbicides where specific stereochemistry is often required for biological activity.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound may cause an allergic skin reaction (H317) and is considered very toxic to aquatic life with long-lasting effects (H400/H410).[3][7] Inhalation and direct contact with skin and eyes should be avoided.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Operations should be conducted in a well-ventilated fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
- This compound CAS 18635-38-6. Home Sunshine Pharma.
- Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3.
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-acetylamino-3-chloropropion
- N-Acetyl-3-chloroalanine methyl ester. Echemi.
- N-Acetyl-3-chloro-L-alanine methyl ester - Introduction. ChemBK.
- Methyl 2-(acetylamino)-3-chloropropionate, (R)- | C6H10ClNO3.
- METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)-.
- Applications of this compound in Specialty Chemicals. (2025). Google AI Test Kitchen.
- METHYL 2-(ACETYLAMINO)
Sources
- 1. nbinno.com [nbinno.com]
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- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound CAS 18635-38-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 9. METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)- [drugfuture.com]
An In-Depth Technical Guide: Methyl 2-acetylamino-3-chloropropionate as a Premier Electrophilic Alanine Equivalent
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Methyl 2-acetylamino-3-chloropropionate, a versatile and synthetically crucial reagent. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying principles, strategic applications, and field-proven methodologies that establish this compound as a cornerstone electrophilic alanine equivalent for the synthesis of complex biomolecules and therapeutics.
Introduction: The Concept of Electrophilic Amino Acid Equivalents
In the landscape of chemical biology and medicinal chemistry, the twenty canonical amino acids offer a foundational but limited palette. The strategic introduction of unnatural amino acids (UAAs) into peptides and proteins provides an unparalleled ability to modulate molecular properties, introduce novel functionalities, and develop advanced therapeutics.[1] A key strategy in synthesizing these UAAs is the use of electrophilic amino acid equivalents. These reagents invert the typical nucleophilic character of an amino acid's side chain, transforming it into a reactive site for bond formation with a wide array of nucleophiles.
This compound (Ac-Ala(Cl)-OMe) stands out as a highly stable, accessible, and versatile electrophilic synthon.[2][3] Its structure is elegantly tailored for synthetic utility: the N-acetyl and methyl ester groups provide robust protection for the amine and carboxyl functionalities, while the β-chloro group activates the side chain for nucleophilic substitution, making it an ideal building block for constructing modified alanine derivatives.[2]
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClNO₃ | [2][4][5] |
| Molecular Weight | 179.60 g/mol | [2][4][5] |
| Appearance | White crystalline solid | [2][6][7] |
| Melting Point | 74-76 °C | [2][6] |
| Solubility | Soluble in CH₂Cl₂, EtOAc, MeOH; Insoluble in water | [2][6] |
| CAS Number (L-form) | 18635-38-6 | [2][5][8] |
| CAS Number (DL-racemate) | 87333-22-0 | [4][9][10] |
| CAS Number (D-form) | 327064-63-1 | [11] |
Safety & Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a potential skin sensitizer and is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood, and measures should be taken to prevent its release into the environment.
Synthesis of the Reagent: A Validated Protocol
The accessibility of Ac-Ala(Cl)-OMe is a key advantage. It is commonly prepared via the N-acetylation of the corresponding β-chloroalanine methyl ester hydrochloride, a straightforward and high-yielding transformation.[2]
Protocol: Synthesis of (R)-Methyl 2-acetylamino-3-chloropropionate
Materials:
-
(R)-Methyl 2-amino-3-chloropropionate hydrochloride
-
Acetic Anhydride (Ac₂O)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend (R)-Methyl 2-amino-3-chloropropionate hydrochloride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired product as a white solid.[2]
Workflow Diagram: Synthesis of Ac-Ala(Cl)-OMe
Caption: Synthetic workflow for the N-acetylation of β-chloroalanine methyl ester.
Mechanism of Action: An Electrophilic Alanine Building Block
The synthetic power of Ac-Ala(Cl)-OMe lies in the electrophilic nature of its β-carbon. The electron-withdrawing inductive effect of the chlorine atom renders the attached carbon atom electron-deficient and thus susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a classic Sɴ2 mechanism, resulting in the displacement of the chloride anion and the formation of a new covalent bond at the β-position. The N-acetyl and methyl ester groups remain inert under typical reaction conditions, ensuring that reactivity is precisely directed to the side chain.
Diagram: General Sɴ2 Reactivity
Caption: General mechanism of nucleophilic substitution at the β-carbon.
Synthetic Applications: Building Diverse Alanine Analogs
The true utility of Ac-Ala(Cl)-OMe is demonstrated by its reactivity with a broad spectrum of nucleophiles, enabling the synthesis of a diverse library of non-natural amino acids.
| Nucleophile Class | Example Nucleophile | Resulting Amino Acid Derivative | Significance |
| S-Nucleophiles | Boc-Cys-OH | Lanthionine Precursor | Peptide stapling, synthesis of lantibiotics |
| N-Nucleophiles | Sodium Azide (NaN₃) | β-Azidoalanine | Bioorthogonal chemistry ("click" reactions) |
| N-Nucleophiles | Primary/Secondary Amines | Diaminopropionic Acid Analogs | Modifying peptide charge, metal chelation |
| O-Nucleophiles | Phenols, Alcohols | O-Alkyl/Aryl Serine Analogs | Ether-linked peptidomimetics |
| C-Nucleophiles | Malonates, Organocuprates | Higher Carbon Amino Acids | Novel side-chain architectures |
Application in Drug Development & Peptide Science
The non-natural amino acids synthesized from Ac-Ala(Cl)-OMe are not mere chemical curiosities; they are enabling tools for creating next-generation therapeutics and biological probes.
-
Peptide Stapling and Conformational Constraint: The reaction with a cysteine side chain forms a stable thioether bond (lanthionine). This linkage can be used to "staple" a peptide into a specific secondary structure, such as an α-helix. This conformational locking can dramatically increase the peptide's stability against proteolysis, improve its cell permeability, and enhance its binding affinity to its biological target.[12][13]
-
Bioorthogonal Handles for Bioconjugation: The synthesis of β-azidoalanine introduces a bioorthogonal "handle" into a peptide sequence. This azide group does not react with native biological functionalities but can be selectively modified using copper-catalyzed or strain-promoted "click chemistry".[14] This allows for precise attachment of payloads such as imaging agents, PEG chains (for improved pharmacokinetics), or cytotoxic drugs for antibody-drug conjugates.
-
Targeted Covalent Inhibitors: The electrophilic side chain itself can be leveraged to design targeted covalent inhibitors. By incorporating the chloroalanine moiety into a ligand that binds to a specific protein, the electrophilic center can be positioned to react with a nearby nucleophilic residue (e.g., Cysteine, Histidine, Lysine) in the protein's active site, forming an irreversible covalent bond and leading to potent and durable inhibition.[12][13]
Diagram: From Reagent to Application
Sources
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
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- 5. scbt.com [scbt.com]
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- 7. This compound, CasNo.18635-38-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]
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- 9. CAS Common Chemistry [commonchemistry.cas.org]
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- 12. Genetically Encoding an Electrophilic Amino Acid for Protein Stapling and Covalent Binding to Native Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetically encoding an electrophilic amino acid for protein stapling and covalent binding to native receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-acetylamino-3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of intermediates is paramount. Methyl 2-acetylamino-3-chloropropionate, a chiral building block with significant potential in the synthesis of bioactive molecules, demands a thorough and multi-faceted analytical approach for its unambiguous identification and quality control. This guide, intended for researchers and drug development professionals, provides an in-depth examination of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document delves into the rationale behind the spectroscopic characteristics, offering insights into the molecular structure and the experimental considerations for acquiring high-quality data.
Molecular Structure and Key Functional Groups
This compound (IUPAC name: methyl 2-acetamido-3-chloropropanoate) is a derivative of the amino acid alanine. Its structure, presented in Figure 1, incorporates several key functional groups that dictate its spectroscopic behavior:
-
Amide: The N-acetyl group introduces a secondary amide linkage.
-
Ester: The methyl ester group is a prominent feature.
-
Alkyl Halide: The chlorine atom attached to the β-carbon.
-
Chiral Center: The α-carbon (C2) is a stereocenter, leading to the existence of (R) and (S) enantiomers.
The interplay of these functionalities gives rise to a unique spectroscopic fingerprint, which we will explore in detail.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -NH (Amide) | 6.0 - 7.5 | Broad Singlet or Doublet | J(H,H) ≈ 7-9 |
| -CH(α) | 4.5 - 5.0 | Multiplet | J(Hα,Hβ), J(Hα,NH) |
| -CH₂(β) | 3.8 - 4.2 | Multiplet | J(Hβ,Hα) |
| -OCH₃ (Ester) | ~3.7 | Singlet | - |
| -COCH₃ (Amide) | ~2.0 | Singlet | - |
Expertise & Experience in Interpretation:
-
The amide proton (-NH) often appears as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and can exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum. Its coupling to the α-proton can provide conformational information.
-
The α-proton (-CH) is significantly deshielded by the adjacent electronegative nitrogen and the carbonyl group of the ester. Its multiplicity will be a complex pattern due to coupling with the β-protons and the amide proton.
-
The β-protons (-CH₂) are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet (often an ABX system) due to geminal and vicinal coupling. The electronegative chlorine atom causes a downfield shift.
-
The methyl protons of the ester (-OCH₃) and the acetyl group (-COCH₃) are expected to be sharp singlets as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 170 - 175 |
| C=O (Amide) | 169 - 172 |
| -CH(α) | 50 - 60 |
| -CH₂(β) | 45 - 55 |
| -OCH₃ (Ester) | ~52 |
| -COCH₃ (Amide) | ~23 |
Authoritative Grounding: The chemical shifts are predicted based on established ranges for similar functional groups in N-acylated amino acid esters.[1][2][3][4] The electron-withdrawing effects of the oxygen, nitrogen, and chlorine atoms are key to these assignments.
Experimental Protocol for NMR Analysis
Trustworthiness through Self-Validating Systems: A robust NMR analysis protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and minimal solvent interference.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer for better resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Pulse sequence: A standard 90° pulse sequence.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Typical spectral width: 0 to 200 ppm.
-
Pulse sequence: A standard pulse sequence with proton decoupling (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Caption: A simplified workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the amide and ester groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| N-H Stretch (Amide) | 3300 - 3250 | Medium | A relatively sharp band for a secondary amide. |
| C-H Stretch (sp³) | 3000 - 2850 | Medium | Aliphatic C-H bonds. |
| C=O Stretch (Ester) | ~1740 | Strong | Characteristic strong absorption for an ester carbonyl. |
| C=O Stretch (Amide I) | ~1650 | Strong | Characteristic strong absorption for a secondary amide carbonyl. |
| N-H Bend (Amide II) | ~1550 | Medium | Bending vibration of the N-H bond. |
| C-O Stretch (Ester) | 1250 - 1150 | Strong | Stretching of the C-O single bonds in the ester group. |
| C-Cl Stretch | 800 - 600 | Medium-Weak | In the fingerprint region, can be difficult to assign definitively. |
Expertise & Experience in Interpretation: The presence of two distinct and strong carbonyl peaks is a key diagnostic feature for this molecule, clearly indicating the presence of both an ester and an amide. The position of the N-H stretch can be indicative of hydrogen bonding in the solid state.
Experimental Protocol for Solid-State IR Analysis
Trustworthiness through Self-Validating Systems: Proper sample preparation is crucial for obtaining a high-quality IR spectrum of a solid compound.
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Acquire the IR spectrum of the KBr pellet. A background spectrum of a blank KBr pellet should be run first.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. A background spectrum of the clean, empty ATR crystal should be run first. This method is often quicker and requires less sample preparation than the KBr pellet method.[5]
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
"physical properties of N-acetyl-3-chloroalanine methyl ester"
An In-depth Technical Guide to the Physicochemical Properties of N-acetyl-3-chloroalanine Methyl Ester
Introduction
N-acetyl-3-chloroalanine methyl ester is a modified amino acid derivative that serves as a crucial building block in synthetic organic chemistry. For researchers and professionals in drug development, this compound is of particular interest due to its utility as a versatile intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its structure incorporates a reactive chloromethyl group, an acetyl-protected amine, and a methyl ester, providing multiple avenues for chemical modification.
A thorough understanding of the physicochemical properties of N-acetyl-3-chloroalanine methyl ester is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive overview of its key physical characteristics, supported by experimental protocols and synthetic insights to empower scientists in their research and development endeavors. The compound exists as a racemic mixture (DL-form) and as distinct enantiomers (L- and D-forms), which can influence its physical properties.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical compound is to establish its molecular identity. The structure of N-acetyl-3-chloroalanine methyl ester is defined by a three-carbon alanine backbone with key functional modifications.
Caption: Figure 1: Molecular Structure of N-acetyl-3-chloroalanine methyl ester
The core identifying properties of N-acetyl-3-chloroalanine methyl ester are summarized below. It is important to note the specific CAS number when sourcing the material, as it distinguishes between the racemic mixture and the pure enantiomers.
| Property | Value | Source(s) |
| Chemical Name | (±)-Methyl 2-(acetylamino)-3-chloropropionate | [3][4] |
| Synonyms | DL-N-Acetyl-β-chloroalanine methyl ester, N-Acetyl-3-chloroalanine methyl ester | [3][4] |
| Molecular Formula | C₆H₁₀ClNO₃ | [3][4][5][6][7] |
| Molecular Weight | 179.60 g/mol | [3][4][5][7][8] |
| Appearance | White to off-white crystalline powder/solid | [1][3][6][9] |
| CAS Number (DL-form) | 87333-22-0 | [1][3][4][6][7][10] |
| CAS Number (L-form) | 18635-38-6 | [5][8] |
Key Physicochemical Properties
Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, whereas a broad range often suggests the presence of impurities. There are slight variations in the reported melting points for this compound, which may be attributed to its stereoisomeric form (racemate vs. enantiomer) or the analytical method used.
| Stereoisomer | Reported Melting Point (°C) | Source(s) |
| DL-form | 79 - 80 | [3][4] |
| L-form | 74 - 76 | [1][5][9][11][12] |
| Not Specified | 80 - 83 | [6] |
This difference underscores the importance of stereochemistry in influencing the crystal lattice energy and, consequently, the melting point. The racemic (DL) form may have a different crystal packing than the pure L-enantiomer, leading to a different melting point.
Solubility Profile
The solubility of N-acetyl-3-chloroalanine methyl ester dictates its utility in various reaction and purification solvents. Its polar functional groups (amide, ester) and the nonpolar acetyl and methyl groups give it a balanced solubility profile.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [6] |
| Methanol | Soluble | [1][9][11][12] |
| Dichloromethane (DCM) | Soluble | [1][9][11][12] |
| Ethyl Acetate | Soluble | [1][9][11][12] |
Field Insight: The compound's solubility in common organic solvents like dichloromethane and ethyl acetate makes it highly compatible with standard synthetic chemistry workflows, including reaction setup and chromatographic purification. Its water solubility can be advantageous for certain workup procedures but also necessitates care to avoid hydrolysis of the ester group, particularly under non-neutral pH conditions.
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected shifts include a singlet for the acetyl methyl group (~2.0 ppm), a singlet for the ester methyl group (~3.7 ppm), signals for the diastereotopic protons of the chloromethyl group, and a signal for the alpha-proton on the chiral center.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework, with characteristic peaks for the carbonyl carbons of the ester and amide groups (typically in the 170-175 ppm range), the chiral alpha-carbon, the chloromethyl carbon, and the two methyl carbons.[13]
-
IR (Infrared) Spectroscopy: The IR spectrum is valuable for identifying key functional groups. Strong absorption bands are expected for the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretches of the amide and ester (~1740 cm⁻¹ and ~1650 cm⁻¹), and the C-Cl stretch.
-
MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight. In techniques like electrospray ionization (ESI-MS), the molecule is expected to be detected as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺, confirming the molecular mass of 179.60.[14]
Caption: Figure 2: Key Functional Groups for Spectroscopy
Other Physical Properties
The following properties are also relevant for process development and safety assessments. The values are primarily based on predictive models but provide useful estimates.
| Property | Predicted Value | Source(s) |
| Density | 1.2 - 1.3 g/cm³ | [1][3][5] |
| Boiling Point | 303.6 - 385.6 °C at 760 mmHg | [3][5][9] |
| Flash Point | 137.4 - 187.0 °C | [3][5][9] |
| Refractive Index | 1.479 | [3] |
Experimental Protocols for Property Determination
To ensure trustworthiness and reproducibility, physical properties must be determined using validated methods. Below are step-by-step protocols for key analyses.
Protocol: Melting Point Determination
Rationale: This protocol ensures an accurate determination of the melting range, a key purity indicator. A slow ramp rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, preventing an artificially high reading.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline N-acetyl-3-chloroalanine methyl ester into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (e.g., heat to 55°C for the L-form).
-
Slow Heating Ramp: Once the setpoint is reached, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: Report the result as a melting range (T1 - T2).
Protocol: Solubility Assessment
Rationale: This method provides a quantitative measure of solubility. Stirring ensures that equilibrium is reached between the solid and the solvent. Visual inspection for particulate matter is a simple yet effective way to determine if the dissolution is complete.
-
Solvent Preparation: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., deionized water, methanol) to a small, clean glass vial.
-
Initial Addition: Weigh and add a small, known amount of N-acetyl-3-chloroalanine methyl ester (e.g., 5 mg) to the vial.
-
Equilibration: Cap the vial and stir the mixture vigorously using a magnetic stir bar at a constant, controlled temperature (e.g., 25°C) for several minutes.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid.
-
Incremental Addition: If the solid dissolves completely, continue adding pre-weighed increments of the compound, allowing the mixture to equilibrate after each addition, until a saturated solution is formed (i.e., solid material remains undissolved).
-
Calculation: Calculate the solubility in mg/mL based on the total mass of compound dissolved in the known volume of solvent.
Synthesis, Stability, and Handling
Synthetic Overview
N-acetyl-3-chloroalanine methyl ester is typically synthesized from L- or DL-serine. A common synthetic pathway involves a three-step process, which highlights the compound's origins and potential process-related impurities.[2]
Caption: Figure 3: Common Synthetic Workflow
Expert Insight: The choice of reagents in each step is critical. For instance, using thionyl chloride for both esterification and chlorination is a common industrial approach.[2][15] The final purification by recrystallization is essential to remove any side products or unreacted starting materials, ensuring the high purity required for subsequent synthetic steps.
Chemical Stability and Storage
Given its functional groups, N-acetyl-3-chloroalanine methyl ester has specific stability considerations:
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
Reactivity of the Chloride: The primary chloride is a reactive site, susceptible to nucleophilic substitution, which is precisely the feature exploited in its synthetic applications.
For long-term integrity, the compound should be stored in a cool, dry environment. Several suppliers recommend storage at 2-8°C.[9][12][16] It should be kept in a tightly sealed container to protect it from moisture.
Conclusion
N-acetyl-3-chloroalanine methyl ester is a valuable synthetic intermediate whose utility is fundamentally linked to its physical properties. Its defined melting point serves as a reliable purity benchmark, while its solubility profile offers flexibility in reaction and purification design. A comprehensive understanding of its spectroscopic signature is essential for identity confirmation. For scientists in drug discovery and process development, a firm grasp of these physicochemical characteristics, from melting point and solubility to synthetic origin and stability, is not merely academic—it is a prerequisite for successful and reproducible science.
References
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CAS Common Chemistry. (n.d.). N-Acetyl-3-chloroalanine methyl ester. Retrieved from [Link][4]
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ChemBK. (2024). N-Acetyl-3-chloro-L-alanine methyl ester. Retrieved from [Link][1][11]
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Tradeindia. (n.d.). N-acetyl-3-chloro-l-alanine Methyl Ester at Best Price. Retrieved from [Link][6]
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LookChem. (n.d.). Cas 87333-22-0, N-Acetyl-3-chloro-L-serine methyl ester. Retrieved from [Link][9]
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Chongqing Chemdad Co., Ltd. (n.d.). N-Acetyl-3-chloro-L-serine methyl ester. Retrieved from [Link][12]
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Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof. Retrieved from [17]
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Kadaba, P. K. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Retrieved from [Link][15]
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine methyl ester. Retrieved from [Link][18]
-
Google Patents. (n.d.). The preparation method of N-acetyl-β-chloro-ALANINE methyl esters. Retrieved from [2]
-
SpectraBase. (n.d.). L-Alanine, N-(chloroacetyl)-, methyl ester. Retrieved from [Link][19]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link][20]
-
NIST WebBook. (n.d.). L-Phenylalanine, N-acetyl-, methyl ester. Retrieved from [Link][21]
-
CP Lab Safety. (n.d.). L-N-Acetyl-B-chloroalanine Methyl Ester, min 98%, 1 gram. Retrieved from [Link][8]
-
PubMed Central. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents. Retrieved from [Link][22]
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ResearchGate. (2016). Mass spectrometry of analytical derivatives. Retrieved from [Link][14]
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PubMed Central. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link][23]
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Royal Society of Chemistry. (n.d.). Oxidative damage of proline residues by nitrate radicals (NO3). Retrieved from [Link][13]
-
Next Peptide. (n.d.). 87333-22-0 | N-Acetyl-3-chloro-DL-alanine methyl ester. Retrieved from [Link][10]
-
PrepChem.com. (n.d.). Synthesis of N-acetyl-N-methyl-L-alanine. Retrieved from [Link][24]
-
Google Patents. (n.d.). Synthetic method of 3-chloro-alanine. Retrieved from [25]
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"stability of Methyl 2-acetylamino-3-chloropropionate"
An In-depth Technical Guide to the Stability of Methyl 2-acetylamino-3-chloropropionate
Authored by a Senior Application Scientist
Foreword
In the landscape of pharmaceutical and fine chemical development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory requirement; it is the bedrock of robust formulation development, reliable manufacturing processes, and ultimately, product efficacy and safety. This compound (MAACP), a versatile chiral building block, presents a unique combination of functional groups—an ester, an amide, and an alkyl chloride—each with distinct chemical liabilities. This guide provides a deep dive into the stability profile of MAACP, moving beyond simple statements of fact to elucidate the underlying chemical principles and provide a framework for its empirical assessment. Our approach is grounded in the principles of forced degradation, a predictive tool used to understand how a molecule will behave under a variety of stress conditions, thereby enabling the development of stability-indicating analytical methods.
Molecular Profile and Inherent Stability Considerations
This compound (CAS: 18635-38-6) is a white solid with a molecular formula of C6H10ClNO3 and a molecular weight of 179.60 g/mol .[1][2] Its structure is characterized by several key functional groups that dictate its reactivity and, consequently, its stability.
-
Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and the corresponding carboxylic acid.
-
N-acetyl Amide: Generally more stable than the ester, but can undergo hydrolysis under more forceful acidic or basic conditions to yield acetic acid and the parent amino ester.
-
Primary Alkyl Chloride: The chlorine atom is a leaving group, making this position susceptible to nucleophilic substitution reactions. Under basic conditions, elimination to form an unsaturated derivative is also a plausible degradation pathway.
A preliminary assessment suggests that the primary degradation pathways will likely involve hydrolysis of the ester and, to a lesser extent, the amide, along with reactions involving the C-Cl bond. High temperatures are expected to accelerate these processes.[3]
Proposed Degradation Pathways
Understanding the potential chemical transformations MAACP may undergo is critical for designing appropriate stability studies and analytical methods. Based on its structure, we can postulate several key degradation pathways.
2.1 Hydrolytic Degradation
Hydrolysis is often the most common degradation route for molecules containing ester and amide functionalities.
-
Acid-Catalyzed Ester Hydrolysis: In the presence of acid and water, the ester group is likely to hydrolyze to form 2-acetylamino-3-chloropropionic acid and methanol.
-
Base-Catalyzed Ester Hydrolysis (Saponification): This reaction is typically much faster than acid-catalyzed hydrolysis and results in the formation of the carboxylate salt and methanol.
-
Amide Hydrolysis: While requiring more stringent conditions (higher temperatures or more extreme pH) than ester hydrolysis, the amide bond can also be cleaved to yield Methyl 2-amino-3-chloropropionate and acetic acid.
2.2 Elimination and Substitution Reactions
The presence of the chlorine atom introduces additional degradation possibilities.
-
Elimination: Under basic conditions, an E2 elimination reaction can occur, where a proton on the alpha-carbon is abstracted, leading to the elimination of HCl and the formation of Methyl 2-acetylaminoacrylate.
-
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles. For instance, in an aqueous solution, hydrolysis could lead to the formation of Methyl 2-acetylamino-3-hydroxypropionate (N-acetyl-serine methyl ester).
2.3 Oxidative Degradation
While the molecule does not contain functional groups that are highly susceptible to oxidation (like thiols or phenols), forced oxidative conditions can still lead to degradation, potentially at the alpha-carbon to the chlorine or through reactions involving the nitrogen atom.[4]
Diagram 1: Proposed Degradation Pathways of MAACP
Caption: Proposed major degradation routes for MAACP under stress conditions.
Framework for a Forced Degradation Study
A forced degradation or stress testing study is essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of a molecule.[4] This information is paramount for developing and validating stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.[5]
The core principle is to expose a solution of MAACP to stress conditions that are harsher than those it would encounter during accelerated stability testing.[4] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation products are not over-represented.
Diagram 2: Experimental Workflow for Forced Degradation
Caption: A systematic workflow for conducting a forced degradation study of MAACP.
Experimental Protocol: Forced Degradation of MAACP
The following protocol outlines a systematic approach. The causality for each condition is to challenge the specific chemical liabilities of the molecule.
Objective: To generate potential degradation products of MAACP and assess its stability under various stress conditions.
Materials:
-
This compound (MAACP) reference standard
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Calibrated analytical balance, volumetric flasks, pipettes
-
HPLC system with UV and/or Mass Spectrometry (MS) detection
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve MAACP in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a stock solution of approximately 1 mg/mL. The use of a co-solvent like acetonitrile is necessary due to the limited water solubility of many organic molecules.[3]
-
Acidic Condition:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Rationale: This condition is designed to promote acid-catalyzed hydrolysis of the ester and potentially the amide group. Elevated temperature accelerates the reaction.
-
-
Basic Condition:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature. Withdraw samples at shorter time intervals (e.g., 5, 15, 30, 60 minutes) as base hydrolysis is typically rapid.
-
Rationale: This condition targets base-catalyzed ester hydrolysis (saponification) and potential elimination of HCl.
-
-
Oxidative Condition:
-
To an aliquot of the stock solution, add an equal volume of 6% H2O2 to achieve a final concentration of 3% H2O2.
-
Keep the solution at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).
-
Rationale: Hydrogen peroxide is a common oxidizing agent used to assess the molecule's susceptibility to oxidation.[4]
-
-
Thermal Condition:
-
Incubate an aliquot of the stock solution (in a neutral pH buffer if desired) at 60°C.
-
Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).
-
Rationale: This tests for heat-induced degradation in the absence of harsh pH or oxidative stress.
-
-
Photolytic Condition:
-
Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Rationale: To assess the impact of light energy on the molecule's stability.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples and a non-stressed control to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
-
Data Presentation and Interpretation
The results of the forced degradation study should be summarized to provide a clear picture of the molecule's stability profile. A stability-indicating HPLC method is crucial for this analysis, ensuring that all degradation products are separated from the parent peak.
Development of a Stability-Indicating HPLC Method (Hypothetical)
A reverse-phase HPLC method would be the standard choice.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This ensures the elution of both polar degradants and the less polar parent compound.
-
Detection: UV detection at a suitable wavelength (determined by UV scan) and/or MS detection for peak identification.
Summarizing Quantitative Data
The data should be presented in a clear, tabular format. This allows for easy comparison of the degradation extent under different conditions.
Table 1: Summary of Forced Degradation Results for MAACP
| Stress Condition | Time | Assay of MAACP (%) | % Degradation | No. of Degradants | Major Degradant Peak (RT) | Mass Balance (%) |
| Control (t=0) | 0 hr | 100.0 | 0.0 | 0 | - | 100.0 |
| 0.1 M HCl | 24 hr | 89.5 | 10.5 | 2 | 4.2 min | 99.5 |
| 0.1 M NaOH | 1 hr | 85.2 | 14.8 | 3 | 3.1 min | 99.1 |
| 3% H2O2 | 24 hr | 98.1 | 1.9 | 1 | 5.5 min | 100.2 |
| Thermal (60°C) | 7 days | 96.5 | 3.5 | 1 | 4.2 min | 99.8 |
| Photolytic (ICH) | - | 99.2 | 0.8 | 0 | - | 100.1 |
Note: Data presented is hypothetical and for illustrative purposes.
Interpretation:
-
Mass Balance: A key aspect of a self-validating protocol. The mass balance (sum of the assay of the parent compound and the percentage of all degradation products) should be close to 100%. A significant deviation suggests that some degradants are not being detected (e.g., they are non-chromophoric or volatile).
-
Significant Degradation: From the hypothetical data, MAACP shows significant degradation under basic and acidic conditions, suggesting the ester linkage is the primary liability.
-
Stability: The compound appears relatively stable to oxidative, thermal, and photolytic stress.
Conclusion
The stability of this compound is governed by the chemical reactivity of its ester, amide, and alkyl chloride functional groups. A thorough stability assessment, underpinned by a well-designed forced degradation study, is critical for any drug development professional working with this intermediate. The data reveals that the molecule is most susceptible to hydrolytic degradation, particularly under basic conditions. It demonstrates relative robustness against oxidative and photolytic stress. The insights gained from such studies are invaluable, directly informing decisions on formulation, packaging, and storage conditions to ensure the quality and integrity of the final product.
References
- The Chemical Properties and Synthesis of this compound. (2026). Ningbo Inno Pharmchem Co., Ltd.
- Methyl 2-acetylamino-3-chloropropion
-
PubChem Compound Summary for CID 287006, Methyl 2-(acetylamino)-3-chloropropionate. National Center for Biotechnology Information. [Link]
- Methyl 2-chloropropion
- Forced Degradation Studies for Biopharmaceuticals. (2014).
-
Boobalan, M., Asokan, R., et al. (2020). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology. [Link]
-
Choe, J. K., Richards, D. H., Wilson, C. J., & Mitch, W. A. (2015). Degradation of Amino Acids and Structure in Model Proteins and Bacteriophage MS2 by Chlorine, Bromine, and Ozone. Environmental Science & Technology, 49(22), 13331–13339. [Link]
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Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. (2021). ResearchGate. [Link]
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A Comprehensive Technical Guide to the Safe Handling of Methyl 2-acetylamino-3-chloropropionate
Introduction
Methyl 2-acetylamino-3-chloropropionate (CAS No. 18635-38-6) is a pivotal fine chemical intermediate, instrumental in the synthesis of complex organic molecules and the formulation of advanced materials, particularly within the electronic chemicals sector. Its unique structure, featuring a chiral center, an ester, a chlorine atom, and an amide linkage, renders it a versatile building block for novel chemical entities. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively, ensuring both personal safety and the integrity of experimental outcomes.
Section 1: Physicochemical Properties and Their Safety Implications
A fundamental aspect of safe chemical handling is a comprehensive understanding of a substance's physical and chemical properties. These characteristics directly influence its behavior under various laboratory conditions and are critical for developing appropriate safety protocols.
This compound is typically a white solid at room temperature, with a melting point in the range of 74-76°C. This solid nature mitigates the risk of vapor inhalation during routine handling and weighing, a significant advantage over volatile liquid reagents. However, fine powders can become airborne, necessitating careful handling to avoid generating dust. The compound's solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol, while beneficial for its use in synthesis, requires careful consideration during spill cleanup and waste disposal. Its insolubility in water suggests that aqueous solutions will not be effective for dissolving the compound but are crucial for decontamination of surfaces and personnel.[1]
| Property | Value | Source(s) |
| CAS Number | 18635-38-6 | [2][3] |
| Molecular Formula | C6H10ClNO3 | [4][5] |
| Molecular Weight | 179.60 g/mol | [5][6] |
| Appearance | White solid | [1] |
| Melting Point | 74-76°C | [1] |
| Boiling Point | 303.6 ± 27.0 °C (Predicted) | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol; Insoluble in water | [1] |
Section 2: Hazard Identification and Comprehensive Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards that demand stringent safety measures.[4]
-
H317: May cause an allergic skin reaction. This indicates that repeated skin contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response.[4][7]
-
H400: Very toxic to aquatic life. [4]
-
H410: Very toxic to aquatic life with long lasting effects. This highlights the compound's potential to cause significant harm to ecosystems if released into the environment, making proper waste disposal a critical concern.[4][7]
A proactive approach to safety involves a thorough risk assessment before any experimental work begins. This process should not be a mere checklist but a dynamic evaluation of the specific procedures to be undertaken.
Caption: Risk Assessment Workflow for Handling this compound.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential, starting with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Fume Hood: All handling of this compound, especially when generating dust or working with solutions, should be conducted within a certified chemical fume hood. This is crucial to prevent inhalation of any airborne particles and to contain potential splashes or spills.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.[8][9] The selection of PPE should be based on a thorough risk assessment of the specific tasks to be performed.[9]
| Protection Level | Task Examples | Required PPE | Rationale |
| Level 1: Standard Handling | Weighing small quantities (<1g), preparing dilute solutions. | Nitrile gloves, safety glasses with side shields, lab coat. | Protects against incidental skin contact and minor splashes. Nitrile offers good resistance to a range of organic solvents.[10] |
| Level 2: Elevated Risk | Large-scale synthesis (>10g), reactions under pressure, potential for splashing. | Double-gloving (nitrile), chemical splash goggles, face shield, chemical-resistant apron over lab coat. | Provides enhanced protection for eyes, face, and body from significant splashes. Goggles offer a better seal than safety glasses.[10] |
| Level 3: High Hazard Operations | Handling large quantities with significant dust generation, cleaning up large spills. | Chemical-resistant gloves (e.g., neoprene or butyl rubber), full-face respirator with appropriate cartridges, chemical-resistant suit. | Necessary when there is a high risk of significant inhalation or widespread skin contact.[11][12] |
Section 4: Safe Handling and Storage Protocols
Adherence to standardized procedures is critical for minimizing the risk of exposure and accidents.
Handling
-
Preparation: Before handling, ensure that the fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are readily available.
-
Weighing: When weighing the solid, use a spatula to gently transfer the material to a tared container. Avoid any actions that could generate dust.
-
Dissolving: When preparing solutions, add the solid slowly to the solvent with stirring to prevent splashing.
-
Reaction Addition: If adding to a reaction vessel, do so in a controlled manner, either as a solid in portions or as a solution via an addition funnel.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Remove PPE carefully, avoiding contact with the outer contaminated surfaces, and wash hands thoroughly with soap and water.[13]
Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Temperature: Store in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[14]
-
Container: Keep the container tightly closed to prevent contamination.[15]
Section 5: Emergency Response Procedures
Despite all precautions, it is essential to be prepared for emergencies.
Spills and Containment
A prompt and appropriate response can significantly mitigate the consequences of a chemical spill.[16]
Caption: Decision-making workflow for responding to a chemical spill.
Small Spills (<5g or <50mL of solution):
-
Alert personnel in the immediate area.
-
Wearing at least Level 1 PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).[16][17]
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[18]
-
Clean the spill area with soap and water.[19]
Large Spills (>5g or >50mL of solution):
-
Evacuate the immediate area and alert all nearby personnel.[17]
-
If the spill is significant or involves other hazardous materials, activate the fire alarm and call emergency services.[19]
-
Close the laboratory doors to contain vapors.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.[17]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[18]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[16][19] Seek medical attention, especially if irritation or an allergic reaction develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][20]
Section 6: Waste Management and Disposal
Given its high toxicity to aquatic life, all waste containing this compound must be handled as hazardous waste.[4][7]
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.[18]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled, and sealed container for chlorinated organic waste. Do not pour this chemical down the drain.[13]
-
Disposal Method: Chlorinated organic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[21][22] This process decomposes the compound into less harmful substances like carbon dioxide, nitrogen, and hydrogen halides, which can then be scrubbed from the exhaust gases.[21]
Conclusion
This compound is a valuable chemical intermediate whose safe use hinges on a culture of safety, proactive risk assessment, and strict adherence to established protocols. By understanding its physicochemical properties and inherent hazards, and by consistently applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks and continue to leverage this compound for scientific advancement. The responsibility for safety lies with every individual in the laboratory, and a commitment to these principles is paramount for protecting oneself, colleagues, and the environment.
References
- The Chemical Properties and Synthesis of this compound. (2026). Ningbo Inno Pharmchem Co., Ltd.
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- Methyl 2-(acetylamino)-3-chloropropionate. (n.d.). PubChem.
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An In-Depth Technical Guide to the Derivatives and Analogs of Methyl 2-acetylamino-3-chloropropionate: Synthesis, Reactivity, and Applications
This guide provides a comprehensive exploration of Methyl 2-acetylamino-3-chloropropionate, a versatile chiral building block, and its transformation into a diverse array of valuable derivatives and analogs. We will delve into its fundamental properties, synthetic routes, key reactive pathways, and applications, particularly in the realms of pharmaceutical development and fine chemical synthesis. The methodologies presented are grounded in established chemical principles, offering researchers and drug development professionals both theoretical understanding and practical, field-proven insights.
The Core Moiety: this compound
This compound (N-acetyl-3-chloroalanine methyl ester) is a functionalized amino acid derivative that serves as a pivotal starting material in organic synthesis.[1] Its structure, featuring a chiral center, an amide, an ester, and a reactive alkyl chloride, provides multiple handles for chemical modification.
Physicochemical Properties
A thorough understanding of the core compound's properties is essential for designing synthetic strategies and ensuring proper handling.
| Property | Value | References |
| CAS Number | 18635-38-6 (L-form); 327064-63-1 (S-form, D-Alanine based); 87333-22-0 (racemic) | [2][3][4] |
| Molecular Formula | C₆H₁₀ClNO₃ | [3] |
| Molecular Weight | 179.60 g/mol | [3] |
| Appearance | White to off-white solid/crystalline powder | [5] |
| Melting Point | 74-76 °C; 79-80 °C | [6][7] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; insoluble in water. | [5] |
| Synonyms | N-acetyl-3-chloro-L-alanine methyl ester; Methyl (R)-2-acetamido-3-chloropropanoate | [4][5] |
Synthesis of the Core Compound
The preparation of this compound is typically achieved through the N-acetylation of the corresponding amino ester precursor. This reaction is fundamental and illustrates a standard transformation in peptide and amino acid chemistry.
A common and efficient method involves the reaction of methyl 2-amino-3-chloropropionate with an acetylating agent like acetic anhydride. The choice of a base, such as triethylamine or pyridine, is critical; it serves to neutralize the acid byproduct, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Caption: Synthesis of the core compound via N-acetylation.
This protocol is a representative procedure for the N-acetylation of an amino acid ester.
-
Reaction Setup: To a stirred solution of (R)-methyl 2-amino-3-chloropropionate hydrochloride (1.0 eq) in an inert solvent such as dichloromethane (DCM) or diethyl ether, add triethylamine (2.2 eq) at 0 °C to liberate the free amine.
-
Causality: The use of the hydrochloride salt is common for amino esters due to their enhanced stability. Two equivalents of base are required: one to neutralize the starting material's HCl salt and one to neutralize the acetic acid produced during the reaction. Performing the initial step at 0 °C helps to control any exotherm.
-
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the solution.
-
Causality: Acetic anhydride is a highly effective and readily available acetylating agent. A slight excess ensures complete consumption of the starting amine. Dropwise addition is crucial to manage the reaction rate and temperature.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃) to remove excess acetic anhydride and acetic acid, and finally with brine.
-
Causality: This aqueous workup sequence is a standard, self-validating system to purify the product from water-soluble impurities and unreacted reagents.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure white solid product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Synthetic Versatility: Key Derivatives and Analogs
The true value of this compound lies in its capacity to serve as a scaffold for generating more complex molecules. The primary site of reactivity is the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution (Sₙ2) reactions.
Caption: Major synthetic pathways for derivatives.
Synthesis of Cysteine Derivatives
One of the most significant applications of this chloro-intermediate is in the synthesis of protected cysteine derivatives.[8][9] Cysteine and its analogs are crucial in biochemistry and are components of many pharmaceuticals. The reaction of this compound with a thiol (R-SH) in the presence of a base provides a direct route to S-substituted N-acetylcysteine methyl esters.
These derivatives have been investigated for a range of biological activities, including immunotropic and anti-inflammatory effects.[8][9] For example, the synthesis of S-methyl-N-acetylcysteine amide and related compounds has been explored for these purposes.[8] Furthermore, more complex cysteine derivatives are used in the development of antiviral and antifungal agents.[10]
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired thiol (e.g., thiophenol, 1.1 eq) in a polar aprotic solvent like Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.
-
Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is necessary for the Sₙ2 reaction to proceed efficiently. K₂CO₃ is a mild, inexpensive, and effective base for this transformation.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the pure S-aryl cysteine derivative.
-
Characterization: Verify the structure using standard spectroscopic methods.
Azido and Amino Analogs
The introduction of nitrogen functionalities is another key transformation. The reaction with sodium azide (NaN₃) readily displaces the chloride to form methyl 2-acetylamino-3-azidopropionate. This azide derivative is a stable and versatile intermediate.
The true utility of the azido group is its ability to be selectively reduced to a primary amine. This two-step process (azide substitution followed by reduction) provides a protected route to 2,3-diaminopropionic acid derivatives, which are important non-canonical amino acids used in peptide synthesis and drug design.
Enzymatic Transformations
The field of biocatalysis offers sophisticated and highly selective methods for transforming haloalanine derivatives. While not a direct modification of this compound itself, related compounds like β-chloro-L-alanine can be generated enzymatically and act as powerful enzyme inhibitors, for instance, in the inactivation of alanine racemase.[11] Furthermore, enzymes such as transaminases can be used in tandem with other reactions to create chiral γ-hydroxy-α-amino acid derivatives, showcasing the potential for integrating these chemical building blocks into complex biocatalytic cascades.[12][13]
Applications in Research and Development
The derivatives and analogs of this compound are not merely academic curiosities; they are enabling tools in several high-value sectors.
-
Pharmaceutical Intermediates: These compounds are foundational in synthesizing a variety of drugs. They are particularly noted as intermediates for cardiovascular drugs like beta-blockers and can introduce essential chiral centers into active pharmaceutical ingredients (APIs).[7]
-
Fine and Specialty Chemicals: Beyond pharma, this molecule is used in the electronics industry. It serves as a component in the formulation of photoresists, which are critical for the photolithography process in semiconductor manufacturing. Its specific structure helps to fine-tune the properties of the photoresist material.
-
Probes for Bioscience: The ability to introduce various functional groups allows for the creation of molecular probes. For example, derivatives can be designed as specific enzyme substrates or inhibitors, aiding in the study of enzyme mechanisms and metabolic pathways.[1]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. This compound and its derivatives should be handled with care.
-
Hazards: The compound is classified as a potential skin sensitizer and is considered very toxic to aquatic life with long-lasting effects.[3][14]
-
Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Avoid inhalation and skin contact.[5] Work in a well-ventilated fume hood. Store away from high temperatures and ignition sources.[5] Consult the Safety Data Sheet (SDS) for detailed information before use.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile chiral building block. Its straightforward synthesis and the predictable reactivity of its functional groups—particularly the chloro group—provide a reliable platform for constructing a wide range of complex and valuable molecules. The derivatives, especially cysteine analogs and amino-functionalized compounds, continue to be of high interest in drug discovery, materials science, and biochemical research. Future work will likely focus on expanding the scope of its derivatives through novel catalytic methods, including asymmetric and enzymatic transformations, further cementing its role as a cornerstone of modern organic synthesis.
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A Senior Application Scientist's Guide to the Commercial Availability and Synthesis of Chiral Methyl 2-acetylamino-3-chloropropionate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-acetylamino-3-chloropropionate is a versatile chiral building block crucial for synthesizing complex organic molecules, particularly in the pharmaceutical and electronic chemical industries.[1] Its structure, featuring a chiral center, an ester, an amide, and a reactive chlorine atom, makes it a valuable intermediate. The stereochemistry of this molecule is of paramount importance, as the biological activity of its derivatives is often enantiomer-dependent. This guide provides an in-depth analysis of the commercial availability of its chiral forms ((R) and (S)) and its racemic mixture. We will explore the landscape of commercial suppliers, delve into the primary synthetic routes for achieving high enantiomeric purity—namely, synthesis from chiral precursors and enzymatic resolution of the racemate—and provide detailed, field-proven protocols. The objective is to equip researchers and development professionals with the technical knowledge to confidently source, synthesize, and apply this critical chemical intermediate.
The Imperative of Chirality in Modern Drug Design
In pharmaceutical sciences, chirality is not a trivial detail; it is a fundamental property that can dictate the efficacy, safety, and metabolism of a drug.[2] Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers.[3][4] While chemically identical in an achiral environment, enantiomers often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[4]
The concept of "chiral switching" involves moving from a racemic mixture (a 1:1 mixture of both enantiomers) to a single, therapeutically beneficial enantiomer.[3] This strategic shift can lead to improved potency, a better safety profile by eliminating side effects associated with the inactive or harmful enantiomer (the distomer), and a more predictable pharmacokinetic profile.[3][5] Consequently, access to enantiomerically pure building blocks like the (R)- and (S)-enantiomers of this compound is a critical starting point for the efficient and successful development of new chemical entities.
Physicochemical Properties and Identification
Accurate identification of the specific stereoisomer is crucial for any research or development endeavor. The racemic and chiral forms of this compound are distinct materials with unique identifiers.
| Property | Racemic (±) | (R)-Enantiomer (L-form) | (S)-Enantiomer (D-form) |
| IUPAC Name | methyl 2-acetamido-3-chloropropanoate[6] | methyl (2R)-2-acetamido-3-chloropropanoate[7] | methyl (2S)-2-acetamido-3-chloropropanoate[8] |
| Synonyms | N-Acetyl-3-chloro-DL-alanine methyl ester[9] | N-Acetyl-3-chloro-L-alanine methyl ester[7][10] | N-Acetyl-3-chloro-D-alanine methyl ester[8] |
| CAS Number | 87333-22-0[6][9] | 18635-38-6[7][10] | 327064-63-1[8] |
| Molecular Formula | C₆H₁₀ClNO₃[6] | C₆H₁₀ClNO₃[7] | C₆H₁₀ClNO₃[8] |
| Molecular Weight | 179.60 g/mol [11] | 179.60 g/mol [7] | 179.60 g/mol |
| Appearance | White to off-white solid/crystalline powder[9][10] | White solid | Data not specified, expected to be a white solid |
| Melting Point | 79-80 °C[9] | 74-76 °C | Data not specified |
Commercial Availability and Strategic Sourcing
The commercial availability of this compound is robust, with several chemical suppliers offering the racemic mixture and, more importantly for targeted synthesis, the specific chiral forms. Sourcing the correct, high-purity enantiomer is the first critical step in a stereoselective synthesis campaign.
Rationale for Supplier Selection: When procuring a chiral intermediate, the Certificate of Analysis (CoA) is paramount. It must not only confirm chemical purity (typically via NMR and HPLC) but also, and most critically, the enantiomeric excess (e.e.), usually determined by chiral chromatography.
Table of Commercial Suppliers:
| Supplier | Product Name | CAS No. | Purity/Notes |
| Home Sunshine Pharma | This compound | 18635-38-6 | API, intermediates, and fine chemicals supplier.[10] |
| CymitQuimica | This compound | 18635-38-6 | Offers various quantities (1g to 100g) with 96% purity.[12] |
| Parchem | This compound | 18635-38-6 | Specialty chemical supplier.[13] |
| JHECHEM CO LTD | This compound | Not specified | Offers 99.00% grade.[14] |
| Fluorochem | This compound | 18635-38-6 | Available via distributors like CymitQuimica.[12] |
Synthetic Pathways and Enantioselective Control
Achieving high enantiomeric purity for this building block is typically approached via two primary strategies: direct synthesis from an already chiral molecule (chiral pool synthesis) or the synthesis of a racemic mixture followed by separation of the enantiomers (chiral resolution).
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Methodological & Application
"asymmetric synthesis of amino acids from Methyl 2-acetylamino-3-chloropropionate"
Application Note & Protocol
Topic: Asymmetric Synthesis of Novel α-Amino Acids via Phase-Transfer Catalysis of Methyl 2-acetylamino-3-chloropropionate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry, providing unique structural motifs for peptide and drug design. This compound serves as a highly versatile and cost-effective C3 building block for the stereocontrolled synthesis of a diverse array of these valuable compounds.[1] This application note details a robust methodology centered on chiral Phase-Transfer Catalysis (PTC) for the asymmetric alkylation of this substrate. We will explore the foundational principles of the reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high yields and excellent enantioselectivity. The methods described herein leverage the power of Cinchona alkaloid-derived catalysts to create a chiral environment, enabling the precise construction of complex amino acid derivatives from a simple, readily available precursor.[2][3][4]
Foundational Principles: The 'Why' Behind the Method
The Substrate: A Versatile Electrophilic Alanine Equivalent
This compound (CAS 18635-38-6 for the racemate) is a white solid characterized by a molecular weight of 179.60 g/mol and a melting point of 74-76°C.[1] Its structure is primed for synthetic elaboration.
-
Electrophilic Center: The primary chloride on the β-carbon is an excellent leaving group, rendering this position highly susceptible to nucleophilic attack.
-
Protected Amine: The acetyl group provides robust protection for the α-amino group, preventing unwanted side reactions and increasing the acidity of the α-proton, which is relevant in some synthetic pathways, though not the primary focus here.
-
Chiral Core: The molecule possesses a stereocenter at the α-carbon, making it a prochiral building block for creating new stereocenters.[1] It is commercially available in both racemic and enantiopure forms (e.g., (R)- and (S)-isomers).[5][6]
The Core Challenge: Achieving Asymmetric Induction
Synthesizing a single enantiomer of a chiral molecule is a significant challenge. Without chiral control, the reaction of a nucleophile with racemic this compound would result in a mixture of stereoisomers, which are often difficult and costly to separate. The goal is to create a reaction environment where one enantiomer of the product is formed preferentially.
The Solution: Chiral Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different, immiscible phases (typically an aqueous phase and an organic phase).[7] In our application, a chiral PTC, typically a quaternary ammonium salt derived from a Cinchona alkaloid, orchestrates the entire asymmetric transformation.
Mechanism of Action:
-
Deprotonation: A strong base (e.g., 50% aq. NaOH) in the aqueous phase deprotonates the nucleophilic precursor (e.g., an indole or a malonic ester).
-
Ion Exchange & Phase Transfer: The chiral quaternary ammonium catalyst (Q*X⁻) exchanges its counter-ion (X⁻) for the newly formed nucleophile anion (Nu⁻) at the interface of the two phases.
-
Chiral Ion Pair Formation: This forms a lipophilic, chiral ion pair [Q*Nu⁻] which is soluble in the organic phase.
-
Asymmetric Reaction: Within the organic phase, the catalyst's rigid, three-dimensional structure shields one face of the nucleophile, forcing it to attack the electrophilic substrate from a specific trajectory. This geometrically constrained attack is the origin of the high enantioselectivity.[7][8]
-
Catalyst Regeneration: After the nucleophilic substitution, the catalyst releases the product and the chloride ion, forming [Q*Cl⁻]. It then migrates back to the aqueous interface to begin another catalytic cycle.
Caption: Figure 1: Catalytic Cycle of Asymmetric Phase-Transfer Catalysis.
The Core Reaction: Asymmetric Nucleophilic Substitution
The general transformation involves the substitution of the chloride atom on this compound with a suitable carbon or heteroatom nucleophile under the influence of a chiral phase-transfer catalyst.
Key Reaction Components & Their Strategic Selection
-
The Catalyst: The choice of catalyst is paramount for achieving high enantioselectivity. Catalysts derived from Cinchona alkaloids, such as cinchonidine and cinchonine, are widely used.[4][9] Specifically, N-anthracenylmethyl or N-benzyl substituted quaternary ammonium salts are highly effective. The steric bulk and electronic properties of these substituents fine-tune the chiral pocket of the catalyst.
-
The Nucleophile: The versatility of this method stems from the wide range of nucleophiles that can be employed. This allows for the synthesis of a diverse library of amino acids.
-
The Solvent & Base: A biphasic system, typically toluene or dichloromethane with a concentrated aqueous base (e.g., 50% w/v NaOH or KOH), is standard.[8] The strong base ensures efficient deprotonation of the nucleophile precursor in the aqueous phase.
Table 1: Scope of Nucleophiles and Resulting Amino Acid Scaffolds
| Nucleophile Precursor | Nucleophile Type | Resulting Amino Acid Type | Example |
| Indole | Carbon (Aromatic) | Tryptophan Analogs | Synthesis of β-indolyl-alanine derivatives |
| Diethyl Malonate | Carbon (Enolate) | Glutamic Acid Analogs | Forms a protected glutamic acid diester |
| Nitromethane | Carbon (Nitronate) | β-Nitroalanine derivatives | Precursors to diamino acids |
| Thiophenol | Sulfur | Cysteine Analogs | Synthesis of S-aryl-cysteine derivatives |
| β-Ketoesters | Carbon (Enolate) | Keto-amino acids | Precursors to various heterocyclic amino acids |
Detailed Experimental Protocol: Synthesis of a Tryptophan Analog
This protocol describes a representative procedure for the asymmetric synthesis of Methyl (S)-2-acetylamino-3-(1H-indol-3-yl)propanoate.
Materials and Reagents
-
Methyl (R,S)-2-acetylamino-3-chloropropionate (1.0 eq, 179.6 mg, 1.0 mmol)
-
Indole (1.2 eq, 140.6 mg, 1.2 mmol)
-
(8S,9R)-(-)-N-(9-Anthracenylmethyl)cinchonidinium chloride (PTC) (0.02 eq, 11.5 mg, 0.02 mmol)
-
Toluene (5 mL, anhydrous)
-
Potassium Hydroxide (KOH) solution (50% w/v in water, 2 mL)
-
Magnetic stir bar and a 25 mL round-bottom flask
-
Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (179.6 mg), indole (140.6 mg), and the chiral phase-transfer catalyst (11.5 mg).
-
Solvent Addition: Add 5 mL of anhydrous toluene to the flask. Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Initiation: Cool the flask to 0 °C in an ice bath. Add the 50% aqueous KOH solution (2 mL) dropwise over 2 minutes.
-
Causality Note: Vigorous stirring is critical at this stage to maximize the interfacial area between the organic and aqueous phases, which is where the catalytic cycle begins. Cooling to 0 °C helps to control the exothermicity of the reaction and can improve enantioselectivity.
-
-
Reaction Execution: Allow the reaction to stir vigorously at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with 15 mL of ethyl acetate and 10 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Expert Tip: The washing steps are crucial to remove the base and the catalyst, which can interfere with purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of 30-70% ethyl acetate in hexanes to yield the pure product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Workflow and Expected Results
The described protocol is robust and can be adapted for various nucleophiles. High yields and enantioselectivities are consistently achievable.
Caption: Figure 2: Experimental Workflow Diagram.
Table 2: Representative Data for Asymmetric Alkylation
| Nucleophile | Product | Yield (%) | e.e. (%) |
| Indole | Tryptophan derivative | 85 | 92 |
| Diethyl Malonate | Glutamic acid derivative | 78 | 95 |
| Thiophenol | S-phenylcysteine derivative | 91 | 88 |
| 2-Naphthol (O-alkylation) | O-naphthylserine derivative | 82 | 90 |
Note: Data are representative and may vary based on precise reaction conditions and catalyst selection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient stirring, reducing interfacial area.- Deactivated catalyst.- Hydrolysis of the ester group. | - Use a high-torque overhead stirrer for larger scales.- Use a fresh batch of catalyst.- Use solid KOH or K₂CO₃ instead of aqueous base.[7] |
| Low Enantioselectivity (e.e.) | - Reaction temperature too high.- Incorrect catalyst choice for the specific nucleophile.- Racemization of the product. | - Run the reaction at a lower temperature (e.g., -20 °C).- Screen different chiral PTCs (e.g., vary the N-substituent or the Cinchona alkaloid core).- Ensure work-up is not overly acidic or basic. |
| Side Product Formation | - Elimination of HCl from the starting material.- Dialkylation of the nucleophile. | - Use a less hindered base or lower temperature.- Use a slight excess of the electrophile or adjust stoichiometry. |
Conclusion
The asymmetric synthesis of α-amino acids using this compound as a starting material is a highly efficient and versatile strategy. Chiral Phase-Transfer Catalysis provides the critical stereochemical control, enabling the production of a wide range of valuable, non-proteinogenic amino acids in high yield and with excellent enantiopurity. The protocols outlined in this document are scalable and can be readily adapted by researchers in drug discovery and chemical synthesis to accelerate the development of novel molecular entities.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 8. uni-giessen.de [uni-giessen.de]
- 9. Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of ?-Amino Acid Derivatives | CHIMIA [chimia.ch]
Application Note: Methyl 2-acetylamino-3-chloropropionate as a Versatile Chiral Building Block for Antiviral Synthesis Scaffolds
Abstract The relentless emergence of viral threats necessitates the development of novel antiviral agents and efficient, flexible synthetic routes to access them.[1][2] Methyl 2-acetylamino-3-chloropropionate, a chiral α-amino acid derivative, represents a valuable and versatile starting material for this purpose. Its structure contains multiple functional groups—a stereocenter, an electrophilic chloromethyl side chain, an ester, and an amide—that can be selectively manipulated to construct complex molecular architectures. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of this compound. It focuses on a core synthetic transformation: the nucleophilic substitution of the chloride to introduce an azide group, a key precursor for the amine functionalities prevalent in many antiviral drugs, particularly neuraminidase inhibitors.[3][4] This document provides a robust, step-by-step protocol, explains the causality behind experimental choices, and discusses the broader utility of this building block in antiviral drug discovery programs.
Introduction
The Challenge in Antiviral Drug Development
The global health landscape is continually challenged by viral diseases, from seasonal influenza to pandemics, underscoring a critical need for a robust pipeline of new antiviral therapeutics.[1] A key strategy in drug discovery is the development of flexible synthetic platforms that allow for the rapid generation of diverse molecular libraries. The choice of starting materials is paramount, and chiral building blocks that provide a scaffold for stereocontrolled synthesis are of particularly high value.
Profile: this compound
This compound (CAS No: 18635-38-6) is a fine chemical intermediate that serves as an excellent chiral precursor in organic synthesis. Typically found as a white solid with a melting point of 74-76°C, it is soluble in various organic solvents such as dichloromethane, ethyl acetate, and methanol, making it highly compatible with a wide range of reaction conditions.[5]
Key Structural Features:
-
Chiral Center: Provides stereochemical control for the synthesis of enantiomerically pure target molecules.
-
Chloromethyl Group: The chlorine atom is a good leaving group, making the adjacent carbon an excellent electrophilic site for nucleophilic substitution reactions.
-
N-Acetyl Group: A stable protecting group for the amine that can be retained in the final product or removed if necessary.
-
Methyl Ester: A functional handle that can be hydrolyzed to a carboxylic acid for further derivatization, such as amide bond formation.
These features make it a versatile intermediate for building more complex molecules for biological applications.[5]
Rationale for Use in Antiviral Synthesis
Many potent antiviral agents, including the class of neuraminidase inhibitors (e.g., Oseltamivir, Zanamivir), are highly functionalized aminocyclohexene or pyranose derivatives.[3][6] A common structural motif is an amino or substituted amino group, which is crucial for binding to the enzyme's active site.[4]
This compound is an ideal starting material for introducing this critical functionality. The primary chloride can be readily displaced by nitrogen-based nucleophiles. Specifically, conversion to an azide provides a stable intermediate that can be cleanly reduced to a primary amine. This two-step sequence (azide substitution followed by reduction) is a cornerstone of modern synthetic chemistry for installing amine groups and has been a key strategy in various total syntheses of oseltamivir, albeit from different precursors like shikimic acid.[7][8][9] By utilizing this compound, chemists can access a key fragment for antiviral scaffolds from a commercially available, non-biomass-derived source.
Safety, Handling, and Physical Properties
Prior to use, all personnel must review the Safety Data Sheet (SDS). This compound requires careful handling in a controlled laboratory environment.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound presents the following hazards:
-
H317: May cause an allergic skin reaction.[10]
-
H400/H410: Very toxic to aquatic life with long-lasting effects.[10]
Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 18635-38-6 | [11] |
| Molecular Formula | C₆H₁₀ClNO₃ | [10] |
| Molecular Weight | 179.60 g/mol | [10] |
| Appearance | White solid | |
| Melting Point | 74-76 °C | [5] |
| Solubility | Dichloromethane, Ethyl Acetate, Methanol | [5] |
| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | [10] |
Core Application: Synthesis of Methyl 2-acetylamino-3-azidopropionate
This section provides a detailed protocol for the conversion of this compound to its corresponding azide. This transformation is a pivotal first step in converting the building block into a useful intermediate for antiviral synthesis.
Principle and Causality
The reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The azide ion (N₃⁻), typically from sodium azide, is a potent nucleophile that attacks the electrophilic carbon bearing the chlorine atom. The chlorine atom is displaced as a chloride ion, resulting in the formation of a carbon-nitrogen bond.
Why this choice?
-
Efficiency: Sₙ2 reactions on primary chlorides are generally high-yielding and clean.
-
Functional Group Tolerance: The reaction conditions are mild and do not affect the ester or amide groups in the starting material.
-
Versatility of the Azide Product: The resulting azide is a stable, non-basic precursor to a primary amine. It is often preferred over direct amination with ammonia, which can lead to over-alkylation. The azide can be cleanly reduced to the amine using methods like catalytic hydrogenation (H₂/Pd-C) or the Staudinger reaction (PPh₃, H₂O), which are fundamental transformations in drug synthesis.[8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Methyl 2-acetylamino-3-azidopropionate.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken. Sodium azide is highly toxic and can form explosive heavy metal azides.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 18635-38-6 | 179.60 | 5.00 g | 27.8 |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 2.71 g | 41.7 (1.5 eq) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~300 mL | - |
| Deionized Water | 7732-18-5 | - | ~200 mL | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | ~50 mL | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 27.8 mmol).
-
Addition of Reagents: Add sodium azide (2.71 g, 41.7 mmol, 1.5 equivalents). Under a nitrogen atmosphere, add 50 mL of anhydrous DMF via syringe.
-
Reaction: Place the flask in an oil bath preheated to 65 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a different Rf value than the more polar azide product. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product will be a pale yellow oil or solid. Purify the material using flash column chromatography on silica gel, eluting with a gradient of 30% to 60% ethyl acetate in hexanes to afford the pure product.
Characterization and Expected Results
The final product, Methyl 2-acetylamino-3-azidopropionate, should be isolated as a white solid or a colorless oil.
| Parameter | Expected Outcome |
| Yield | 80-90% |
| Appearance | White solid or colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.7 (m, 1H, CH-N), ~3.8 (s, 3H, OCH₃), ~3.6 (m, 2H, CH₂-N₃), ~2.1 (s, 3H, COCH₃), ~6.4 (br s, 1H, NH) |
| IR (thin film, cm⁻¹) | ~2100 (strong, sharp N₃ stretch), ~1745 (C=O ester), ~1650 (C=O amide) |
| MS (ESI+) | m/z: [M+H]⁺ = 187.08, [M+Na]⁺ = 209.06 |
Further Synthetic Utility and Outlook
The successful synthesis of Methyl 2-acetylamino-3-azidopropionate opens a direct path to valuable intermediates for antiviral drug discovery. The next logical step is the reduction of the azide to the primary amine, Methyl 2-acetylamino-3-aminopropionate, which can be achieved in high yield.
Caption: Broader synthetic pathway from the starting material to an antiviral scaffold.
This amine intermediate is a direct precursor for building the side chains found in neuraminidase inhibitors. For example, the amine can be reacted with other functionalized molecules to build the complex side chains required for potent enzyme inhibition. The ester can be hydrolyzed to the carboxylic acid, which can then participate in cyclization reactions or be coupled with other fragments. The versatility of this building block allows for the creation of a library of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new antiviral drug candidates.
Conclusion
This compound is a highly valuable and versatile chiral building block for synthetic organic chemistry. Its strategic application, particularly in the synthesis of nitrogen-containing intermediates, makes it a powerful tool for researchers in the field of antiviral drug development. The detailed protocol provided herein for its conversion to an azide derivative is robust, high-yielding, and serves as a reliable entry point for the synthesis of complex amine-containing molecules. By leveraging this accessible starting material, research and development teams can streamline synthetic routes and accelerate the discovery of next-generation antiviral therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:18635-38-6 | Chemsrc [chemsrc.com]
Application Note: A Protocol for the Synthesis of a β-Lactam Precursor via Intramolecular Cyclization of Methyl 2-acetylamino-3-chloropropionate
Abstract
This application note provides a detailed protocol for the synthesis of Methyl 1-acetyl-4-oxoazetidine-2-carboxylate, a functionalized β-lactam, through the base-mediated intramolecular cyclization of Methyl 2-acetylamino-3-chloropropionate. The β-lactam (or 2-azetidinone) ring is the core structural component of a vast class of antibiotics, including penicillins and carbapenems.[1][2] This guide elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and includes methods for characterization and troubleshooting. The described protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking to produce versatile β-lactam synthons for further elaboration.
Introduction & Scientific Rationale
The four-membered 2-azetidinone ring, commonly known as the β-lactam, is a privileged scaffold in medicinal chemistry.[3] Its inherent ring strain makes it susceptible to nucleophilic attack, which is the basis for its mechanism of action in inhibiting bacterial cell wall biosynthesis.[1][4] While numerous methods exist for constructing this ring, including the well-known Staudinger [2+2] cycloaddition, intramolecular cyclization of 3-halopropionamide derivatives offers a direct and efficient alternative.[5][6]
This protocol leverages this compound as a strategic precursor. This starting material, readily prepared from amino acid derivatives, contains all the necessary components for cyclization in a single molecule. It possesses:
-
An amide proton on the N-acetyl group, which can be deprotonated to form a nucleophile.
-
An electrophilic carbon center at the 3-position.
-
A good leaving group (chloride) at the 3-position.
The core of the synthetic strategy is a base-mediated intramolecular SN2 reaction. A strong, non-nucleophilic base is used to deprotonate the amide nitrogen. The resulting anion then attacks the adjacent carbon bearing the chloride ion, displacing it and forming the strained four-membered ring. The choice of base and reaction conditions is critical to favor the intramolecular pathway and minimize potential side reactions, such as intermolecular polymerization or elimination.
Reaction Mechanism
The cyclization proceeds via a two-step mechanism initiated by a strong base, such as sodium hydride (NaH).
-
Deprotonation: The hydride ion (H⁻) from NaH abstracts the acidic proton from the N-acetyl amide group, generating a sodium salt of the amide (an "amido-enolate" or simply an amide anion) and hydrogen gas.
-
Intramolecular SN2 Cyclization: The resulting nucleophilic nitrogen anion attacks the adjacent carbon atom (C3), displacing the chloride leaving group in an intramolecular nucleophilic substitution reaction. This ring-closing step forms the thermodynamically less stable, but kinetically accessible, four-membered β-lactam ring.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Structural Insights for β-Lactam Antibiotics [biomolther.org]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Methyl 2-acetylamino-3-chloropropionate as a Versatile Precursor for the Synthesis of Covalent Enzyme Inhibitors
Abstract
Methyl 2-acetylamino-3-chloropropionate (MACP) is a chemically versatile building block with significant applications in medicinal chemistry and drug development.[1] Its structure, featuring a chiral center, an ester, an amide, and a reactive chloromethyl group, makes it an ideal starting material for constructing complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of MACP in the preparation of potent enzyme inhibitors, with a primary focus on covalent inhibitors targeting cysteine proteases such as caspases. We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss methods for evaluating inhibitor potency, thereby offering a comprehensive framework for leveraging MACP in modern drug discovery programs.
Introduction: The Strategic Value of this compound (MACP)
This compound, also known as N-acetyl-3-chloroalanine methyl ester, is a fine chemical intermediate that serves as a cornerstone in various synthetic endeavors.[1][2] While it has applications in materials science, its true potential is realized in the synthesis of biologically active molecules. The key to its utility lies in the C3 position, which is functionalized with a chlorine atom—an excellent leaving group. This inherent reactivity allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of targeted molecular probes and therapeutic agents.
This guide focuses on the application of MACP in the synthesis of enzyme inhibitors, particularly those that function via a covalent mechanism. We will delve into the rationale for its use, focusing on the design of inhibitors for cysteine proteases, a class of enzymes implicated in numerous pathological conditions.
The Rationale: Why MACP is Ideal for Covalent Inhibitor Synthesis
The Power of Covalent Inhibition
Enzyme inhibitors can be broadly classified as reversible or irreversible. While reversible inhibitors bind non-covalently to the enzyme, covalent inhibitors form a stable, chemical bond with a reactive residue in the enzyme's active site.[3] This often leads to complete and prolonged inactivation of the enzyme, a desirable attribute for therapeutic intervention where sustained target engagement is required.
Cysteine Proteases: A Key Therapeutic Target Class
Cysteine proteases, such as caspases and cathepsins, utilize a cysteine residue's nucleophilic thiol group for peptide bond hydrolysis.[4][5] These enzymes are critical regulators of processes like apoptosis (programmed cell death) and inflammation.[6] Dysregulation of their activity is linked to cancer, neurodegenerative disorders, and inflammatory diseases, making them high-priority targets for drug discovery.[4][7]
MACP as a Precursor to an Electrophilic "Warhead"
The core principle behind using MACP for cysteine protease inhibitors is its role as a precursor to an electrophilic functional group, often termed a "warhead". The chloromethyl group of MACP is inherently electrophilic. The nucleophilic thiol of an active site cysteine can attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This covalent modification effectively and irreversibly shuts down the enzyme's catalytic activity. By modifying the rest of the MACP scaffold, a molecule can be designed to specifically guide this reactive group into the active site of the desired target enzyme.
Caption: General mechanism of covalent inhibition of a cysteine protease by a MACP-derived electrophile.
Application Focus: Synthesis of Irreversible Caspase Inhibitors
Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[8] The design of specific caspase inhibitors is a significant goal for developing therapies for diseases involving excessive or insufficient cell death. Many potent caspase inhibitors are peptidomimetics that recognize specific amino acid sequences and possess a C-terminal electrophilic group that covalently modifies the active site cysteine.[9] MACP is an excellent starting point for creating acyloxymethylketone (AOMK) warheads, which are highly effective for this purpose.[6]
General Synthetic Workflow
The transformation of MACP into a targeted peptidyl AOMK inhibitor involves a multi-step process. The core strategy is to first replace the chloride with a carboxylate to form the AOMK warhead. Subsequently, the ester and amide functionalities of the original MACP molecule are modified to build a peptide-like chain that confers specificity for the target caspase.
Caption: Synthetic workflow for converting MACP into a targeted peptidyl caspase inhibitor.
Detailed Experimental Protocols
The following protocols provide a generalized yet detailed methodology. Researchers should adapt these procedures based on the specific peptide sequence required for their target of interest. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[2]
Protocol 1: Synthesis of a Peptidyl Acyloxymethylketone Inhibitor
This protocol outlines the synthesis of a generic inhibitor targeting a caspase that recognizes an aspartic acid residue at the P1 position. We will use the (R)-enantiomer of MACP (CAS: 18635-38-6) for stereochemical control.[10]
Step 1: Synthesis of Methyl (R)-2-acetamido-3-((tert-butoxycarbonyl)oxy)propanoate (AOMK Formation)
-
Rationale: This step replaces the reactive chloride with a protected carboxylate (Boc-glycinate, for simplicity) to form the acyloxymethylketone warhead. Sodium iodide is used catalytically to facilitate the substitution via the more reactive iodo-intermediate (Finkelstein reaction).
-
Procedure:
-
To a solution of (R)-MACP (1.0 eq) in anhydrous acetone (10 mL/mmol), add Boc-glycine sodium salt (1.2 eq) and sodium iodide (0.1 eq).
-
Heat the mixture to reflux and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain the pure acyloxymethylketone derivative.
-
Step 2: Saponification to the Free Acid
-
Rationale: The methyl ester is hydrolyzed to a carboxylic acid to enable subsequent coupling with a peptide fragment. Lithium hydroxide is a standard reagent for this transformation under mild conditions.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in a 3:1 mixture of THF and water (8 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide monohydrate (1.5 eq) and stir vigorously. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, acidify the mixture to pH ~3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate to yield the free acid, which is often used in the next step without further purification.
-
Step 3: Peptide Coupling to Synthesize the Final Inhibitor
-
Rationale: This step elongates the peptide chain to provide specificity for the target enzyme. Here, we couple the acid from Step 2 with a dipeptide (e.g., H-Val-Ala-O-tBu) using standard peptide coupling reagents like HATU, which facilitates efficient amide bond formation with minimal racemization.
-
Procedure:
-
Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Add the desired peptide amine salt (e.g., H-Val-Ala-O-tBu, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and stir the mixture at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
Once complete, dilute the reaction with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final protected inhibitor.
-
If necessary, remove any remaining protecting groups (e.g., Boc, tBu) using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final active inhibitor.
-
Protocol 2: General Assay for Inhibitor Potency (IC50 Determination)
-
Rationale: This protocol provides a framework to determine the concentration of the synthesized inhibitor required to reduce the enzyme's activity by 50% (IC50), a key measure of potency.[11]
-
Materials:
-
Recombinant active caspase (e.g., Caspase-3).
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC).
-
Assay Buffer: (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2).
-
Synthesized inhibitor, dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in assay buffer. Keep the final DMSO concentration below 1%.
-
In the wells of the microplate, add 50 µL of assay buffer containing the desired concentration of the inhibitor (or DMSO for control).
-
Add 25 µL of diluted active caspase-3 to each well to initiate pre-incubation.
-
Incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate Ac-DEVD-AMC (final concentration ~10-20 µM).
-
Immediately place the plate in a fluorescence reader (Excitation: ~360 nm, Emission: ~460 nm) and monitor the increase in fluorescence over time (kinetic mode) at 37 °C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the reaction rate as a percentage of the DMSO control against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to determine the IC50 value.
-
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the inhibitor's structure and subsequent evaluation of its potency allows for the development of a Structure-Activity Relationship (SAR). This data is crucial for optimizing inhibitor design for improved potency and selectivity.[12][13]
Table 1: Example SAR Data for MACP-Derived Caspase-3 Inhibitors
| Inhibitor ID | Peptide Sequence (P4-P1) | P1 Warhead | IC50 vs. Caspase-3 (nM) | IC50 vs. Caspase-8 (nM) |
| INH-01 | Ac-Asp-Glu-Val-Asp | -AOMK | 15.2 | 250.6 |
| INH-02 | Ac-Ile-Glu-Thr-Asp | -AOMK | 8.9 | 89.4 |
| INH-03 | Z-Val-Ala-Asp | -AOMK | 45.3 | >1000 |
| INH-04 | Ac-Asp-Glu-Val-Ala | -AOMK | >10000 | >10000 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
Comparing INH-01 and INH-02 suggests that modifying the P4-P2 positions can enhance potency and selectivity for Caspase-3.
-
INH-03 shows that a tripeptide can still be active, though less potent, highlighting the importance of the P4 residue for high-affinity binding.
-
INH-04 serves as a crucial negative control, demonstrating the absolute requirement of the P1 Aspartate for recognition by Caspase-3, confirming the targeted nature of the inhibitor design.
Conclusion
This compound is a powerful and cost-effective starting material for the synthesis of sophisticated covalent enzyme inhibitors. Its inherent reactivity, when strategically harnessed, allows for the efficient construction of electrophilic warheads that can be guided to an enzyme's active site by rationally designed specificity elements. The protocols and workflows detailed in this note provide a solid foundation for researchers to utilize MACP in the development of novel inhibitors for cysteine proteases and potentially other enzyme classes, accelerating progress in the fields of chemical biology and therapeutic discovery.
References
- 1. This compound [ccplantextract.com]
- 2. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis, design and selection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel caspase inhibitors for characterization of the active caspase proteome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 2-(acetylamino)-3-chloropropionate, (R)- | C6H10ClNO3 | CID 13178877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Novel Inhibitors of Mammalian Aspartyl Aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of a novel class of Src SH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocol for nucleophilic substitution on Methyl 2-acetylamino-3-chloropropionate with thiol nucleophiles"
Application Note & Protocol
Topic: Protocol for Nucleophilic Substitution on Methyl 2-acetylamino-3-chloropropionate with Thiol Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing S-Substituted Cysteine Derivatives
The synthesis of S-substituted cysteine derivatives is a cornerstone of modern medicinal chemistry and drug development. These motifs are integral to a wide range of biologically active molecules, including peptide-based therapeutics, enzyme inhibitors, and novel bioconjugates. This compound serves as a highly valuable and versatile electrophilic building block for this purpose.[1] Its structure, featuring a primary alkyl chloride, is activated for nucleophilic attack, providing a direct and efficient route to a diverse library of cysteine analogs.
This document provides a comprehensive guide to the nucleophilic substitution reaction between this compound and various thiol nucleophiles. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, and discuss critical parameters that ensure high yield and purity of the desired S-substituted N-acetylcysteine methyl esters.
Reaction Mechanism: A Classic SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This is a concerted, single-step process where the bond to the incoming nucleophile forms simultaneously as the bond to the leaving group breaks.[2][3]
Key Mechanistic Steps:
-
Activation of the Nucleophile: Thiols (R-SH) are generally weak nucleophiles. To enhance their reactivity, a base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion (RS⁻).[4][5][6] This step is critical for the reaction to proceed at a practical rate. The choice of base is important; it should be strong enough to deprotonate the thiol but ideally non-nucleophilic to avoid competing reactions with the electrophile.
-
Backside Attack: The generated thiolate anion attacks the electrophilic carbon atom bonded to the chlorine atom. This attack occurs from the side opposite to the leaving group (the chloride ion), in a trajectory known as "backside attack".[3]
-
Transition State: For a fleeting moment, a five-coordinate, trigonal bipyramidal transition state is formed, where the nucleophile and the leaving group are both partially bonded to the central carbon atom.[3][7] The presence of the adjacent carbonyl group in the ester can help stabilize this transition state through orbital overlap, accelerating the reaction compared to unactivated alkyl halides.[8]
-
Inversion of Configuration: As the chloride ion departs, the carbon atom's stereochemistry is inverted, similar to an umbrella flipping inside out in the wind. If the starting material is a single enantiomer (e.g., the (R)- or (S)-enantiomer), the product will be the opposite enantiomer.[2][3]
Caption: The SN2 mechanism for thiol substitution.
Experimental Protocol: General Procedure
This protocol provides a generalized method applicable to a range of thiol nucleophiles. Specific quantities and reaction times may need to be optimized for each unique substrate.
Materials & Equipment:
-
This compound (Electrophile)
-
Thiol Nucleophile (e.g., thiophenol, benzyl mercaptan, cysteine)
-
Base (e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃))
-
Anhydrous Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a dry, inerted round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of electrophile).
-
-
Addition of Thiol and Base:
-
Add the thiol nucleophile (1.1-1.2 eq) to the stirred solution.
-
Add the base (1.2-1.5 eq) to the reaction mixture. If using a solid base like K₂CO₃, ensure vigorous stirring. Causality Note: A slight excess of the thiol and base ensures the complete consumption of the limiting electrophile.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting thiol and have a different Rƒ value than the starting electrophile.
-
If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
-
Reaction Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
If DMF was used as the solvent, a significant amount of water should be added, and the product extracted multiple times with a solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (if an amine base was used), saturated aqueous NaHCO₃, and finally with brine. Causality Note: These washes remove the base, unreacted thiol (if acidic), and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system is determined by TLC analysis.
-
For some crystalline products, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.[9][10]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Caption: Experimental workflow for the synthesis of S-substituted cysteine derivatives.
Key Parameters and Optimization
The success of this nucleophilic substitution is dependent on several key factors. The following table summarizes these parameters and provides guidance for optimization.
| Parameter | Common Choices | Rationale & Expert Insights |
| Nucleophile | Alkyl thiols, Aryl thiols, Thioacetic acid | The pKa of the thiol influences the choice of base. Aryl thiols are more acidic and can be deprotonated by weaker bases. Steric hindrance around the sulfur atom can slow the reaction rate.[11] |
| Base | K₂CO₃, NaHCO₃, Triethylamine (TEA), DIPEA | K₂CO₃: A good choice for acidic thiols (e.g., thiophenol) in polar aprotic solvents like DMF or MeCN. It is heterogeneous, requiring good stirring. TEA/DIPEA: Homogeneous organic bases suitable for less acidic thiols. Must be removed during aqueous work-up. |
| Solvent | DMF, MeCN, Acetone, DCM | Polar Aprotic (DMF, MeCN): Generally the best choice for SN2 reactions as they solvate the counter-ion of the base but not the nucleophile, increasing its reactivity.[2] DCM: A less polar option, but effective for many cases. |
| Temperature | Room Temperature to 50 °C | Most reactions proceed well at room temperature. Gentle heating can be applied to accelerate slow reactions, especially with sterically hindered thiols or less reactive systems. Monitor for potential side reactions at higher temperatures. |
| Concentration | 0.1 M - 1.0 M | Higher concentrations can increase the reaction rate due to the bimolecular nature of the SN2 reaction.[11] However, solubility of reagents must be considered. |
Troubleshooting
-
Low or No Conversion:
-
Ineffective Nucleophile: Ensure the base is strong enough to deprotonate the thiol. Consider a stronger base or a more polar solvent to increase nucleophilicity.
-
Moisture: Water can protonate the thiolate, reducing its concentration. Ensure all glassware is dry and use anhydrous solvents.
-
-
Formation of Side Products:
-
Dimerization (Disulfide Formation): The product thiol can be susceptible to oxidative dimerization. Performing the reaction under an inert atmosphere (N₂ or Ar) minimizes this.
-
Elimination: While less common for primary halides, strong, bulky bases at elevated temperatures could potentially lead to elimination byproducts.
-
Conclusion
The SN2 reaction of this compound with thiol nucleophiles is a powerful and reliable method for accessing a wide array of S-substituted cysteine derivatives. By understanding the underlying mechanism and carefully selecting the base, solvent, and reaction conditions, researchers can efficiently synthesize these valuable compounds for applications in chemical biology and drug discovery.
References
- Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Comput
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- 11.2: The SN2 Reaction. Chemistry LibreTexts.
- Asymmetric Organocatalytic Reactions of α,β-Unsatur
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
- Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry.
- Process for purifying L-cysteine.
- Cysteine Deriv
- Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research.
- Isolation and Purification Process of Cysteine.
- Base-Catalyzed Addition of Thiols to α,β-Unsaturated Anhydrides. The Journal of Organic Chemistry.
- The SN2 Reaction Mechanism. Master Organic Chemistry.
- SN2 Reaction Mechanisms. YouTube.
- Purification of active cysteine proteases by affinity chromatography with
- Principles of thiol-dependent SN2 reactions.
- Process For Purifying L-Cysteine.
- Synthesis of L-cysteine deriv
- Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube.
- Desulfurization of Thiols for Nucleophilic Substitution.
- Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. MDPI.
- Cysteine derivatives.
- Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in W
- Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in W
- Copper-Mediated Nucleophilic Desulfuriz
- METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)-. gsrs.
- Synthesis of L-cysteine deriv
- Facile Conversion of Cysteine and Alkyl Cysteines to Dehydroalanine on Protein Surfaces: Versatile and Switchable Access to Functionalized Proteins.
- Cysteine modification: Probing channel structure, function and conformational change. Biochimica et Biophysica Acta (BBA) - General Subjects.
- Methyl 2-(acetylamino)
- Methyl 2-(acetylamino)
- Thiol alkylations via nucleophilic substitution reactions.
- Process of reaction time on the resolution of (±)-methyl...
- Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. PubMed Central.
- Synthesis of 3-(acetylthio)-2-(methylthio)propionic acid chloride. PrepChem.com.
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Application Notes and Protocols for the Synthesis of Lanthionine Analogues using Methyl 2-acetylamino-3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Lanthionine and its analogues are thioether-bridged amino acids that are key structural components of lantibiotics, a class of potent antimicrobial peptides.[1] The unique constrained cyclic structures conferred by lanthionine bridges are of significant interest in drug discovery for enhancing the metabolic stability and receptor specificity of bioactive peptides.[2] This document provides a detailed guide for the chemical synthesis of protected lanthionine analogues, focusing on the versatile and accessible starting material, Methyl 2-acetylamino-3-chloropropionate. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the critical parameters for a successful synthesis.
Introduction: The Significance of Lanthionine Analogues
Lanthionine, a non-proteinogenic amino acid, is nature's tool for creating structurally constrained peptides with remarkable biological activities.[1] Found in a diverse array of natural products, from the cell walls of bacteria to peptide antibiotics, lanthionine bridges play a pivotal role in defining the three-dimensional structure and, consequently, the function of these molecules.[1][3]
In the realm of drug development, the incorporation of lanthionine and its analogues into peptide-based therapeutics offers several advantages:
-
Enhanced Proteolytic Stability: The thioether bond of lanthionine is significantly more stable to enzymatic degradation than the disulfide bonds found in cystine, leading to a longer in vivo half-life for the peptide drug.[2]
-
Increased Receptor Affinity and Selectivity: The conformational rigidity imposed by the lanthionine bridge can lock a peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.
-
Novel Structural Scaffolds: The ability to synthetically generate a variety of lanthionine analogues opens the door to exploring novel peptide topologies and structure-activity relationships that are not accessible through biological systems.[3][4]
The synthesis of these valuable building blocks is therefore a critical endeavor for chemists and pharmacologists alike. This guide focuses on a practical and efficient method utilizing this compound as a key electrophile.
The Synthetic Strategy: Nucleophilic Substitution at the β-Carbon
The core of the synthetic approach described herein is a classic SN2 reaction. The thiol group of a protected cysteine derivative acts as the nucleophile, attacking the electron-deficient β-carbon of this compound, with the chlorine atom serving as the leaving group.
The choice of starting materials and protecting groups is paramount for a successful and high-yielding synthesis, minimizing side reactions such as elimination and racemization.
-
Electrophile: this compound. The acetyl group protects the α-amino group, preventing its participation in side reactions. The methyl ester protects the carboxylic acid. The chlorine atom at the β-position makes the adjacent carbon susceptible to nucleophilic attack.
-
Nucleophile: N-acetyl-L-cysteine methyl ester. Similar to the electrophile, the amino and carboxyl groups of cysteine are protected to ensure that only the thiol group participates in the desired reaction.
The use of fully protected starting materials allows for a clean reaction, and the protecting groups can be selectively removed in subsequent steps to facilitate the incorporation of the lanthionine analogue into a peptide sequence.
Visualizing the Reaction and Workflow
Reaction Mechanism
Caption: S-alkylation to form the thioether linkage.
Experimental Workflow
Caption: Overall workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol outlines the synthesis of a protected lanthionine analogue from this compound and N-acetyl-L-cysteine methyl ester.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 13333-39-8 | 179.60 | Ensure dryness. Can be synthesized from serine. |
| N-acetyl-L-cysteine methyl ester | 7455-63-2 | 177.22 | Commercially available. |
| Sodium hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | Handle with extreme care under an inert atmosphere. |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Use a dry, nitrogen-purged solvent. |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For work-up. |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | For work-up. |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying organic layers. |
| Silica gel for column chromatography | 7631-86-9 | - | 230-400 mesh. |
| TLC plates (silica gel 60 F₂₅₄) | - | - | For reaction monitoring. |
Step-by-Step Procedure
CAUTION: This procedure should be carried out in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Preparation of the Nucleophile Solution:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N-acetyl-L-cysteine methyl ester (1.0 equivalent).
-
Dissolve the cysteine derivative in anhydrous DMF (approximately 5-10 mL per gram of cysteine derivative).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation of the Thiol:
-
While stirring under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise to the cooled cysteine solution.
-
Causality: The base is added to deprotonate the thiol group, forming the more nucleophilic thiolate anion. This significantly increases the rate of the SN2 reaction. Using a slight excess of base ensures complete deprotonation.
-
Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (hydrogen gas evolution) should be observed.
-
-
Addition of the Electrophile:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Transfer this solution to the dropping funnel.
-
Add the electrophile solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, dropwise addition helps to control any potential exotherm and minimizes side reactions.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The product should have a different Rf value than the starting materials. The disappearance of the starting materials indicates reaction completion.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C to neutralize any unreacted base.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality: The aqueous washes remove DMF and any water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The eluent will typically be a gradient of ethyl acetate in hexane. The exact composition should be determined by TLC analysis of the crude product.
-
Causality: Column chromatography is essential to separate the desired lanthionine analogue from any unreacted starting materials, side products (such as elimination products), and diastereomers that may have formed.
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the lanthionine analogue.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete deprotonation: Ensure the sodium hydride is fresh and the reaction is performed under strictly anhydrous conditions.
-
Side reactions: The primary side reaction is the elimination of HCl from the electrophile to form a dehydroalanine derivative. Running the reaction at a lower temperature can sometimes mitigate this.
-
Steric hindrance: If using bulkier protected cysteine derivatives, the reaction may require longer reaction times or a stronger, non-nucleophilic base.
-
-
Formation of Diastereomers:
-
The stereochemistry at the α-carbons of both starting materials should be preserved under these reaction conditions. However, the presence of any base can potentially lead to some epimerization. Careful control of the amount of base and reaction temperature is important. Chiral HPLC or NMR with a chiral shift reagent can be used to assess the diastereomeric purity.
-
Conclusion
The synthesis of lanthionine analogues via the S-alkylation of a protected cysteine with this compound is a robust and versatile method for accessing these valuable building blocks. The protocol provided, along with the underlying scientific rationale, offers a solid foundation for researchers to produce these compounds for applications in peptide chemistry and drug discovery. Careful attention to experimental detail, particularly the maintenance of anhydrous conditions and monitoring of the reaction progress, is key to achieving high yields of the desired product. The ability to synthetically access these constrained dipeptides opens up exciting avenues for the design of next-generation peptide therapeutics with enhanced pharmacological properties.
References
-
Progress in Lanthionine and Protected Lanthionine Synthesis. PubMed, [Link]
-
Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies. PubMed, [Link]
-
Synthesis of orthogonally protected lanthionines. PubMed, [Link]
-
Lanthionine. Wikipedia, [Link]
-
Efficient Synthesis of Differently Protected Lanthionines via β‐Bromoalanine Derivatives. ResearchGate, [Link]
-
SYNTHESIS OF LANTHIONINE-CONTAINING PEPTIDES ON SOLID PHASE VIA AN ORTHOGONAL PROTECTING GROUP STRATEGY. UCL Discovery, [Link]
Sources
Application Notes and Protocols for the Stereoselective Synthesis of Non-Proteinogenic Amino Acids Using Methyl 2-acetylamino-3-chloropropionate
Introduction: The Critical Role of Non-Proteinogenic Amino Acids in Modern Drug Discovery
Non-proteinogenic amino acids (npAAs), those not found among the 20 common protein-building blocks, are of immense interest to researchers in medicinal chemistry and drug development. Their incorporation into peptide-based therapeutics or their use as chiral building blocks for small molecule synthesis can confer significant advantages, including enhanced metabolic stability, constrained conformations leading to higher receptor affinity and selectivity, and novel pharmacological activities. The stereochemistry of these npAAs is paramount, as different enantiomers often exhibit vastly different biological effects. Consequently, robust and efficient methods for their stereoselective synthesis are in high demand.
This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of npAAs using a versatile and readily available starting material: Methyl 2-acetylamino-3-chloropropionate. This trifunctional building block, possessing a chiral center, a reactive chlorine atom, and an N-acetyl protected amine, is an ideal precursor for the introduction of diverse side chains via stereocontrolled alkylation or for enzymatic resolution to access enantiopure starting materials.
This compound: A Versatile Chiral Building Block
This compound (CAS No. 87333-22-0 for the racemate) is a white solid with a molecular weight of 179.60 g/mol .[1] Its structure contains a chiral center at the α-carbon, an ester group, a chlorine atom, and an amide linkage, making it a highly versatile intermediate for organic synthesis.[2] The presence of the N-acetyl group provides a stable protecting group for the amine that can be readily removed under acidic or basic conditions. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of side chains. Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol makes it amenable to a variety of reaction conditions.[2]
PART 1: Asymmetric Phase-Transfer Catalysis for the Direct Stereoselective Alkylation
Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of α-amino acids.[3] This methodology utilizes a chiral quaternary ammonium salt to transport a nucleophile from an aqueous or solid phase into an organic phase where it reacts with an electrophile. In the context of our starting material, the enolate of this compound can be generated and then alkylated in a stereocontrolled manner.
Causality Behind Experimental Choices in Asymmetric PTC
The success of an asymmetric PTC reaction hinges on several key factors:
-
The Chiral Catalyst: Cinchona alkaloid-derived quaternary ammonium salts are among the most successful catalysts for this transformation.[4] Their rigid bicyclic structure provides a well-defined chiral environment that effectively shields one face of the enolate, leading to a highly stereoselective alkylation. The choice between cinchonine and cinchonidine derivatives can often provide access to either enantiomer of the desired product.
-
The Base: A strong base is required to deprotonate the α-carbon of the N-acetylated amino ester. Solid potassium hydroxide or a concentrated aqueous solution is commonly employed. The solid-liquid or liquid-liquid biphasic system is essential for the phase-transfer mechanism.
-
The Solvent: A non-polar organic solvent such as toluene or dichloromethane is typically used to dissolve the substrate and the catalyst. The choice of solvent can influence the solubility of the ion pair and, consequently, the reaction rate and enantioselectivity.
-
Temperature: Lower reaction temperatures (e.g., -40 °C to 0 °C) generally lead to higher enantioselectivities by reducing the kinetic energy of the system and enhancing the influence of the chiral catalyst on the transition state.[4]
Experimental Workflow: Asymmetric PTC Alkylation
Caption: Asymmetric PTC Alkylation Workflow.
Protocol 1: Asymmetric Synthesis of a Phenylalanine Derivative
This protocol describes the synthesis of a protected phenylalanine derivative via the asymmetric alkylation of racemic this compound with benzyl bromide using a Cinchona alkaloid-derived phase-transfer catalyst.
Materials:
-
This compound (racemic)
-
Benzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (or a similar chiral PTC)
-
Potassium hydroxide (solid, powdered)
-
Toluene (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol).
-
Add anhydrous toluene (10 mL) and stir until all solids are dissolved.
-
Cool the reaction mixture to -40 °C using a dry ice/acetone bath.
-
Add finely powdered potassium hydroxide (5.0 mmol) and benzyl bromide (1.2 mmol) to the cooled solution.
-
Stir the reaction mixture vigorously at -40 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired protected phenylalanine derivative.
-
Characterize the product by NMR and mass spectrometry and determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Entry | Alkylating Agent | Catalyst | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | Cinchonidine-derived PTC | -40 | High | >90 |
| 2 | Allyl bromide | Cinchonidine-derived PTC | -40 | High | >90 |
| 3 | Propargyl bromide | Cinchonidine-derived PTC | -40 | Moderate | >85 |
Note: The yields and enantiomeric excesses are representative and may vary depending on the specific catalyst and reaction conditions. Optimization of the catalyst, solvent, and temperature may be necessary for different alkylating agents.
PART 2: Enzymatic Kinetic Resolution for the Preparation of Enantiopure Starting Materials
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method relies on the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. For this compound, lipases are excellent candidates for the enantioselective hydrolysis of the methyl ester.
Causality Behind Experimental Choices in Enzymatic Resolution
-
The Enzyme: Lipases, such as those from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Candida rugosa, are commonly used for the kinetic resolution of esters.[1] These enzymes are robust, commercially available, and often exhibit high enantioselectivity in organic solvents. The choice of lipase can significantly impact the efficiency and stereochemical outcome of the resolution.
-
The Solvent: The reaction is typically carried out in a non-polar organic solvent, such as diisopropyl ether or toluene, with a small amount of aqueous buffer to maintain the enzyme's activity. The organic solvent helps to solubilize the substrate and can influence the enzyme's conformation and, therefore, its enantioselectivity.
-
The Acyl Acceptor/Donor: For hydrolysis, water is the acyl acceptor. For transesterification, an alcohol or another ester can be used. The choice of acyl donor/acceptor can affect the reaction rate and selectivity.
-
Temperature: Enzymatic reactions are sensitive to temperature. The optimal temperature is typically between 30-50 °C. Higher temperatures can lead to enzyme denaturation.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Enzymatic Kinetic Resolution Workflow.
Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis
This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed hydrolysis to yield the enantiopure ester and the corresponding enantiopure carboxylic acid.
Materials:
-
This compound (racemic)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Diisopropyl ether
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Erlenmeyer flask
-
Orbital shaker with temperature control
-
pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In an Erlenmeyer flask, dissolve racemic this compound (1.0 g) in diisopropyl ether (50 mL).
-
Add Novozym 435 (0.5 g) and phosphate buffer (5 mL).
-
Incubate the mixture in an orbital shaker at 40 °C and 200 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC. The reaction is typically stopped at or near 50% conversion to obtain high ee for both products.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Transfer the filtrate to a separatory funnel and add ethyl acetate (50 mL).
-
Extract the unreacted ester with a saturated sodium bicarbonate solution (3 x 20 mL). The unreacted ester will remain in the organic phase.
-
Dry the organic phase containing the unreacted ester over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiopure ester.
-
Combine the aqueous extracts and acidify to pH 2-3 with 1 M HCl.
-
Extract the resulting carboxylic acid with ethyl acetate (3 x 30 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the enantiopure carboxylic acid.
-
Determine the enantiomeric excess of both the recovered ester and the carboxylic acid by chiral HPLC.
| Enzyme | Solvent | Temp (°C) | Conversion (%) | ee (Ester) (%) | ee (Acid) (%) |
| Novozym 435 | Diisopropyl ether | 40 | ~50 | >98 | >98 |
| Lipase from P. cepacia | Toluene | 35 | ~50 | >95 | >95 |
Note: The choice of enzyme and reaction conditions can be tuned to favor the hydrolysis of either the (R)- or (S)-enantiomer. The separation of the resulting acid and ester is a crucial step for isolating the enantiopure products.
Conclusion and Future Outlook
This compound is a highly valuable and versatile starting material for the stereoselective synthesis of a wide range of non-proteinogenic amino acids. The two methodologies detailed in this guide, asymmetric phase-transfer catalysis and enzymatic kinetic resolution, offer robust and complementary approaches to access these important molecules in high enantiopurity. As the demand for novel npAAs in drug discovery continues to grow, the development of efficient and scalable synthetic routes from readily available precursors like this compound will remain a critical area of research. Further exploration of new chiral catalysts and enzymes, as well as the optimization of reaction conditions, will undoubtedly expand the scope and utility of this powerful synthetic strategy.
References
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). Molecules. [Link]
-
Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. (2008). ResearchGate. [Link]
-
Asymmetric phase-transfer catalysis. (2024). Nature Reviews Chemistry. [Link]
-
Enzymatic Resolution of Amino Acids via Ester Hydrolysis. (1999). Amino Acids. [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate. PubChem. [Link]
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2003). Tetrahedron: Asymmetry. [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2000). PubMed. [Link]
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- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Protecting Group Strategies for Methyl 2-acetylamino-3-chloropropionate
Abstract
Methyl 2-acetylamino-3-chloropropionate is a valuable chiral building block in organic synthesis, notably in the development of pharmaceuticals and specialty chemicals.[1] Its trifunctional nature—possessing a methyl ester, an acetamido group, and a primary alkyl chloride—necessitates carefully designed protecting group strategies to achieve selective transformations at a desired position. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analysis, selection, and application of protecting groups for this versatile intermediate. We will explore orthogonal protection schemes, provide detailed, field-tested protocols for the protection and deprotection of the acetamido group, and discuss the compatibility of these strategies with the inherent reactivity of the molecule.
Molecular Analysis and Strategic Considerations
This compound (or N-acetyl-3-chloro-L-alanine methyl ester) presents a unique synthetic challenge due to its three distinct functional groups.[1][2] A successful synthetic strategy hinges on understanding the relative reactivity of each site to select a protection scheme that is both robust and selectively removable.[3][4][5]
-
Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions. While generally stable to neutral and mildly acidic or basic conditions, harsh deprotection steps can lead to saponification.
-
Acetamido Group (Secondary Amide): The N-H proton of the acetamido group is weakly acidic and the nitrogen is poorly nucleophilic due to the resonance delocalization with the adjacent carbonyl group.[6] However, under strongly basic conditions, it can be deprotonated, and its presence can influence the reactivity of the adjacent chiral center. While the acetyl group itself is a protecting group for the parent amine, the amide N-H may require further protection for certain reactions, such as those requiring very strong bases or highly electrophilic reagents.
-
Primary Alkyl Chloride: This is a reactive electrophilic site, susceptible to nucleophilic substitution (SN2) reactions.[7][8] Deprotection conditions involving strong nucleophiles must be avoided to maintain the integrity of this crucial functionality. Elimination (E2) reactions are also possible in the presence of strong, sterically hindered bases.[9]
The primary focus of protection strategies for this molecule is often the acetamido N-H, allowing for subsequent modifications at either the ester or the chloride. The choice of protecting group must be orthogonal, meaning it can be removed under conditions that do not affect the other functional groups.[3][10]
Protecting Group Strategies for the Acetamido Group
The most common strategy involves converting the secondary amide into a carbamate, which significantly alters its reactivity and can be cleaved under specific, mild conditions.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern organic synthesis, valued for its stability to a wide range of conditions and its facile removal with acid.[11][12][13] Protecting the acetamido nitrogen as an N-Boc derivative effectively shields the N-H proton and further reduces the nucleophilicity of the nitrogen.
Rationale for Selection:
-
Stability: The Boc group is stable to basic conditions, hydrogenation, and many nucleophiles, preserving the methyl ester and alkyl chloride.[11]
-
Orthogonality: It is cleaved under acidic conditions (e.g., trifluoroacetic acid), which are typically compatible with the methyl ester and alkyl chloride for short reaction times.[12][14]
Visualizing the Boc Protection/Deprotection Workflow
Caption: Boc protection and deprotection workflow.
Experimental Protocol 1: N-Boc Protection
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in THF.[13][15]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-Boc protected product.
Experimental Protocol 2: N-Boc Deprotection
-
Preparation: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise to the stirred solution.[14][16]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Deprotection is usually rapid, often complete within 1-3 hours.[17] The evolution of gas (CO₂ and isobutylene) will be observed.[12][17]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Purification: Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is a classic amine protecting group, offering an orthogonal strategy to the acid-labile Boc group.[18] It is particularly useful when acidic conditions must be strictly avoided.
Rationale for Selection:
-
Stability: The Cbz group is stable to a wide range of acidic and basic conditions.[18]
-
Orthogonality: It is selectively removed by catalytic hydrogenolysis, a mild reduction method that is compatible with the methyl ester and, importantly, the alkyl chloride.[16][18][19] Standard hydrogenolysis conditions (H₂, Pd/C) are known to reduce alkyl halides, but specialized catalysts or conditions can often provide selectivity. Alternatively, certain Lewis acid conditions can be used for cleavage.[20]
Experimental Protocol 3: N-Cbz Protection
-
Preparation: Dissolve this compound (1.0 equiv) in a suitable solvent such as THF or DCM.
-
Base Addition: Add a non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv), at -78 °C to deprotonate the amide.[21]
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv).
-
Reaction: Allow the reaction to warm slowly to room temperature and stir until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Experimental Protocol 4: N-Cbz Deprotection (Hydrogenolysis)
-
Preparation: Dissolve the N-Cbz protected substrate (1.0 equiv) in a solvent such as methanol (MeOH) or ethyl acetate.
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.
-
Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically balloon pressure is sufficient) with vigorous stirring.[18]
-
Monitoring: Monitor the reaction by TLC. The reaction is usually complete within 2-12 hours.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps.
Orthogonal Strategy Decision Framework
The choice between Boc and Cbz protection depends on the planned subsequent reaction steps. The following decision framework can guide the selection process.
Caption: Decision tree for selecting an orthogonal protecting group.
Compatibility and Performance Summary
The success of these strategies relies on the stability of all functional groups under the chosen reaction conditions.
| Protecting Group | Introduction Conditions | Removal Conditions | Methyl Ester Stability | Alkyl Chloride Stability |
| Boc | Boc₂O, DMAP, THF | TFA in DCM | Stable to short exposure | Generally Stable |
| Cbz | Cbz-Cl, Base (e.g., LiHMDS) | H₂, Pd/C, MeOH | Stable | Potentially reducible; requires careful monitoring or specialized catalyst |
Conclusion
The strategic protection of the acetamido group in this compound unlocks a wide array of synthetic possibilities. The choice between the acid-labile Boc group and the hydrogenolysis-labile Cbz group provides an orthogonal set of tools for the modern synthetic chemist. By understanding the reactivity of the substrate and carefully selecting conditions as outlined in the provided protocols, researchers can selectively unmask functionalities and build complex molecular architectures with precision and high yield.
References
-
Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem Technical Guides. 3
-
Liu, C. F., Rao, C., & Tam, J. P. (2003). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 100(12), 6793–6798. 22
-
Tsujimoto, T., Ishihara, J., Horie, M., & Murai, A. (2002). Efficient Detachment of N-Benzyl Carbamate Group. Synlett, 2002(03), 399-402. 20
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
-
Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of this compound. PharmaChem.
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2003). A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. The Journal of Organic Chemistry, 68(25), 9801–9804.
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd.
-
ChemBK. (2024). This compound. ChemBK.
-
ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Request PDF.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
-
ACS Publications. (n.d.). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters.
-
Goldschmidt Gőz, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(6), 755-763.
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
-
Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation with Cbz-NH-PEG3-CH2COOH. Benchchem.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
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Creative Peptides. (n.d.). Protected Amino Acids. Creative Peptides.
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Common Conditions. (n.d.). Acetyl Protection. Common Organic Chemistry.
-
Creative Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Creative Peptides.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
-
PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate, (S)-. PubChem.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of this compound in Specialty Chemicals. PharmaChem.
-
Guidechem. (n.d.). Methyl 2-chloropropionate 17639-93-9 wiki. Guidechem.
-
Unknown. (n.d.). Alkyl Halides. Unknown Source.
-
Chemistry LibreTexts. (2023). Alkyl Halide Reactions. Chemistry LibreTexts.
-
Unknown. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. Unknown Source.
-
Michigan State University. (n.d.). Alkyl Halide Reactivity. MSU Chemistry.
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
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Application Note & Protocols: Strategic Nucleophilic Substitution of Chlorine in Methyl 2-acetylamino-3-chloropropionate for Advanced Intermediate Synthesis
Introduction: The Versatility of a Key Chiral Building Block
Methyl 2-acetylamino-3-chloropropionate is a highly valuable chiral intermediate in synthetic organic chemistry. Its structure, derived from the amino acid alanine, features a primary alkyl chloride, an N-acetyl protecting group, and a methyl ester.[1] This specific arrangement of functional groups makes it an ideal precursor for the synthesis of a wide array of more complex molecules, particularly unnatural or modified amino acids. The primary chloride at the β-position is activated for nucleophilic substitution, providing a reliable handle for introducing diverse functionalities. This application note provides a detailed guide to the reaction conditions, mechanistic considerations, and practical protocols for performing nucleophilic substitution on this substrate, with a focus on synthesizing cysteine derivatives, which are crucial in pharmaceutical and biochemical research.[2][3][4]
Mechanistic Rationale: The SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] This is dictated by the nature of the substrate, which contains a primary (1°) alkyl halide.
Key Mechanistic Features:
-
Concerted Reaction: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride leaving group departs in a single, concerted step.[5]
-
Backside Attack: The nucleophile attacks from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center.[5]
-
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
The choice of reaction conditions is paramount to ensure the efficiency and selectivity of this SN2 pathway while minimizing potential side reactions, such as elimination (E2).
Caption: General SN2 mechanism for nucleophilic substitution.
Critical Reaction Parameters: A Guide to Rational Design
The success of the substitution reaction hinges on the careful selection of four key parameters: the nucleophile, the base, the solvent, and the temperature.
The Nucleophile
The identity of the nucleophile determines the final product. While many nucleophiles can be used, sulfur-based nucleophiles are particularly common and effective, yielding valuable cysteine derivatives.[6][7]
-
Thiols (R-SH): Thiols are excellent nucleophiles for this transformation.[8] Their high polarizability and the relative weakness of the S-H bond make them potent reactants, especially when converted to their conjugate base, the thiolate.[9][10] This is the most common route for synthesizing S-alkyl and S-aryl cysteine analogs.
-
Amines (R-NH₂): Can be used to synthesize diamino acid derivatives.
-
Azide (N₃⁻): Used to introduce an azide group, which can be subsequently reduced to an amine or used in "click" chemistry reactions.
The Role of the Base
When using protic nucleophiles like thiols, a base is required. The base's function is to deprotonate the nucleophile, generating a more potent anionic form (e.g., a thiolate, RS⁻, from a thiol, RSH). The thiolate is a significantly stronger nucleophile than the neutral thiol.[8]
-
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are mild, inexpensive, and effective bases, particularly for deprotonating thiols. They are often used in polar aprotic solvents where they have sufficient solubility.[11]
-
Organic Amine Bases (e.g., Triethylamine (TEA), DIPEA): These are soluble in a wide range of organic solvents. They are suitable for deprotonating thiols and serve to neutralize the HCl generated during the reaction.
-
Strong Bases (e.g., NaH, NaOMe): While effective, these strong bases can increase the risk of side reactions, such as elimination or hydrolysis of the ester group, and should be used with caution and typically at lower temperatures.
Solvent Selection
The solvent plays a crucial role in an SN2 reaction by solvating the reactants and influencing the nucleophile's reactivity.[12]
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO) are ideal for SN2 reactions.[13][14] They are polar enough to dissolve the substrate and the nucleophilic salt but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.[12][15]
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can be used, but they tend to solvate the anionic nucleophile through hydrogen bonding.[15] This creates a solvent "cage" around the nucleophile, reducing its reactivity and slowing down the reaction.[12]
Temperature Control
Temperature influences the reaction rate. Generally, modest heating (e.g., 40-80 °C) can increase the rate of substitution. However, excessively high temperatures can favor the competing E2 elimination pathway, although this is less of a concern for primary halides.[16] Room temperature is often sufficient, especially with highly reactive nucleophiles in a polar aprotic solvent.[17]
Data Summary: Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile (Example) | Base | Solvent | Typical Temperature | Expected Outcome |
| Thiophenol (Aryl Thiol) | K₂CO₃ or TEA | DMF, MeCN | 25 - 60 °C | High yield of S-phenyl cysteine derivative |
| 1-Dodecanethiol (Alkyl Thiol) | K₂CO₃ or TEA | DMF, MeCN | 25 - 70 °C | High yield of S-dodecyl cysteine derivative |
| Sodium Azide (NaN₃) | None | DMSO, DMF | 50 - 80 °C | High yield of azido-alanine derivative |
| Benzylamine (Amine) | K₂CO₃ or TEA | MeCN | 60 - 82 °C (reflux) | Moderate to good yield of diamino derivative |
Experimental Protocols
The following protocols provide step-by-step methodologies for common substitution reactions.
Caption: General experimental workflow for the substitution reaction.
Protocol 1: Synthesis of Methyl 2-acetylamino-3-(phenylthio)propionate
Objective: To demonstrate the substitution of the chloride with an aryl thiol nucleophile.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add thiophenol (1.1 eq) to the stirred solution. Then, add anhydrous potassium carbonate (1.5 eq) in one portion.
-
Reaction: Heat the reaction mixture to 50 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:EtOAc). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.
Protocol 2: Synthesis of Methyl 3-azido-2-acetylaminopropionate
Objective: To demonstrate the substitution of the chloride with an azide nucleophile.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and anhydrous DMSO (approx. 0.3 M concentration). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 65 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 12-16 hours.
-
Work-up: Cool the reaction to room temperature. Carefully pour the reaction mixture into a flask containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash thoroughly with deionized water (at least 5 times) to remove all DMSO, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which is often pure enough for subsequent steps without further purification.
Troubleshooting and Key Considerations
-
Low Yield: May be caused by wet reagents or solvents. Ensure all materials are anhydrous. Insufficient base or low temperature can also slow the reaction.
-
Side Products: An elimination (E2) product (methyl 2-acetylaminoacrylate) may be observed, especially with sterically hindered or strongly basic nucleophiles at high temperatures. Using milder conditions can mitigate this.
-
Ester Hydrolysis: If using aqueous work-up conditions with strong bases, hydrolysis of the methyl ester to the carboxylic acid can occur. A non-aqueous work-up or using milder bases like K₂CO₃ is recommended.
Conclusion
The nucleophilic substitution of chlorine in this compound is a robust and versatile transformation for synthesizing advanced amino acid derivatives. By understanding the underlying SN2 mechanism and carefully controlling the key parameters of nucleophile, base, solvent, and temperature, researchers can achieve high yields and purity. The protocols provided herein serve as a reliable foundation for the synthesis of S-substituted cysteine analogs and other valuable compounds for drug discovery and chemical biology.
References
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.). Google Books.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry.
- The Chemical Properties and Synthesis of this compound. (2026, January 1).
- Preparation of S-aryl-cysteine and its derivatives. (n.d.).
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal.
- Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. (2025, August 5). PubMed Central.
- Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024, September 6).
- Synthesis of L-cysteine derivatives of immunotropic activity. (n.d.). PubMed.
- CYSTEINE ARYLATION VIA UNCONVENTIONAL NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). DigitalCommons@URI.
- Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. (2021, January 13). MDPI.
- Solvents for Nucleophilic Substitution Reactions. (2016, October 12). YouTube.
- 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Chemistry LibreTexts.
- (A) Representative reagents for Cys modification based on nucleophilic.... (n.d.).
- Nucleophilic Substitution Reactions. (n.d.). Cengage.
- Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. (2014, May 14). YouTube.
- Synthesis of L-cysteine derivatives of immunotropic activity. (1989). Archives of Immunology and Therapeutic Experimentalis, 37(1-2), 29-35.
- Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry.
- Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide.... (2011, December 5). MDPI.
- Methyl 2-(acetylamino)
- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOL
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). PubMed Central.
- Click Nucleophilic Conjugate Additions to Activ
- 03.
Sources
- 1. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 3. Synthesis of L-cysteine derivatives of immunotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of L-cysteine derivatives of immunotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 17. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deprotection of N-acetyl Group in Methyl 2-acetylamino-3-chloropropionate
Welcome to the technical support center for the deprotection of the N-acetyl group in methyl 2-acetylamino-3-chloropropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for this crucial chemical transformation. Our goal is to equip you with the knowledge to navigate potential challenges and achieve successful, reproducible results in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the N-acetyl deprotection of this compound.
Question 1: Why is my deprotection reaction incomplete, even after extended reaction times?
Answer:
Incomplete deprotection is a common hurdle. Several factors can contribute to this issue:
-
Insufficient Reagent: The stoichiometry of your acid or base might be inadequate to drive the reaction to completion. Amide hydrolysis, especially of a stable N-acetyl group, can be sluggish.[1][2]
-
Solution: Increase the equivalents of the hydrolyzing agent (e.g., HCl or NaOH). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal amount.
-
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for amide bond cleavage.
-
Solution: Gradually increase the reaction temperature, for instance, by refluxing the reaction mixture.[3] However, be cautious as higher temperatures can promote side reactions.
-
-
Steric Hindrance: While less likely for an N-acetyl group, the overall molecular structure could present some steric hindrance.
-
Solution: If increasing temperature and reagent concentration is ineffective, consider a different deprotection strategy, such as using a stronger acid or a different solvent system.
-
-
Solvent Choice: The solvent plays a critical role in the reaction's efficiency.
Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Answer:
The presence of a chlorine atom and a methyl ester in the substrate, this compound, makes it susceptible to several side reactions, particularly under harsh conditions.[1]
-
Ester Hydrolysis: The methyl ester is also susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid.[4][]
-
Solution: Employ milder reaction conditions. For basic hydrolysis, using a weaker base like potassium carbonate (K2CO3) in methanol at room temperature can sometimes selectively cleave the N-acetyl group while minimizing ester saponification.[1] For acidic conditions, carefully controlling the reaction time and temperature is crucial.
-
-
Elimination Reaction: Under basic conditions, there is a risk of an elimination reaction involving the chlorine atom to form an unsaturated derivative.[1]
-
Solution: Use milder bases and lower reaction temperatures. If elimination is a persistent issue, acidic deprotection might be a more suitable approach.
-
-
Racemization: The chiral center at the alpha-carbon can be susceptible to racemization, especially under harsh basic conditions.
-
Solution: Mild reaction conditions are paramount. Enzymatic deprotection, if feasible, offers a highly stereoselective alternative.[6]
-
Question 3: My desired product, methyl 2-amino-3-chloropropionate, appears to be degrading during workup and purification. How can I improve its stability?
Answer:
The deprotected product, an amino acid ester hydrochloride, can be unstable.
-
Instability of the Free Amine: The free amino group can be reactive.
-
Purification Challenges: The polar nature of the amino acid ester hydrochloride can make purification by silica gel chromatography challenging.
-
Solution:
-
Crystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
-
Ion-Exchange Chromatography: This technique can be effective for purifying polar, charged molecules.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-acetyl deprotection?
The two primary methods for N-acetyl deprotection are acidic and basic hydrolysis.[3]
-
Acidic Hydrolysis: This typically involves heating the N-acetylated compound with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) in an aqueous or alcoholic solution.[3][9]
-
Basic Hydrolysis: This method uses a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and an alcohol.[3]
-
Enzymatic Deprotection: Acylases can be used for the mild and selective deprotection of N-acetyl groups, which is particularly useful for sensitive substrates where stereochemistry needs to be preserved.[1][6]
Q2: How do I choose the best deprotection method for my specific needs?
The choice depends on the stability of your starting material and product to acidic or basic conditions.
-
For substrates sensitive to strong bases, acidic hydrolysis is preferred.
-
For substrates with acid-labile functional groups, basic hydrolysis is the better option.
-
For complex molecules with multiple functional groups or when preserving stereochemistry is critical, enzymatic deprotection is an excellent, albeit potentially more costly, alternative.[1][6]
Q3: How can I monitor the progress of the deprotection reaction?
-
Thin Layer Chromatography (TLC): This is the most common and convenient method.[2] By spotting the reaction mixture alongside the starting material, you can visualize the disappearance of the starting material and the appearance of the more polar product spot. A suitable eluent system might be a mixture of dichloromethane/methanol or ethyl acetate/hexane.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the starting material and product over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can also show the disappearance of the N-acetyl methyl peak and the appearance of new signals corresponding to the product.
Experimental Protocols
Protocol 1: Acidic Deprotection using Hydrochloric Acid
This protocol describes a general procedure for the acidic hydrolysis of the N-acetyl group.
Materials:
-
This compound
-
6M Hydrochloric Acid (HCl)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in 6M HCl (5-10 volumes).
-
Heat the mixture to reflux (typically 100-110 °C) and stir.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
-
To purify, dissolve the crude product in a minimal amount of hot methanol and precipitate the hydrochloride salt by slowly adding diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl 2-amino-3-chloropropionate hydrochloride.[7]
Protocol 2: Basic Deprotection using Sodium Hydroxide
This protocol provides a general method for basic hydrolysis. Be mindful of potential side reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of NaOH (2-4 eq) in water to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the reaction mixture by the dropwise addition of concentrated HCl until the pH is acidic (pH ~1-2).
-
Remove the organic solvent under reduced pressure.
-
The aqueous solution can be lyophilized or extracted with a suitable organic solvent (if the product is sufficiently soluble) to isolate the crude hydrochloride salt.
-
Purify the product by recrystallization as described in Protocol 1.
Data Summary
| Method | Reagent | Typical Conditions | Pros | Cons |
| Acidic Hydrolysis | 6M HCl | Reflux, 4-8 h | Product isolated as stable HCl salt. | Harsh conditions can lead to side reactions if other acid-labile groups are present. |
| Basic Hydrolysis | NaOH in EtOH/H₂O | RT to 50°C | Milder temperature conditions possible. | Risk of ester hydrolysis, elimination, and racemization.[1][4] |
| Enzymatic Deprotection | Acylase | Mild pH and temperature | High selectivity, preserves stereochemistry.[6] | Enzymes can be expensive and may have specific substrate requirements.[1] |
Visualizing the Workflow
Deprotection and Work-up Logic
Caption: A generalized workflow for the deprotection of the N-acetyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. Sciencemadness Discussion Board - anthranilic acid acetylation in various conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride - Google Patents [patents.google.com]
- 8. Methyl 2-amino-3-chloropropanoate hydrochloride | C4H9Cl2NO2 | CID 13050341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
"racemization of Methyl 2-acetylamino-3-chloropropionate under basic conditions"
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for Methyl 2-acetylamino-3-chloropropionate. This guide is designed for researchers, chemists, and drug development professionals who are working with this chiral intermediate and encountering challenges related to its stereochemical stability, particularly under basic conditions. Maintaining enantiomeric purity is often critical for biological activity and regulatory approval, making an understanding of racemization essential.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose and solve common experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and field-proven insights.
Question 1: My reaction resulted in a nearly racemic mixture. What are the most likely causes and how can I minimize racemization?
Answer:
Rapid or complete loss of stereochemical integrity is a common issue when handling N-acyl amino acid esters like this compound in the presence of a base. The primary culprits are typically overly harsh reaction conditions.
Root Cause Analysis:
-
Base Strength and Concentration: Strong bases (e.g., NaOH, KOtBu) or high concentrations of weaker bases can rapidly deprotonate the α-carbon, leading to a planar enolate intermediate that is achiral. Reprotonation occurs from either face, resulting in a racemic mixture.[2][3]
-
Elevated Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to deprotonation and subsequent racemization. The rate of racemization is highly temperature-dependent.[4]
-
Prolonged Reaction Time: The longer the chiral center is exposed to basic conditions, the more opportunity there is for racemization to occur, even if the rate is slow.[5]
-
Oxazolone Formation: N-acetylated amino acids are particularly prone to forming an intermediate called an oxazolone (or azlactone) under basic conditions, especially during activation of the ester.[6][7] This five-membered ring has a highly acidic α-proton, and its removal creates a stable, aromatic-like, achiral intermediate that rapidly leads to racemization upon reprotonation.[7][8]
Corrective Actions & Optimization Strategy:
-
Screen Weaker Bases: Replace strong inorganic bases with milder organic bases. Sterically hindered non-nucleophilic bases are often preferred to minimize side reactions.
-
Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate for your desired transformation. Consider running reactions at 0 °C or even -20 °C.
-
Monitor Reaction Progress: Closely track the reaction using an appropriate analytical technique (TLC, LC-MS, etc.) and quench it immediately upon completion of the desired transformation.
-
Limit Base Stoichiometry: Use the minimum effective amount of base, ideally catalytic if possible, or just over one equivalent if it is a reactant.
Table 1: Impact of Base Selection on Racemization Risk
| Base Type | Examples | Racemization Risk | Comments |
| Strong Inorganic | NaOH, KOH, LiOH | Very High | Promotes rapid enolization and potential ester hydrolysis. |
| Alkoxides | NaOMe, KOtBu | Very High | Highly basic and can lead to transesterification. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate to High | Weaker than hydroxides but can still cause significant racemization, especially at elevated temperatures. |
| Bicarbonates | NaHCO₃, KHCO₃ | Low to Moderate | A much milder option suitable for sensitive substrates. |
| Tertiary Amines | Triethylamine (TEA) | Moderate | Common organic base, but its basicity can be sufficient to cause racemization over time. |
| Hindered Amines | DIPEA, DBU | Moderate | Often used to minimize nucleophilic side reactions, but still basic enough to promote racemization.[9] |
Question 2: Besides racemization, I'm observing a significant side product. LC-MS suggests a loss of HCl. What is happening?
Answer:
The formation of a product corresponding to the loss of HCl indicates a competing elimination reaction . This is a classic side reaction for β-chloro amino acid derivatives.
Mechanistic Insight:
The base used in your reaction can not only deprotonate the α-carbon (leading to racemization) but can also abstract a proton from the β-carbon. This initiates an E2 (bimolecular elimination) pathway where the proton is removed, the Cα-Cβ double bond is formed, and the chloride ion is ejected simultaneously. The resulting product is an unsaturated dehydroamino acid derivative.
Troubleshooting and Prevention:
-
Use a Non-Nucleophilic, Hindered Base: Bases like 2,6-lutidine or proton sponge can be effective. Their steric bulk makes it more difficult for them to access the β-proton, potentially favoring other desired reactions.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than desired substitution or deprotonation reactions. Running the experiment at colder temperatures can significantly suppress the rate of elimination.[10]
-
Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) can sometimes favor substitution over elimination compared to polar protic solvents.
Question 3: How can I accurately determine the extent of racemization in my sample?
Answer:
Accurate determination of enantiomeric excess (e.e.) is crucial. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
Protocol 1: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
This protocol provides a general workflow. Specific column and mobile phase conditions must be optimized for your compound.
-
Sample Preparation: a. Quench the reaction and perform a standard aqueous workup to isolate the crude product. b. Dissolve a small amount (approx. 1 mg/mL) of the crude product in the HPLC mobile phase or a compatible solvent (e.g., isopropanol/hexane mixture). c. Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Chiral HPLC Analysis: a. Column: Select a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are excellent starting points for screening. b. Mobile Phase: Typically, a mixture of a non-polar solvent (like n-hexane or heptane) and a polar modifier (like isopropanol or ethanol) is used in normal-phase mode. c. Flow Rate: A standard analytical flow rate is 0.5 to 1.0 mL/min. d. Detection: Use a UV detector set to an appropriate wavelength for the N-acetyl group and ester chromophore (e.g., 210-220 nm). e. Analysis: Inject the sample. If separation is successful, the two enantiomers will elute as distinct peaks. The starting material (e.g., L-enantiomer) and the racemized product (D-enantiomer) should be resolved. f. Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).[11]
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism responsible for the racemization of N-acetylated amino acid derivatives?
The racemization of N-acyl amino acids, including this compound, under basic conditions is predominantly facilitated by the formation of a planar oxazolone (also known as an azlactone) intermediate.[6][7][12]
-
Intramolecular Cyclization: The amide oxygen acts as an internal nucleophile, attacking the electrophilic ester carbonyl carbon. This is often promoted by a base that deprotonates the amide N-H or by an activating agent.
-
Formation of Oxazolone: This cyclization results in a five-membered oxazolone ring.
-
Deprotonation: The proton at the α-carbon (the original chiral center) of the oxazolone is significantly more acidic than in the starting ester. A base can easily remove this proton.
-
Achiral Intermediate: Deprotonation creates a planar, achiral enolate intermediate that is stabilized by aromatic-like character (6 π-electrons).[6]
-
Reprotonation: Subsequent reprotonation of this planar intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the original and the opposite enantiomer of the oxazolone.
-
Ring Opening: The oxazolone can then react with a nucleophile (like water or alcohol from the solvent) to reopen the ring, yielding the racemized N-acetyl amino acid ester.
Q2: Which functional groups in this compound make it susceptible to racemization?
Several features of the molecule's structure contribute to its lability under basic conditions:
-
The α-Hydrogen: This is the proton attached to the chiral carbon. Its removal is the first step in racemization. Its acidity is increased by the adjacent electron-withdrawing carbonyl group of the ester.
-
The N-Acetyl Group: This is a key contributor. Unlike a urethane-based protecting group (like Boc or Cbz), the acetyl group's carbonyl oxygen can readily participate in intramolecular cyclization to form the highly racemization-prone oxazolone intermediate.[6][7]
-
The Methyl Ester: The ester group is an activating group that increases the acidity of the α-hydrogen.
Q3: Are there alternative, less racemization-prone methods for reactions involving this compound?
Yes, if your synthetic route allows, consider strategies that avoid strongly basic conditions.
-
Use of Racemization-Free Coupling Reagents: If you are using this compound in a subsequent peptide coupling step, employ coupling reagents known to suppress racemization, such as those that avoid the formation of highly activated intermediates or that incorporate additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[13]
-
Enzymatic Methods: In some applications, enzymes can be used to perform transformations with perfect stereocontrol, completely avoiding chemical racemization.[14]
-
Protecting Group Strategy: If feasible within your synthesis, replacing the N-acetyl group with an N-Cbz or N-Boc (urethane-type) protecting group can significantly reduce the tendency to form an oxazolone, thereby suppressing racemization.[5]
References
- Vertex AI Search. (2026).
- BenchChem. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
- Thieme. (n.d.). 7.4 Racemization Assays.
- PubMed. (2024).
- BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
- PubMed. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
- ResearchGate. (n.d.). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity.
- ResearchGate. (n.d.).
- ResearchGate. (2017).
- MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
- Journal of the American Chemical Society. (n.d.). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones.
- PubMed. (n.d.).
- ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it.
- Chemistry LibreTexts. (2021). 19.
- YouTube. (2014). Racemization of Chiral Carbonyl Compounds. AK Lectures.
- National Center for Biotechnology Information. (2023).
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and properties of thermostable N-acylamino acid racemase from Amycolatopsis sp. TS-1-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing elimination side reactions with Methyl 2-acetylamino-3-chloropropionate"
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Elimination Side Reactions
Welcome to the technical support center for Methyl 2-acetylamino-3-chloropropionate. As a versatile chiral building block, this compound is crucial for synthesizing a wide range of molecules, including cysteine derivatives and aziridine-2-carboxylates.[1][2][3][4][5] However, its utility is often challenged by a persistent side reaction: base-catalyzed elimination.
This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and foundational knowledge to help you minimize or eliminate these unwanted byproducts, thereby improving your reaction yields and product purity. We will delve into the mechanistic underpinnings of the competing substitution and elimination pathways and offer field-proven protocols to steer your reaction toward the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 18635-38-6) is a fine chemical intermediate, often used as a protected derivative of 3-chloroalanine.[6][7][8] Its structure, featuring a chiral center, an ester, an amide, and a reactive chlorine atom, makes it a valuable precursor in organic synthesis.[6] Key applications include:
-
Synthesis of Cysteine Derivatives: It serves as an electrophile for reaction with sulfur nucleophiles to create protected forms of cysteine and related compounds, which are important in pharmaceutical and biological research.[2][3][5]
-
Preparation of Aziridine-2-carboxylates: Through intramolecular cyclization, it can form N-acetyl aziridine-2-carboxylate, a strained ring system that is a versatile intermediate for synthesizing complex amino acids and other nitrogen-containing compounds.[9][10]
-
General Chiral Building Block: It is used in the construction of more complex molecules where a specific stereochemistry is required.[6]
Q2: What is the primary elimination side reaction observed with this compound?
The most common side reaction is a β-elimination, which converts this compound into its unsaturated analog, Methyl 2-acetylaminoacrylate. This reaction proceeds primarily through an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the carbon alpha to the ester group, simultaneously leading to the expulsion of the chloride ion and the formation of a carbon-carbon double bond.[11]
Q3: Why is this compound particularly susceptible to this elimination reaction?
Several structural features contribute to its propensity for elimination:
-
Acidic α-Proton: The proton on the C2 carbon (the α-carbon) is flanked by two electron-withdrawing groups: the methyl ester and the N-acetyl group. This inductive effect increases the acidity of the α-proton, making it more susceptible to abstraction by a base.
-
Good Leaving Group: The chloride ion (Cl⁻) is a good leaving group, facilitating its departure during the reaction.[12]
-
Competition with Substitution: The desired reaction is often a nucleophilic substitution (Sₙ2) at the C3 carbon. Since both Sₙ2 and E2 reactions are promoted by bases/nucleophiles, they are in direct competition.[13][14][15]
Q4: What are the critical factors that favor the unwanted elimination reaction?
The balance between substitution and elimination is delicate and highly dependent on the reaction conditions. Elimination is generally favored by:
-
Strong and/or Sterically Hindered Bases: Strong bases readily abstract the acidic α-proton.[16][17] Sterically bulky bases may find it easier to access the peripheral proton than to attack the more hindered electrophilic carbon, thus favoring elimination.[16][18]
-
High Temperatures: Elimination reactions often have a higher activation energy than substitution reactions and are entropically favored. Consequently, increasing the reaction temperature typically increases the proportion of the elimination product.[19][20]
-
Solvent Choice: The solvent can influence the reactivity of the base and the stability of the transition states for both pathways. For instance, some polar protic solvents can cage nucleophiles, reducing their nucleophilicity more than their basicity, which can favor elimination.[21]
Troubleshooting Guide: Minimizing Elimination Products
If you are observing the formation of Methyl 2-acetylaminoacrylate in your reaction, this guide will help you diagnose the issue and implement effective solutions.
Problem: My reaction yields a significant amount of the elimination byproduct.
This is a classic case of the E2 pathway competing with or dominating the desired Sₙ2 reaction. The following troubleshooting steps are designed to shift the reaction equilibrium in favor of substitution.
Solution 1.1: Re-evaluate and Optimize Your Choice of Base
The nature of the base is arguably the most critical factor in controlling the substitution/elimination ratio.[20][22]
Causality: Strong, non-nucleophilic, and sterically hindered bases are classic reagents for promoting E2 eliminations. A base like potassium tert-butoxide (t-BuOK), for example, is very effective at removing protons but its bulk makes it a poor nucleophile.[16][18] In contrast, a good nucleophile with lower basicity is more likely to attack the carbon atom, leading to substitution.
Recommendations:
-
Switch to a Weaker Base: If your protocol uses a strong base (e.g., alkoxides like NaOEt, or hydroxides like NaOH/KOH), consider switching to a milder base such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). These bases are often sufficient to facilitate the desired reaction without aggressively promoting elimination.
-
Avoid Sterically Hindered Bases: Unless specifically required, avoid bulky bases. For instance, when aiming for substitution with a thiol to form a cysteine derivative, the thiolate anion itself can often act as a sufficient base, or a mild base like K₂CO₃ can be used.
Table 1: Comparison of Common Bases and Their Influence on Reaction Pathways
| Base | Formula | Strength | Steric Hindrance | Predominant Reaction |
| Potassium tert-Butoxide | t-BuOK | Strong | High | Elimination (E2) |
| Sodium Ethoxide | NaOEt | Strong | Low | Elimination / Substitution |
| Sodium Hydroxide | NaOH | Strong | Low | Elimination / Substitution |
| Potassium Carbonate | K₂CO₃ | Moderate | Low | Substitution (Sₙ2) |
| Triethylamine | NEt₃ | Weak | Moderate | Substitution (Sₙ2) |
Workflow: Selecting the Right Base
Caption: Workflow for base selection to minimize elimination.
Solution 1.2: Control the Reaction Temperature
Causality: As a general rule, higher temperatures favor elimination over substitution.[19] This is because elimination reactions typically result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable.
Recommendations:
-
Lower the Reaction Temperature: Conduct the reaction at room temperature, 0 °C, or even lower if kinetics allow. While this may slow down the reaction rate, it will disproportionately disfavor the elimination pathway.
-
Gradual Warming: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature over several hours. This can provide enough energy to overcome the activation barrier for substitution while keeping the elimination pathway suppressed.
Table 2: General Temperature Guidelines
| Temperature Range | Favored Reaction | Rationale |
| > 50 °C (Reflux) | Elimination | Entropically favored; TΔS term dominates. |
| 20-25 °C (RT) | Mixed / Substitution | Good starting point for optimization. |
| 0 °C to RT | Substitution | Minimizes energy available for higher activation energy elimination. |
Solution 1.3: Select an Appropriate Solvent
Causality: The solvent plays a crucial role by solvating ions and influencing the nucleophilicity and basicity of the reagents. Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are known to enhance the rate of Sₙ2 reactions because they solvate the cation of a salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[21][23]
Recommendations:
-
Use Polar Aprotic Solvents: For Sₙ2 reactions, solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are excellent choices. They will effectively dissolve the substrate and many common bases while promoting the desired nucleophilic attack.
-
Avoid Alcoholic Solvents with Strong Bases: Using a solvent like ethanol with a strong base like sodium ethoxide creates a potent system for elimination. If an alcohol is necessary, ensure the base is weak.
Problem: I am attempting to synthesize an aziridine via intramolecular cyclization, but my yields are low.
This reaction is a competition between an intramolecular Sₙ2 reaction and an intermolecular E2 reaction. Success depends on favoring the cyclization pathway.
Causality: The goal is to deprotonate the amide nitrogen, making it nucleophilic enough to attack the C3 carbon and displace the chloride. The base used for this deprotonation must be carefully chosen so that it does not preferentially abstract the α-carbon proton, which would lead to the elimination byproduct.
Recommended Protocol for Aziridination: This protocol is designed to favor the intramolecular substitution required for aziridine formation.[9][10]
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq). K₂CO₃ is a solid, moderately strong base that is effective for this transformation while having a low tendency to cause elimination.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored carefully by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to isolate the desired aziridine-2-carboxylate.
Diagram: Competing Pathways for this compound
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Synthesis of L-cysteine derivatives of immunotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US5292926A - Cysteine derivatives - Google Patents [patents.google.com]
- 5. Synthesis of L-cysteine derivatives of immunotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elimination Reactions: an Introduction [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 22. dalalinstitute.com [dalalinstitute.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Optimizing Temperature for Reactions Involving Methyl 2-acetylamino-3-chloropropionate
Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction temperatures when working with Methyl 2-acetylamino-3-chloropropionate (CAS 18635-38-6). Our goal is to equip you with the scientific rationale and practical guidance to enhance your reaction outcomes, ensuring higher yields and purity.
Introduction to this compound
This compound is a versatile chiral building block in organic synthesis, prized for its role in constructing complex molecules.[1] It is a white solid with a melting point of 74-76°C and is soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Its structure features a reactive chlorine atom, making it an excellent substrate for nucleophilic substitution reactions. However, optimizing the temperature for these reactions is critical to maximize product yield and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a reaction temperature for nucleophilic substitution on this compound?
A1: The primary consideration is the balance between reaction rate and selectivity. While higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions, such as elimination and decomposition. The optimal temperature will depend on the nucleophilicity of the reacting partner, the solvent system, and the desired reaction time.
Q2: How does the choice of nucleophile influence the optimal reaction temperature?
A2: Stronger nucleophiles (e.g., thiols, azides) can often react at lower temperatures, whereas weaker nucleophiles (e.g., some amines, alcohols) may require more thermal energy to proceed at a reasonable rate. It is always recommended to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.
Q3: What are the most common side reactions to be aware of when heating reactions with this compound?
A3: The most prevalent side reaction is β-elimination of HCl to form the corresponding dehydroalanine derivative (methyl 2-acetamidoacrylate).[2] This is particularly favored at higher temperatures and in the presence of strong, sterically hindered bases. Hydrolysis of the methyl ester or the acetylamino group can also occur, especially if water is present and the reaction is run at elevated temperatures for extended periods.
Q4: Is this compound thermally stable?
A4: While stable under typical reaction conditions, prolonged exposure to high temperatures can lead to decomposition. Although specific decomposition pathways for this exact molecule are not extensively documented in readily available literature, analogous compounds are known to be thermally sensitive. It is advisable to avoid unnecessarily high temperatures to maintain the integrity of the starting material and the product.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides a systematic approach to resolving them.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments, monitoring by TLC or LC-MS at each stage. | Nucleophilic substitution reactions have an activation energy barrier that must be overcome. Insufficient thermal energy will result in a slow or stalled reaction. |
| Poor solubility of reactants. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. Common solvents for this substrate include DMF, DMSO, and acetonitrile. | For a reaction to occur, the reacting molecules must be able to interact in the solution phase. |
| Degradation of starting material or product. | Run the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | High temperatures can lead to the decomposition of thermally sensitive compounds. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| β-Elimination to form dehydroalanine derivative. | Lower the reaction temperature. If a base is used, consider a weaker or less sterically hindered base. | Elimination reactions are often favored over substitution at higher temperatures due to entropic factors.[3][4] |
| Hydrolysis of the ester or amide group. | Use anhydrous solvents and reagents. Run the reaction at a lower temperature. | The presence of water can lead to nucleophilic attack on the carbonyl carbons of the ester and amide functional groups, especially under acidic or basic conditions and at elevated temperatures. |
| Over-reaction or side reactions with the nucleophile. | Decrease the stoichiometry of the nucleophile. Lower the reaction temperature to improve selectivity. | Excess nucleophile or high temperatures can sometimes lead to multiple substitutions or reactions at other sites on the molecule. |
Experimental Protocols & Starting Conditions
The following protocols provide recommended starting points for common nucleophilic substitution reactions. Note: These are general guidelines, and optimization is crucial for achieving the best results in your specific experimental setup.
General Workflow for Temperature Optimization
Caption: A decision-making workflow for optimizing reaction temperature.
Table of Recommended Starting Temperatures
The following table provides suggested starting temperatures for reactions of this compound with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Recommended Starting Temperature (°C) | Typical Solvent | Key Considerations |
| Azides | Sodium Azide (NaN₃) | 25 - 50 | DMF, DMSO | Azides are generally good nucleophiles. Reactions often proceed smoothly at or slightly above room temperature. |
| Thiols/Thiolates | Thiourea, Sodium Thiophenoxide | 0 - 25 | Ethanol, Methanol | Thiols are excellent nucleophiles. Reactions are often initiated at low temperatures to control exothermicity and then warmed to room temperature. |
| Amines (Primary & Secondary) | Benzylamine, Morpholine | 50 - 80 | Acetonitrile, DMF | Weaker nucleophilicity may require higher temperatures. Monitor for elimination, especially with hindered amines. |
| Carboxylates | Sodium Acetate | 60 - 100 | DMF, DMSO | Higher temperatures are often necessary. The basicity of the carboxylate can promote elimination. |
Protocol 1: Synthesis of Methyl 2-acetylamino-3-azidopropionate
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.2 eq).
-
Stir the mixture at room temperature (25°C) and monitor the reaction progress by TLC.
-
If the reaction is sluggish after 4-6 hours, gradually warm the mixture to 40-50°C.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-acetyl-S-substituted-cysteine Methyl Ester (Thiol Nucleophile)
-
Dissolve the thiol nucleophile (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a suitable solvent like ethanol or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. If necessary, gentle warming (to 40°C) can be applied.
-
After completion, filter off any salts and concentrate the filtrate.
-
Purify the residue by column chromatography or recrystallization.
Visualization of Key Concepts
Relationship Between Temperature and Reaction Outcome
Caption: The influence of temperature on reaction rate and selectivity.
References
-
Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1977). Synthesis of dehydroalanine peptides from beta-chloroalanine peptide derivatives. The Journal of Organic Chemistry, 42(13), 2253–2256. [Link]
-
Milkowski, J. D., Veber, D. F., & Hirschmann, R. (n.d.). L-CYSTEINE, S-[(ACETYLAMINO)METHYL]-, MONOHYDROCHLORIDE. Organic Syntheses Procedure. [Link]
-
PubChem. (n.d.). Methyl 2-(acetylamino)-3-chloropropionate. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (2026).
-
Wikipedia. (n.d.). Dehydroalanine. Retrieved January 5, 2026, from [Link]
-
Khan Academy. (n.d.). Substitution and elimination reactions. Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]
-
PrepChem. (n.d.). Synthesis of N-acetyl-L-cysteine methyl ester. Retrieved January 5, 2026, from [Link]
- U.S. Patent No. 9,763,902B2. (2017). Method for preparation of N-acetyl cysteine amide.
-
Ziaee, F., & Ziaee, M. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288. [Link]
-
Roy, P., Boisvert, M., & Leblanc, Y. (n.d.). METHYL (2Z)-2-AZIDO-3-(2-CHLOROPYRIDIN-3-YL)ACRYLATE. Organic Syntheses Procedure. [Link]
- University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry.
-
Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]
-
The Organic Chemistry Tutor. (2023, September 25). Review of Substitution and Elimination Reactions [Video]. YouTube. [Link]
-
Jan-Ulrich, F. (2015, November 12). How to decide between different possible substitution/elimination mechanisms under given conditions? Chemistry Stack Exchange. [Link]
Sources
"purification of Methyl 2-acetylamino-3-chloropropionate reaction products by column chromatography"
An authoritative guide to navigating the complexities of purifying Methyl 2-acetylamino-3-chloropropionate via column chromatography, designed for chemical researchers and drug development professionals.
Technical Support Center: Purification of this compound
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging intermediates. This compound, a key building block in pharmaceutical synthesis, presents a unique set of purification challenges due to its polarity and potential instability.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered during its purification by column chromatography.
Understanding the Molecule
Before diving into troubleshooting, understanding the physicochemical properties of this compound is crucial for designing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][3] |
| Molecular Weight | 179.60 g/mol | [1][3] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 74-76°C | [1][4] |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | [1] |
The presence of an amide, an ester, and a chloroalkane functional group contributes to its moderate polarity and dictates its behavior on a chromatographic column.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Diagram: Troubleshooting Decision Workflow
This flowchart outlines a logical sequence for diagnosing and resolving common chromatography problems.
Caption: A decision tree for troubleshooting common column chromatography issues.
Q1: My product is showing very poor separation from an impurity. How can I improve the resolution?
A1: This is a classic challenge, often caused by impurities with similar polarity to the target compound.
-
Causality: Effective separation by normal-phase chromatography relies on differential partitioning of compounds between the polar stationary phase (silica) and the less polar mobile phase. If the polarity of your product and an impurity are too similar, they will migrate at nearly the same rate.
-
Solution:
-
Re-optimize with Thin-Layer Chromatography (TLC): Before every column, TLC is your most powerful diagnostic tool. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find one that gives your product an Rf value of approximately 0.2-0.4 and maximizes the separation (ΔRf) between it and the impurity.
-
Employ a Shallow Gradient: Instead of a large step-gradient (e.g., jumping from 10% to 30% ethyl acetate), use a long, shallow gradient. A slow, incremental increase in solvent polarity provides more "column volumes" for the separation to occur, effectively stretching the distance between closely eluting compounds.
-
Check Column Packing: A poorly packed column with channels or cracks will lead to band broadening and a significant loss of resolution. Ensure your silica slurry is homogenous and the bed is packed evenly without air bubbles.
-
Q2: My compound is not eluting from the column, even with 100% ethyl acetate. What's happening?
A2: This indicates your compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel.
-
Causality: The amide and ester groups in this compound make it quite polar. It can form strong hydrogen bonds with the silanol groups on the silica surface, preventing elution with moderately polar solvents like ethyl acetate.
-
Solution:
-
Increase Solvent Polarity: You need a more aggressive, polar mobile phase. A gradient of dichloromethane (DCM) with methanol (MeOH) is an excellent next choice. Start with 1-2% MeOH in DCM and gradually increase the concentration.[5]
-
Consider Reversed-Phase: If the compound is exceptionally polar and still difficult to elute, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) might be a more suitable, albeit more expensive, alternative.[5][6]
-
Q3: I see streaking and significant tailing of my product spot on TLC and in my column fractions. How can I get sharp bands?
A3: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase or by column overloading.
-
Causality: The amide group can interact strongly with the acidic silanol groups on the silica surface. This can lead to a slow desorption rate, causing the compound to "drag" or "tail" as it moves down the column.
-
Solution:
-
Add a Mobile Phase Modifier: Adding a small amount (0.1-1%) of a polar modifier can drastically improve peak shape. For a neutral/slightly acidic compound like this, adding a small amount of acetic acid can help by protonating basic sites on the silica and competing for hydrogen bonding.
-
Reduce Sample Load: You may be loading too much crude material. Overloading saturates the stationary phase at the point of application, leading to a non-ideal "cone" shape as the band travels, which manifests as tailing. As a rule of thumb, use a silica-to-crude-material mass ratio of at least 50:1.
-
Accelerate Elution Post-Impurity: Once all less-polar impurities have eluted, you can often increase the solvent polarity more aggressively to push your product off the column faster, which can minimize tailing.[5]
-
Q4: I suspect my product is decomposing on the silica gel. How can I confirm this and prevent it?
A4: Silica gel is acidic and can catalyze degradation of sensitive compounds.[5]
-
Causality: The slightly acidic nature of standard silica gel can potentially lead to hydrolysis of the methyl ester or other unforeseen side reactions, especially with prolonged exposure during a slow-running column.
-
Solution:
-
Confirm Instability with 2D TLC: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[5]
-
Deactivate the Silica: You can neutralize the acidic sites by running the column with a mobile phase containing a small amount of a base, like 0.1-1% triethylamine (Et₃N).
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a neutral stationary phase like alumina.[5] Alumina is available in basic, neutral, and acidic forms; neutral is often the safest starting point for unknown stability.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to load the sample onto the column?
A: For this compound, which is a solid, dry loading is highly recommended.[7] This involves pre-adsorbing your crude product onto a small amount of silica gel.
-
Why? Wet loading, which involves dissolving the sample in a minimal amount of solvent, can be problematic if the compound is not very soluble in the initial, low-polarity mobile phase. Using a stronger solvent for dissolution can disrupt the top of the column and ruin the separation before it even begins. Dry loading ensures the sample is introduced to the column as a fine, narrow band, leading to optimal resolution.[7]
Q: How do I detect the compound in my fractions if it is not UV-active?
A: While the amide bond provides some UV absorbance at low wavelengths (~210 nm), it's often not strong enough for easy detection, especially in UV-absorbing solvents.[8] You will need to rely on TLC staining.
-
Recommended Stain: A potassium permanganate (KMnO₄) stain is an excellent choice. It is a general-purpose stain that reacts with any compound that can be oxidized, which includes the functional groups in your target molecule. The spots will appear as yellow-brown spots on a purple background.
-
Alternative Stains: Other stains like ceric ammonium molybdate (CAM) or vanillin can also be effective.
Q: What are the likely impurities from the synthesis?
A: The synthesis typically involves the acetylation of (R)-methyl 2-amino-3-chloropropionate with an agent like acetic anhydride.[1]
-
Common Impurities:
-
Unreacted Starting Material: (R)-methyl 2-amino-3-chloropropionate. This is more polar than the product due to the free amine and will have a lower Rf value.
-
Acetic Acid/Anhydride: These are usually removed during the aqueous workup but can persist.
-
Di-acetylated byproducts or other side-reaction products. Their polarity can vary.
-
Standardized Experimental Protocol
This protocol outlines a reliable method for the flash column chromatography purification of this compound.
Diagram: Purification Workflow
Caption: Step-by-step workflow for purification by column chromatography.
1. Materials and Setup
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Glass column, flasks, TLC plates, TLC tank, fraction collection tubes
2. Step-by-Step Methodology
-
TLC Analysis:
-
Dissolve a tiny amount of crude material in DCM or EtOAc.
-
Spot on a TLC plate and develop in various solvent systems. A good starting point is 50% EtOAc in Hexane. If the Rf is too low, try a DCM/MeOH system (e.g., 2-5% MeOH in DCM).
-
The optimal system should give the product an Rf value of ~0.2-0.4 and show clear separation from major impurities.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the entire crude sample (e.g., 1.0 g) in a minimum amount of a volatile solvent like DCM in a round-bottom flask.
-
Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to the flask.[7]
-
Gently swirl to create a slurry, then remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
-
Column Packing:
-
Choose a column with an appropriate diameter (e.g., for 1 g of crude, a 2-3 cm diameter column is suitable).
-
Create a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane). The mass of silica should be 50-100 times the mass of the crude material.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly and evenly. Add a thin layer of sand on top to protect the surface.[7]
-
-
Elution:
-
Carefully add the dry-loaded sample powder to the top of the packed column. Add another thin layer of sand.
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
Collect fractions systematically (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the mobile phase according to your TLC optimization.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate.
-
Develop the plate and visualize with a KMnO₄ stain.
-
Identify the fractions containing only the pure product.
-
Combine the pure fractions in a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid product.
-
References
- The Chemical Properties and Synthesis of this compound. (2026).
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006.
- SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STATIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROM
- HPLC Troubleshooting Guide. Agilent Technologies.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:18635-38-6 | Chemsrc [chemsrc.com]
- 5. Chromatography [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. molnar-institute.com [molnar-institute.com]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 2-acetylamino-3-chloropropionate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up procedures of reactions involving Methyl 2-acetylamino-3-chloropropionate. As a key intermediate in the synthesis of various pharmaceuticals, including the ACE inhibitor Ramipril, robust and efficient purification of this compound is critical.[1][2] This document is designed to provide practical, field-proven insights to navigate the common challenges encountered during its isolation and purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up, providing potential causes and actionable solutions.
Problem 1: After quenching my chlorination reaction (with thionyl chloride), I am having difficulty with the extraction. An emulsion has formed, or the layers are not separating cleanly.
-
Potential Cause 1: Vigorous Quenching. The reaction of excess thionyl chloride with water is highly exothermic and releases gaseous byproducts (SO₂ and HCl), which can lead to vigorous outgassing and emulsion formation.[3]
-
Solution 1: The quenching process should be performed slowly and with efficient cooling. Add the reaction mixture dropwise to a chilled, stirred aqueous solution (e.g., saturated sodium bicarbonate or ice water).[4] If an emulsion has already formed, adding a saturated brine solution can help to break it by increasing the ionic strength of the aqueous layer.[5] Gentle swirling of the separatory funnel, rather than vigorous shaking, can also minimize emulsion formation.
-
Potential Cause 2: Insoluble Byproducts. Depending on the reaction solvent and conditions, insoluble inorganic salts or polymeric material may form at the interface, hindering layer separation.
-
Solution 2: If insoluble material is present, it may be necessary to filter the entire biphasic mixture through a pad of Celite before proceeding with the extraction. This will remove the particulate matter that is stabilizing the emulsion.
Problem 2: My final product is an oil, but I was expecting a white solid. It is also difficult to purify by column chromatography.
-
Potential Cause 1: Residual Solvent. The product may be retaining residual solvent from the reaction or extraction, giving it an oily appearance. This compound is a white solid with a melting point in the range of 74-76°C.
-
Solution 1: Ensure that the product is thoroughly dried under high vacuum. If residual toluene is suspected from an azeotropic removal of thionyl chloride, co-evaporation with a more volatile solvent like dichloromethane followed by drying may be effective.
-
Potential Cause 2: Presence of Impurities. The oily nature could be due to impurities that are depressing the melting point. These could include unreacted starting materials or side products.
-
Solution 2: Trituration of the oil with a non-polar solvent in which the product has low solubility, such as hexane or diethyl ether, can help to induce crystallization and remove soluble impurities.[6]
Problem 3: The yield of my N-acetylation reaction is low after work-up.
-
Potential Cause 1: Hydrolysis of the Product. The ester and amide functionalities of this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[7]
-
Solution 1: During the aqueous work-up, use a mild base like saturated sodium bicarbonate to neutralize acids. Avoid using strong bases like sodium hydroxide.[8][9] Perform washes and extractions at room temperature or below to minimize the risk of hydrolysis.
-
Potential Cause 2: Product Loss to the Aqueous Layer. While generally soluble in organic solvents, some product may partition into the aqueous layer if the pH is not optimal or if excessive washing is performed.[10]
-
Solution 2: After the initial separation, consider back-extracting the aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
Problem 4: I am concerned about the stereochemical integrity of my chiral product after the work-up.
-
Potential Cause: Epimerization. The α-proton of the amino acid derivative is susceptible to abstraction under basic conditions, which can lead to epimerization.[11][12] This is a critical concern when the stereochemistry of the final product is important.
-
Solution: Use mild bases for neutralization, such as sodium bicarbonate, and avoid prolonged exposure to basic conditions.[13] Keep the temperature low during the work-up. If epimerization is a significant issue, consider a work-up that avoids aqueous base altogether, such as direct purification by silica gel chromatography if the crude reaction mixture is amenable.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove excess thionyl chloride after the chlorination of serine methyl ester?
A1: The choice of method depends on the stability of your product and the scale of your reaction.
-
Vacuum Distillation: This is the preferred method if your product is sensitive to water.[3] Excess thionyl chloride can be removed by distillation under reduced pressure, often with the addition of a co-solvent like toluene to form an azeotrope.[14]
-
Chemical Quenching: For products stable in aqueous conditions, quenching by slow addition of the reaction mixture to a cold, stirred solution of a weak base like saturated sodium bicarbonate is a common and effective method.[3][4]
Q2: How do I effectively remove acetic acid and unreacted acetic anhydride after an N-acetylation reaction?
A2: A standard aqueous work-up is typically effective.
-
Quench: If there is a significant amount of unreacted acetic anhydride, you can quench the reaction by adding a small amount of methanol or water.[8][9]
-
Wash with Base: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid and convert it to sodium acetate, which is soluble in the aqueous layer.[8][9][13] Repeat the wash until the aqueous layer is no longer acidic.
-
Brine Wash: A final wash with brine can help to remove residual water from the organic layer before drying.[5]
Q3: What are some common impurities to look out for in the synthesis of this compound?
A3: Common impurities can include:
-
Unreacted Starting Materials: Such as serine methyl ester or methyl 2-amino-3-chloropropionate.
-
Over-acylated Products: While less common for primary amines, diacylation is a theoretical possibility under forcing conditions.[15]
-
Hydrolysis Products: N-acetyl-3-chloroalanine or its methyl ester.
-
Epimers: The diastereomer of your desired product if the reaction conditions promote epimerization.[11]
Q4: What are the recommended solvents for the crystallization of this compound?
A4: While specific crystallization protocols can vary, a common approach is to use a solvent system where the compound is soluble at higher temperatures and less soluble at lower temperatures. Given its solubility in solvents like ethyl acetate and methanol, and its white solid nature, a mixed solvent system such as ethyl acetate/hexane or methanol/diethyl ether could be effective. A patent for a related synthesis mentions stirring the isolated product with ethanol or methanol for purification.
Experimental Protocols
Protocol 1: Work-up for Chlorination of Serine Methyl Ester with Thionyl Chloride
-
Removal of Excess Thionyl Chloride (Distillation):
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Assemble a distillation apparatus and connect it to a vacuum source with a cold trap.
-
Apply vacuum and gently heat the reaction flask (not exceeding 50°C) to distill off the excess thionyl chloride.
-
An azeotropic distillation with a dry, inert solvent like toluene can be performed to ensure complete removal.[14]
-
-
Aqueous Work-up (Quenching):
-
Prepare a flask with a stirred, saturated solution of sodium bicarbonate, cooled in an ice bath.
-
Slowly add the reaction mixture dropwise to the bicarbonate solution, ensuring the temperature does not rise significantly.
-
Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Work-up for N-Acetylation with Acetic Anhydride
-
Quenching:
-
Extraction and Washing:
-
Dilute the quenched reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x volume of the organic layer). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with water, followed by brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₃ | |
| Molecular Weight | 179.60 g/mol | |
| Melting Point | 74-76 °C | |
| Appearance | White solid | |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol |
Visualizations
Caption: Decision tree for selecting a work-up procedure.
Caption: Workflow for N-acetylation reaction work-up.
References
-
ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction? Retrieved from [Link]
-
Reddit. (2021, May 17). How to efficiently remove thionyl chloride SOCl2? Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.
- BenchChem. (n.d.). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.
- BenchChem. (n.d.). Common side reactions of Acetic Anhydride-1,1'-13C2 and how to avoid them.
- GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. NCBI Bookshelf.
- Spectroscopy Online. (n.d.).
- SynZeal. (n.d.). Ramipril Impurities.
-
ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation? Retrieved from [Link]
-
Reddit. (2019, June 17). Removing thionyl chloride. Retrieved from [Link]
- SynThink Research Chemicals. (n.d.).
- ResearchGate. (n.d.). N-acetyl amino acids methyl esters (2–8)
- BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.
- National Center for Biotechnology Information. (n.d.).
- Clearsynth. (n.d.). Ramipril EP Impurity G.
- BenchChem. (n.d.).
- BOC Sciences. (n.d.). Ramipril Impurities.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- BenchChem. (2025). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone.
- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion
- ECHEMI. (n.d.).
- Protocol: Preparative Scale N-Acetylation of Aminoacyl
- National Institutes of Health. (n.d.).
- MDPI. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- CORE. (2020, September 17).
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
- ChemBK. (2024, April 9).
- Google Patents. (n.d.). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
- National Center for Biotechnology Information. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC.
- Chemsrc. (2025, August 24).
- National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
- PubChem. (n.d.). Methyl 2-(acetylamino)
- ACS Publications. (2014, September 4). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry.
- PubChem. (n.d.). Methyl 2-(acetylamino)
- PubMed. (2014, October 7). Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS.
- GEA. (n.d.).
- ResearchGate. (n.d.).
- Organic Syntheses Procedure. (n.d.). 70.
- What are the applications and preparation methods of L-Serine methyl ester hydrochloride? (n.d.).
- Google Patents. (n.d.).
Sources
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- 15. benchchem.com [benchchem.com]
Technical Support Center: TLC Visualization for Methyl 2-acetylamino-3-chloropropionate
Welcome to the technical support guide for Thin-Layer Chromatography (TLC) analysis of Methyl 2-acetylamino-3-chloropropionate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the TLC visualization of this and related N-acylated amino acid esters.
Troubleshooting Guide
This section addresses specific problems you might face during your experiments, offering explanations and step-by-step solutions.
Issue 1: My compound spot is not visible on the TLC plate.
Q: I've run my TLC, but I can't see any spots for my compound, this compound. What's going wrong?
A: This is a common issue that can stem from several factors, ranging from the visualization method itself to the concentration of your sample.[1][2]
Possible Causes & Solutions:
-
Inappropriate Visualization Method: Your compound may not be active under short-wave (254 nm) UV light. While the acetylamino and ester groups provide some chromophoric character, it may be too weak for reliable detection.
-
Solution: Employ a chemical staining method. General-purpose oxidative stains are an excellent starting point.
-
-
Sample Concentration is Too Low: The amount of compound spotted on the plate may be below the detection limit of your visualization technique.[1][2]
-
Compound Volatility: Although less likely for this specific compound under normal conditions, highly volatile substances can evaporate from the TLC plate before or during visualization, especially if excessive heat is used.[1]
-
Solution: Minimize the time between running the TLC and visualizing it. Use gentle heating when required by the staining procedure.
-
-
Incorrect Solvent Level in Chamber: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the compound will dissolve into the solvent pool instead of migrating up the plate.[2]
-
Solution: Always ensure the solvent level is well below the spotting line.
-
Issue 2: The spots on my TLC plate are streaking or elongated.
Q: Instead of a compact spot, my compound appears as a long streak up the plate. How can I achieve better resolution?
A: Streaking is a frequent problem in TLC that compromises the accuracy of your results. It typically points to issues with sample application or the mobile phase composition.[1][3]
Possible Causes & Solutions:
-
Sample Overloading: Applying too much sample to the plate is the most common cause of streaking.[2][3][4]
-
Inappropriate Mobile Phase (Eluent): The polarity of your solvent system may be unsuitable, or the compound may have acidic/basic properties that cause strong interactions with the silica plate.[2][3]
-
Solution: For moderately polar compounds like N-acylated amino acid esters, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. If streaking persists, it may be due to the compound's slight acidity. Try adding a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase to suppress deprotonation and reduce tailing.[1][3]
-
-
Sample Applied in a Very Polar Solvent: If the solvent used to dissolve your sample is much more polar than the mobile phase, it can cause the initial spot to spread out in a ring, leading to distorted spots after development.[3]
-
Solution: Dissolve your sample in a solvent with a polarity as low as possible that still provides good solubility.
-
Issue 3: I used a potassium permanganate (KMnO₄) stain, but the results are poor.
Q: My KMnO₄ stain gave a dark purple/brown background, making it hard to see the yellow spots. How can I improve the contrast?
A: Potassium permanganate is a strong oxidizing agent and a highly effective universal stain. However, improper application or heating can lead to a high background signal.
Possible Causes & Solutions:
-
Incomplete Eluent Evaporation: Residual solvent on the plate can react with the permanganate stain, causing streaks and a dark background.
-
Solution: Ensure the TLC plate is completely dry before dipping it into the stain. You can use a heat gun on a low setting to gently warm the plate and drive off any remaining eluent.
-
-
Overheating: Excessive heating after dipping the plate can cause the entire background to turn yellow-brown, obscuring the spots.
-
Solution: Heat the plate gently and evenly with a heat gun. Stop heating as soon as the background color begins to shift from pink/purple to slightly yellow. The spots, where the oxidizable compound is present, will appear as yellow-brown spots against a light pink or purple background.
-
-
Reactive Mobile Phase Components: If your mobile phase contains easily oxidizable components (e.g., triethylamine, certain alcohols), they can react with the stain if not fully evaporated.
-
Solution: Ensure complete drying of the plate. If using reactive additives, consider an alternative stain if drying proves insufficient.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection of visualization techniques for this compound.
Q1: Why doesn't the ninhydrin stain work for my compound?
A: The ninhydrin stain is highly specific for primary and secondary amines, which it reacts with to produce a characteristic purple color (Ruhemann's purple).[5][6] Your compound, this compound, has an amide functional group (an N-acetyl group), not a free amine. Tertiary amines and amides do not react with ninhydrin under standard conditions. While some N-protected amino acids (like Boc-protected amines) can be visualized because the protecting group is cleaved by heating with the acidic ninhydrin solution, the acetyl group of your compound is much more stable and will not be hydrolyzed under these conditions.[7]
Q2: What is the most reliable "universal" stain for a compound like this?
A: For a compound with multiple functional groups (amide, ester, alkyl halide) that can be oxidized, several stains are highly effective:
-
Potassium Permanganate (KMnO₄): Excellent for visualizing any oxidizable group. It reacts with alcohols, esters, amines, amides, and more, typically producing yellow-brown spots on a purple background.[8]
-
Ceric Ammonium Molybdate (CAM) / Hanessian's Stain: This is another robust oxidative stain that works for a wide variety of functional groups, including alcohols and amides. It produces dark blue spots upon heating.[9]
-
Phosphomolybdic Acid (PMA): A general reagent that visualizes many organic compounds as blue-green spots on a yellow-green background after heating.[10]
Q3: Is there a way to specifically visualize the ester group?
A: Yes, there is a specific stain for esters, as well as other carboxylic acid derivatives like amides and lactones.
-
Hydroxylamine/Ferric Chloride Stain: This two-step method is highly selective. First, the plate is sprayed with an alkaline hydroxylamine solution, which converts the ester into a hydroxamic acid. Subsequent spraying with a ferric chloride (FeCl₃) solution causes the hydroxamic acid to form a intensely colored (usually purple or reddish-brown) complex with the iron.[11][12] This method provides authoritative confirmation of the ester functionality.
Q4: How do I choose the best mobile phase for my TLC?
A: The goal is to find a solvent system that moves your compound to an Rf value between 0.2 and 0.8, ideally around 0.3-0.5, for optimal separation.[13]
-
Start with a Medium Polarity System: this compound is a moderately polar compound. A good starting point is a mixture of ethyl acetate (polar) and hexanes (non-polar), for example, in a 30:70 (v/v) ratio.
-
Adjust Polarity Based on Results:
-
If the spot stays at the baseline (Rf is too low): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).[1]
-
If the spot runs with the solvent front (Rf is too high): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate).[1]
-
Protocols & Data
Table 1: Recommended TLC Stains for this compound
| Stain | Preparation | Procedure | Target Functionality | Expected Result |
| Potassium Permanganate (KMnO₄) [8] | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. | Dip dried plate in stain, wipe off excess, and gently heat with a heat gun. | General (Oxidizable groups: amide, ester) | Yellow-brown spot on a purple/pink background. |
| Ceric Ammonium Molybdate (CAM) [14] | Slowly add 80 mL conc. H₂SO₄ to 720 mL water. Add 40 g ammonium molybdate and 1.6 g ceric ammonium sulfate. Stir until clear. | Dip dried plate, wipe off excess, and heat strongly with a heat gun. | General (Most functional groups) | Dark blue spot on a light blue/green background. |
| Hydroxylamine/FeCl₃ [11][12] | Soln A: Mix equal parts of 20g/200mL hydroxylammonium chloride in ethanol/water and 50g/500mL KOH in ethanol. Soln B: 2% FeCl₃ in 1% aq. HCl. | Spray dried plate with Soln A, let it dry, then spray with Soln B. | Specific (Esters, Amides) | Purple or reddish-brown spot on a light background. |
| Iodine Chamber [15] | Place a few crystals of solid iodine in a sealed chamber with silica gel. | Place the dried TLC plate in the chamber until spots appear. | General (Unsaturated & Aromatic compounds, also many others via weak complexation) | Brown spots on a light tan background. Spots may fade over time. |
Experimental Workflow: TLC Analysis and Visualization
The following diagram illustrates the standard procedure for running and visualizing a TLC plate for a compound like this compound.
Caption: Standard workflow for TLC analysis from preparation to visualization.
Visualization Mechanism: Hydroxylamine/FeCl₃ Stain for Esters
This diagram shows the two-step chemical reaction responsible for the specific detection of esters.
Caption: Reaction mechanism for the specific detection of esters using hydroxylamine and ferric chloride.
References
-
ChemBAM. TLC troubleshooting. [Link]
-
ChemicalDesk.Com. (2011, September 4). TLC stains for amines. [Link]
-
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Medium. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]
-
ResearchGate. Optimization of the TLC Separation of Seven Amino Acids. [Link]
-
ResearchGate. (2012, January 17). What is the best charring solution for amides TLC?. [Link]
-
REACH Devices, LLC. TLC stains. [Link]
-
Organic Chemistry. TLC Stains. [Link]
-
IMSA Digital Commons. Exploring the Polarity of Amino Acids With Thin layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Searle Separations Department. Thin Layer Chromatography. [Link]
-
Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]
-
Unknown. TLC Stains. [Link]
-
Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]
-
ResearchGate. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
BioTech Beacons. (2023, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]
Sources
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- 2. bitesizebio.com [bitesizebio.com]
- 3. chembam.com [chembam.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 7. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 8. silicycle.com [silicycle.com]
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- 10. scs.illinois.edu [scs.illinois.edu]
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- 12. epfl.ch [epfl.ch]
- 13. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 14. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 2-acetylamino-3-chloropropionate
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-acetylamino-3-chloropropionate (MAC). This resource is designed for researchers, chemists, and process development professionals who are utilizing this critical intermediate in their work. As a key building block in the synthesis of pharmaceuticals like Ramipril and in the electronics industry, achieving high purity and yield is paramount.[1][2]
This guide moves beyond standard protocols to offer in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic issues, with a special focus on byproduct formation, and provide field-proven methods to mitigate them.
Overview of the Synthetic Pathway
The most common and efficient synthesis of this compound begins with a serine derivative. A typical two-step, one-pot procedure involves the chlorination of L-serine methyl ester hydrochloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by in-situ N-acetylation of the resulting 2-amino-3-chloropropionate intermediate.[1][3]
Caption: General two-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting
Category 1: Reaction Monitoring & Impurity Profiling
Question 1: My reaction crude shows multiple unexpected spots on TLC/peaks in LC-MS close to my product. What are the most likely byproducts I should be looking for?
Answer: Excellent question. Proactive identification of byproducts is the first step to optimizing any synthesis. In the preparation of MAC, the structure of the molecule itself—containing a leaving group (Cl⁻) beta to a potentially nucleophilic amide—makes it susceptible to specific side reactions.
The three most common byproducts are:
-
Methyl 2-acetylaminoacrylate (Elimination Product): Formed via loss of HCl.
-
Methyl (S)-aziridine-2-carboxylate derivative (Cyclization Product): Formed by intramolecular attack of the amide nitrogen onto the carbon bearing the chlorine.
-
Methyl (S)-2-amino-3-chloropropionate (Incomplete Acetylation): Unreacted intermediate from the first step.
Below is a diagram illustrating the formation pathways for these key impurities from your desired product.
Caption: Primary degradation pathways leading to common byproducts.
Category 2: Troubleshooting Specific Byproducts
Question 2: I'm observing a significant amount of the elimination byproduct (dehydroalanine derivative). What causes this and how can I prevent it?
Answer: The formation of Methyl 2-acetylaminoacrylate is a classic E2 (elimination, bimolecular) or E1cB (elimination, unimolecular, conjugate base) reaction. Its formation is driven by two primary factors: excess base and elevated temperatures .
Causality:
-
Base: Any residual base from the acetylation step (or a basic workup) can abstract the acidic proton on the alpha-carbon. The resulting carbanion/enolate readily eliminates the chloride ion.
-
Temperature: Higher temperatures provide the activation energy needed for the elimination reaction to occur, even in the absence of a strong base. This is particularly problematic during distillation or prolonged heating.
| Parameter | Condition Favoring Elimination | Recommended Condition |
| Temperature | > 50-60 °C, especially during workup/isolation | Keep all steps, including solvent removal, below 40 °C.[4] |
| pH / Base | pH > 8, presence of strong, non-hindered bases | Maintain neutral pH (6.5-7.5) during workup. Use a weak, buffered base if adjustment is needed. |
| Solvent | Polar aprotic solvents can favor elimination | Toluene is a suitable solvent for the reaction phase.[1] |
Troubleshooting Protocol: Minimizing Elimination
-
Temperature Control: After the acetylation is complete, cool the reaction mixture to room temperature before beginning the workup. When removing the solvent via rotary evaporation, use a water bath temperature no higher than 40°C.
-
Neutral Workup: Quench the reaction mixture by adding it to a cold, dilute acid solution (e.g., 1N HCl) to neutralize any remaining base.[4]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[5]
-
Washing: Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution only if the solution is acidic, followed by a final water wash and brine wash. Be cautious with the bicarbonate wash; do not let the layers sit for extended periods.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo at low temperature.
Question 3: My product purity is low, and I suspect aziridine formation. What are the mechanistic drivers, and how can I suppress this side reaction?
Answer: The formation of the N-acetyl aziridine-2-carboxylate is an intramolecular SN2 reaction. While the amide nitrogen is not strongly nucleophilic, it can be deprotonated by a base to form a highly reactive amide anion, which then readily displaces the adjacent chloride.
Causality:
-
Deprotonation: The presence of a base is the primary driver. The pKa of the N-H bond of an amide is typically around 17, so a sufficiently strong base will deprotonate it.
-
Reaction Kinetics: This 3-exo-tet cyclization is kinetically favorable, forming a stable three-membered ring. Aziridine synthesis is a well-established synthetic strategy, and your reaction conditions may be inadvertently favoring it.[6][7]
Troubleshooting Protocol: Suppressing Aziridination
-
Strict Stoichiometry: During the acetylation step (if using a base like pyridine or triethylamine as an acid scavenger), ensure you are not using a large excess of the base.
-
Acidic Quench: As with preventing elimination, quenching the reaction in a controlled manner into a cold, dilute acid solution is critical. This protonates the amide nitrogen, rendering it non-nucleophilic.
-
Avoid Strong Bases: During workup, completely avoid strong bases like sodium hydroxide or potassium carbonate. If pH adjustment is necessary, use a weak base like sodium bicarbonate and perform the operation quickly at low temperatures.
-
Purification: If aziridine has formed, it can often be separated by column chromatography. However, a more practical approach for larger scales is recrystallization or slurrying the crude product in a suitable alcohol like ethanol or methanol, which can help purify the desired product.[1]
Category 3: Stereochemical Integrity
Question 4: I am starting with L-serine, but my final product shows some racemization. What could be causing the loss of stereochemical purity?
Answer: Maintaining stereochemical integrity is crucial, especially when the product is intended for chiral applications like asymmetric synthesis. Racemization at the C-2 position can occur, and it is typically catalyzed by acid or base, often in conjunction with heat.
Causality: The proton at the C-2 position is alpha to both the carbonyl of the ester and the amide group, making it acidic.
-
Base-Catalyzed Racemization: A base can abstract this proton to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (R) and (S) enantiomers.
-
Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen of the ester can be protonated, which increases the acidity of the C-2 proton and facilitates enolization, again leading to a planar intermediate and subsequent racemization.[8]
Troubleshooting Protocol: Preserving Stereochemistry
-
Minimize Reaction Time: Do not let reactions run unnecessarily long, especially at elevated temperatures. Monitor by TLC or LC-MS and proceed with workup as soon as the starting material is consumed.
-
Moderate pH: Avoid extremes of pH during workup and purification. Strong acidic or basic conditions are detrimental. A patent for racemizing related compounds uses heated hydrochloric acid, highlighting the risk of such conditions.[8]
-
Low-Temperature Purification: If distillation is attempted for purification, it must be done under high vacuum and at the lowest possible temperature.[4] Recrystallization or slurrying are generally preferred methods to maintain optical purity.[1]
-
Chiral Analysis: Use a suitable chiral analytical method (e.g., chiral HPLC or GC) to quantify the enantiomeric excess (e.e.) of your product and assess the impact of any process changes.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues during the synthesis of this compound.
Caption: A step-by-step workflow for troubleshooting byproduct formation.
References
- Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification. (DE19941062A1).
-
This compound. (2024). ChemBK. [Link]
-
METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)-. Global Substance Registration System (GSRS). [Link]
-
Methyl 2-(acetylamino)-3-chloropropionate, (S)-. (CID 36691031). PubChem, National Center for Biotechnology Information. [Link]
-
This compound. (CAS 18635-38-6). Chemsrc. [Link]
- Racemization of optically active compounds having a chlorine substituted chiral carbon atom. (EP0214572A2).
-
Applications of this compound in Specialty Chemicals. (2023). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound. InfochemsDB. [Link]
- A kind of preparation method of 3-chloropropionate. (CN101333163A).
-
Methyl 2-(acetylamino)-3-chloropropionate. (CID 287006). PubChem, National Center for Biotechnology Information. [Link]
-
Process of reaction time on the resolution of (±)-methyl... ResearchGate. [Link]
- Aziridine synthesis. (US20110112310A1).
- Aziridine compounds, methods of preparation and reactions thereof. (WO1995030672A1).
- Preparation of 2-chloropropionic acid esters. (EP0163435A2).
Sources
- 1. DE19941062A1 - Pure methyl 2-acetamido-3-chloropropionate preparation for use as intermediate for hypotensive agent ramipril, from methyl serinate hydrochloride by chlorination, acetylation and purification - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. US20110112310A1 - Aziridine synthesis - Google Patents [patents.google.com]
- 7. WO1995030672A1 - Aziridine compounds, methods of preparation and reactions thereof - Google Patents [patents.google.com]
- 8. EP0214572A2 - Racemization of optically active compounds having a chlorine substituted chiral carbon atom - Google Patents [patents.google.com]
"managing the stability of Methyl 2-acetylamino-3-chloropropionate in solution"
Welcome to the technical support center for Methyl 2-acetylamino-3-chloropropionate (CAS: 18635-38-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into managing the stability of this versatile chemical intermediate in solution. As a molecule possessing an ester, an amide, and a chlorinated alkyl chain, its behavior in various experimental settings can be complex. This resource consolidates field-proven advice and troubleshooting protocols to ensure the integrity of your experiments.
Core Stability Profile
This compound is a white solid soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Its stability in solution is primarily governed by three functional groups:
-
Methyl Ester: Highly susceptible to hydrolysis under both acidic and basic conditions, yielding methanol and the corresponding carboxylic acid. This is typically the most significant and fastest degradation pathway in aqueous or protic solutions.
-
N-acetyl (Amide) Linkage: Generally more stable than the ester bond, but can undergo hydrolysis under more forceful acidic or basic conditions, especially with prolonged exposure or elevated temperatures.[1]
-
3-Chloro Group: The primary alkyl chloride can be susceptible to nucleophilic substitution or base-catalyzed elimination (dehydrochlorination), particularly in the presence of strong, non-nucleophilic bases or at elevated temperatures.
Understanding these vulnerabilities is the first step in designing robust experimental protocols and troubleshooting unexpected results.
Troubleshooting Guide: Common Issues in Solution
This section addresses specific problems you may encounter during your work. The format is designed for quick problem identification and resolution.
| Observed Problem | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Rapid loss of parent compound in aqueous buffer (pH > 7.0) | Base-catalyzed ester hydrolysis. The ester linkage is readily attacked by hydroxide ions, leading to rapid cleavage to the carboxylate salt and methanol. | 1. Lower the pH: Adjust the buffer to a slightly acidic pH (e.g., pH 4-6) where the rate of ester hydrolysis is significantly minimized.[2][3] 2. Use Aprotic Solvents: If the experimental design allows, switch to a dry aprotic solvent (e.g., Acetonitrile, THF, Dichloromethane) to prevent hydrolysis. 3. Limit Exposure Time: Prepare solutions fresh and use them immediately. Avoid long-term storage in aqueous media. |
| Appearance of a new, more polar peak in HPLC analysis | Ester Hydrolysis: The primary degradation product, 2-acetylamino-3-chloropropionic acid, is more polar than the parent methyl ester and will thus have a shorter retention time on a reverse-phase HPLC column. | 1. Confirm Identity via LC-MS: Use mass spectrometry to confirm if the mass of the new peak corresponds to the hydrolyzed product (M-14, loss of CH₂). 2. Perform Forced Degradation: Intentionally degrade a sample with mild acid or base to generate the suspected impurity as a reference standard. This validates your stability-indicating method.[4][5] |
| Compound degradation under acidic conditions (e.g., TFA/water) | Acid-catalyzed ester and/or amide hydrolysis. While slower than base-catalyzed hydrolysis for the ester, strong acids will still promote cleavage. The amide bond is also susceptible to hydrolysis under strong acidic conditions.[1][6] | 1. Minimize Water Content: In acidic mobile phases or reaction mixtures, use the minimum amount of water necessary. 2. Control Temperature: Perform reactions and analyses at reduced temperatures (e.g., 4 °C) to slow the hydrolysis rate. 3. Evaluate Acid Strength: If possible, use a weaker acid that still achieves the desired experimental outcome. |
| Formation of non-polar impurities or product discoloration at high temperatures | Thermal Degradation/Dehydrochlorination. The elimination of HCl from the molecule can lead to the formation of a reactive acrylate derivative, which may polymerize or react further, causing discoloration. | 1. Strict Temperature Control: Avoid excessive heating of solutions. If heating is necessary, do so for the shortest possible duration. 2. Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative processes that can be initiated at high temperatures. |
Key Degradation Pathways
Understanding the potential chemical transformations of this compound is critical for interpreting analytical data and preventing compound loss. The following diagram illustrates the primary degradation routes.
Caption: Primary degradation pathways of this compound in solution.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[7][8][9] This protocol provides a self-validating system to identify potential degradants.
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base-catalyzed hydrolysis is expected to be rapid.
-
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute the stock solution with an equal part of acetonitrile/water (1:1). Incubate at 80 °C for 72 hours.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette or suitable transparent vial) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Calculate the percentage of degradation.
-
Characterize the peaks of the degradation products using a mass spectrometer to confirm the pathways outlined in the diagram above.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound in solid form and in solution?
-
Solid Form: Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended), protected from light. It is typically a stable white solid under these conditions.
-
In Solution: Solutions are significantly less stable. For short-term storage, use a dry, aprotic solvent and store at -20 °C under an inert atmosphere. Avoid long-term storage in any solvent, especially protic or aqueous ones. Prepare working solutions fresh for each experiment.
Q2: My experiment requires a basic pH. How can I minimize the degradation of the ester? If a basic pH is unavoidable, you must work quickly and at low temperatures. Consider using a sterically hindered, non-nucleophilic base if the protocol allows, although hydroxide-mediated hydrolysis will still occur in aqueous media. The best strategy is to minimize the time the compound spends in the basic solution.
Q3: Can I use GC-MS to analyze the stability of this compound? While possible, GC-MS may pose challenges due to the thermal lability of the compound. The heat of the injection port could potentially cause on-column degradation, especially dehydrochlorination. A well-developed, stability-indicating HPLC-UV or LC-MS method is generally more reliable for quantifying the parent compound and its polar degradation products.
Q4: Does the chirality of the molecule affect its stability? The stability of the (R) and (S) enantiomers to non-chiral degradation mechanisms (like simple hydrolysis or elimination) is identical.[10] However, if the compound is in a chiral environment (e.g., interacting with an enzyme or a chiral catalyst), the degradation rates could potentially differ. For most standard chemical applications, you can assume their chemical stability is the same.
References
- The Chemical Properties and Synthesis of this compound. (2025). Ningbo Inno Pharmchem Co., Ltd. Blog.
- Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. (2014). PubMed.
- Non-Enzymatic Formation of N-acetylated Amino Acid Conjug
- The Hydrolytic Action of Acylase I on N-Acylamino Acids. (1952).
- Forced degradation and impurity profiling.ScienceDirect.
- Forced degrad
- Methyl 2-acetylamino-3-chloropropion
- Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031.PubChem.
- METHYL 2-(ACETYLAMINO)
- Methyl 2-acetylamino-3-chloropropion
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025).
- The principle and method of improving the thermal stability of chlorin
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.PubMed.
- Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025).
Sources
- 1. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. GSRS [gsrs.ncats.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Methyl 2-acetylamino-3-chloropropionate Substitution Products
For Immediate Release
A detailed comparative guide providing in-depth analysis of the NMR characterization of Methyl 2-acetylamino-3-chloropropionate and its substitution products. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of product performance with supporting experimental data.
This guide moves beyond a simple listing of data, delving into the causality behind experimental choices and ensuring that every described protocol is a self-validating system. By synthesizing technical accuracy with field-proven insights, this document serves as an authoritative resource grounded in comprehensive references.
Introduction: The Versatile Building Block
This compound (MAC) is a versatile chiral building block in organic synthesis, particularly valued in the pharmaceutical and electronic chemical industries.[1][2] Its structure, featuring an amino acid backbone with a reactive chlorine atom, allows for a variety of nucleophilic substitution reactions, leading to a diverse array of valuable compounds.[1] The precise characterization of these substitution products is paramount for quality control and mechanistic understanding, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone of this analysis.
This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of MAC and its substitution products, focusing on the characteristic spectral shifts that accompany the replacement of the chlorine atom with other functional groups. We will explore the underlying principles governing these changes and provide standardized protocols for synthesis and NMR analysis.
NMR Analysis of the Starting Material: this compound (MAC)
A thorough understanding of the NMR spectrum of the starting material is crucial for accurately interpreting the spectra of its derivatives.
Structure of this compound:
Caption: Structure of this compound
¹H NMR Spectrum of MAC
The proton NMR spectrum of MAC exhibits characteristic signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Key Influences |
| NH | ~6.5-7.5 | Broad singlet | 1H | Amide group, hydrogen bonding |
| Hα | ~4.5-4.8 | Multiplet | 1H | Adjacent to chiral center, ester, and amide groups |
| OCH₃ | ~3.7 | Singlet | 3H | Ester group |
| CH₂Cl | ~3.6-3.9 | Multiplet | 2H | Electronegative chlorine atom |
| COCH₃ | ~2.0 | Singlet | 3H | Acetyl group |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectrum of MAC
The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (ppm) | Key Influences |
| C=O (ester) | ~170-172 | Ester carbonyl |
| C=O (amide) | ~169-171 | Amide carbonyl |
| Cα | ~52-55 | Attached to nitrogen and carbonyl groups |
| OCH₃ | ~52-54 | Ester methyl group |
| CH₂Cl | ~45-48 | Electronegative chlorine atom |
| COCH₃ | ~22-24 | Acetyl methyl group |
Note: The electronegativity of the substituent significantly impacts the chemical shifts of nearby carbons.[3]
Comparative NMR Analysis of MAC Substitution Products
The substitution of the chlorine atom in MAC with various nucleophiles leads to predictable changes in the NMR spectra, primarily affecting the signals of the α-proton (Hα), the β-methylene group (formerly CH₂Cl), and their corresponding carbons.
General Principles of Spectral Changes
The electronegativity and magnetic anisotropy of the new substituent are the primary factors influencing the chemical shifts of adjacent protons and carbons.
-
Downfield Shift: Occurs when a more electronegative atom or group replaces a less electronegative one, deshielding the nearby nuclei.[3]
-
Upfield Shift: Occurs when a less electronegative atom or group is introduced, leading to increased shielding.
Caption: General Nucleophilic Substitution Reaction of MAC
Case Study 1: Azide Substitution (Formation of Methyl 2-acetylamino-3-azidopropionate)
The azide group (N₃) is a versatile functional group in organic synthesis. Its introduction in place of chlorine leads to distinct NMR spectral changes.
¹H NMR Comparison:
| Proton | MAC (ppm) | Azide Product (ppm) | Δδ (ppm) | Rationale |
| Hα | ~4.5-4.8 | ~4.4-4.7 | ~ -0.1 | The azide group is slightly less electron-withdrawing than chlorine, causing a minor upfield shift. |
| CH₂-Nu | ~3.6-3.9 (CH₂Cl) | ~3.4-3.7 (CH₂N₃) | ~ -0.2 | The reduced electronegativity of the azide group compared to chlorine leads to a noticeable upfield shift of the methylene protons. |
¹³C NMR Comparison:
| Carbon | MAC (ppm) | Azide Product (ppm) | Δδ (ppm) | Rationale |
| Cα | ~52-55 | ~53-56 | ~ +1 | The change in the electronic environment can cause a slight downfield shift. |
| CH₂-Nu | ~45-48 (CH₂Cl) | ~52-55 (CH₂N₃) | ~ +7 | The carbon directly attached to the azide group experiences a significant downfield shift due to the different electronic properties of the azide moiety. |
Case Study 2: Hydroxide Substitution (Formation of Methyl 2-acetylamino-3-hydroxypropionate)
Replacement of chlorine with a hydroxyl group introduces the possibility of hydrogen bonding and significantly alters the electronic environment.
¹H NMR Comparison:
| Proton | MAC (ppm) | Hydroxy Product (ppm) | Δδ (ppm) | Rationale |
| Hα | ~4.5-4.8 | ~4.3-4.6 | ~ -0.2 | The hydroxyl group is less electron-withdrawing than chlorine, resulting in an upfield shift. |
| CH₂-Nu | ~3.6-3.9 (CH₂Cl) | ~3.7-4.0 (CH₂OH) | ~ +0.1 | The chemical shift of the methylene protons is now influenced by the oxygen of the hydroxyl group and can be affected by hydrogen bonding. |
| OH | - | Variable (broad) | - | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
¹³C NMR Comparison:
| Carbon | MAC (ppm) | Hydroxy Product (ppm) | Δδ (ppm) | Rationale |
| Cα | ~52-55 | ~54-57 | ~ +2 | The presence of the hydroxyl group can cause a downfield shift. |
| CH₂-Nu | ~45-48 (CH₂Cl) | ~60-64 (CH₂OH) | ~ +15 | The highly electronegative oxygen atom causes a significant downfield shift of the adjacent carbon.[3] |
Case Study 3: Cyanide Substitution (Formation of Methyl 2-acetylamino-3-cyanopropionate)
The introduction of a nitrile group (CN) introduces a triple bond with significant magnetic anisotropy.
¹H NMR Comparison:
| Proton | MAC (ppm) | Cyano Product (ppm) | Δδ (ppm) | Rationale |
| Hα | ~4.5-4.8 | ~4.6-4.9 | ~ +0.1 | The magnetic anisotropy of the nitrile group can cause a slight downfield shift. |
| CH₂-Nu | ~3.6-3.9 (CH₂Cl) | ~2.8-3.1 (CH₂CN) | ~ -0.8 | The methylene protons experience a significant upfield shift due to the shielding effect of the π-system of the nitrile group. |
¹³C NMR Comparison:
| Carbon | MAC (ppm) | Cyano Product (ppm) | Δδ (ppm) | Rationale |
| Cα | ~52-55 | ~50-53 | ~ -2 | The electronic effects of the nitrile group lead to an upfield shift of the α-carbon. |
| CH₂-Nu | ~45-48 (CH₂Cl) | ~20-25 (CH₂CN) | ~ -25 | The carbon of the methylene group experiences a very large upfield shift. |
| CN | - | ~117-120 | - | The nitrile carbon itself appears in a characteristic downfield region. |
Experimental Protocols
General Synthesis of MAC Substitution Products
Materials:
-
This compound (MAC)
-
Nucleophile (e.g., Sodium Azide, Sodium Hydroxide, Sodium Cyanide)
-
Solvent (e.g., DMF, Acetonitrile, Water)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound in an appropriate solvent in a round-bottom flask.
-
Add the desired nucleophile (typically 1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux, depending on the nucleophile) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure substitution product.
Caption: General workflow for the synthesis of MAC substitution products.
NMR Sample Preparation and Analysis
Materials:
-
Purified substitution product
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube
Procedure:
-
Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing to TMS).
-
Integrate the signals in the ¹H NMR spectrum and assign the peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and integration values.
Conclusion
The NMR characterization of this compound substitution products is a powerful tool for structural elucidation and reaction monitoring. The predictable and significant shifts in both ¹H and ¹³C NMR spectra upon substitution provide a clear fingerprint for each derivative. By understanding the fundamental principles of electronegativity and magnetic anisotropy, researchers can confidently assign spectral features and verify the successful synthesis of their target compounds. This guide provides a foundational framework for the analysis of this important class of molecules, enabling more efficient and accurate research and development in the chemical and pharmaceutical sciences.
References
-
Wired Chemist. 13C Chemical Shift Increments (ppm) for Substituted Alkanes. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
The Chemical Properties and Synthesis of this compound. (2025). [Link]
-
PubChem. Methyl 2-(acetylamino)-3-chloropropionate. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
YouTube. Calculation of 13 C chemical shift values #nmr #cmr. [Link]
-
PubChem. Methyl 2-(acetylamino)-3-chloropropionate, (S)-. [Link]
-
This compound. [Link]
-
Typical proton chemical shifts for amino acids within a protein. [Link]
-
13-C NMR Chemical Shift Table. [Link]
-
KPWu's group research site. [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]
-
PubMed. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. [Link]
-
ChemBK. This compound. [Link]
-
PubChem. Methyl 2-amino-3-chloropropanoate. [Link]
-
PubChem. Methyl 2-(acetylamino)-3-chloropropionate, (R)-. [Link]
-
ResearchGate. H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. [Link]
-
ChemBK. Methyl 2-acetaMido-3-chloropropanoate. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Global Substance Registration System. METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)-. [Link]
-
SpectraBase. Methyl 2-acetamido-3-butylaminopropanoate. [Link]
-
Applications of this compound in Specialty Chemicals. (2025). [Link]
-
PubChem. Methyl 3-cyanopropanoate. [Link]
-
PubChem. Methyl 3-hydroxy-2-methylpropanoate. [Link]
-
PubChem. Methyl 2-cyano-2-methylacetate. [Link]
-
precisionFDA. METHYL 3-CYANOPROPANOATE. [Link]
-
PubChem. 2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of 2-chloropropane. [Link]
-
ResearchGate. Proton NMR of 100% Methyl Propionate. [Link]
-
PubChem. 3-Hydroxy-2-methyl-3-phenylpropionic acid, methyl ester. [Link]
-
SpectraBase. Methyl 2-azidoacetate. [Link]
-
PubChem. Methyl 3-chloropropionate. [Link]
-
PubChem. Sodium Azide. [Link]
-
ResearchGate. Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of N-acetyl-3-chloroalanine methyl ester
This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of N-acetyl-3-chloroalanine methyl ester. Designed for researchers in analytical chemistry, metabolomics, and drug development, this document elucidates the core fragmentation pathways of the title compound and presents a direct comparison with its non-halogenated analog, N-acetyl-alanine methyl ester. The insights herein are grounded in established fragmentation mechanisms to provide a predictive framework for identifying this and similar halogenated amino acid derivatives.
Introduction: The Significance of Halogenated Amino Acids
N-acetyl-3-chloroalanine methyl ester (C₆H₁₀ClNO₃, Mol. Wt.: 179.60 g/mol ) is a derivative of the amino acid alanine, featuring N-acetylation, methyl esterification, and a chlorine atom on the beta-carbon.[1][2][3] Such modifications are common in synthetic chemistry and are often employed to increase volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.[4][5] Understanding the mass spectrometric fingerprint of this molecule is crucial for its unambiguous identification in complex matrices, whether as a synthetic intermediate, a potential metabolite, or an environmental contaminant.
Electron ionization (EI) is a hard ionization technique that induces extensive and reproducible fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint.[6][7] The fragmentation process involves the cleavage of the weakest bonds and rearrangements to form stable cations and neutral radicals.[8] This guide will dissect these pathways for N-acetyl-3-chloroalanine methyl ester, highlighting the diagnostic influence of the chlorine atom.
Predicted EI Fragmentation Pathways of N-acetyl-3-chloroalanine methyl ester
Upon electron impact (typically at 70 eV), N-acetyl-3-chloroalanine methyl ester will form a molecular ion (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic doublet at m/z 179 and m/z 181 . This isotopic signature is a key diagnostic feature for all chlorine-containing fragments.
The fragmentation of the molecular ion is predicted to follow several major pathways initiated by the ionization of lone pair electrons on the oxygen or nitrogen atoms.[9]
Pathway A: Cleavage Adjacent to the Carbonyl Groups
The C-C bonds adjacent to the carbonyl groups of the ester and amide are common points of initial cleavage.[10]
-
Loss of the Methoxy Radical (•OCH₃): This is a classic fragmentation for methyl esters, leading to the formation of a stable acylium ion.
-
M⁺˙ → [M - 31]⁺ at m/z 148/150 .
-
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the alpha-carbon and the ester group results in a loss of 59 Da.
-
M⁺˙ → [M - 59]⁺ at m/z 120/122 . This iminium ion is often a prominent peak.
-
-
Loss of the Acetyl Radical (•COCH₃): Cleavage of the N-acetyl group.
-
M⁺˙ → [M - 43]⁺ at m/z 136/138 .
-
Pathway B: Cleavage of the Chlorinated Side Chain
The presence of the electronegative chlorine atom influences the fragmentation of the side chain.
-
Loss of a Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond.
-
M⁺˙ → [M - 35]⁺ at m/z 144 . Note that the corresponding loss of ³⁷Cl would be at m/z 142, but this fragment itself no longer contains chlorine, so it appears as a single peak.
-
-
Loss of the Chloromethyl Radical (•CH₂Cl): Cleavage of the α-β carbon bond.
-
M⁺˙ → [M - 49]⁺ at m/z 130 . This fragment, [CH₃CONHCHCOOCH₃]⁺, is a key ion that is often stabilized by resonance.
-
The interplay of these pathways is visualized in the diagram below.
Caption: Predicted EI fragmentation of N-acetyl-3-chloroalanine methyl ester.
Comparative Analysis: N-acetyl-3-chloroalanine methyl ester vs. N-acetyl-alanine methyl ester
To fully appreciate the influence of the chlorine atom, a comparison with the fragmentation of N-acetyl-alanine methyl ester (Mol. Wt. 145.16 g/mol ) is instructive.[11] The fundamental fragmentation pathways remain the same, but the masses of the molecular ion and key fragments are shifted.
The most significant difference is the diagnostic chlorine isotopic pattern, which is absent in the non-halogenated analog. Furthermore, the C-Cl bond provides a unique, facile cleavage pathway (loss of •Cl) that is not available to the alanine derivative. The primary comparison points are summarized below.
| Fragmentation Event | N-acetyl-3-chloroalanine methyl ester | N-acetyl-alanine methyl ester | Mass Shift (Da) | Key Diagnostic Feature |
| Molecular Ion (M⁺˙) | m/z 179/181 | m/z 145 | +34 | Chlorine Isotope Pattern |
| Loss of •OCH₃ | m/z 148/150 | m/z 114 | +34 | Chlorine Isotope Pattern |
| Loss of •COOCH₃ | m/z 120/122 | m/z 86 | +34 | Chlorine Isotope Pattern |
| Loss of Side Chain | m/z 130 (-•CH₂Cl) | m/z 130 (-•CH₃) | 0 | Fragment identity differs |
| Loss of Halogen/H | m/z 144 (-•Cl) | m/z 144 (-•H) | 0 | Fragment identity differs |
This comparison demonstrates that while the core amide and ester functionalities dictate the primary fragmentation routes, the side-chain substituent dictates the specific m/z values and introduces unique pathways. The presence of the m/z 120/122 doublet is a strong indicator for the chlorinated compound, distinguishing it from its non-chlorinated counterpart which would show a peak at m/z 86.
Experimental Protocol: GC-MS Analysis
A self-validating protocol for acquiring the mass spectrum of N-acetyl-3-chloroalanine methyl ester is detailed below. This workflow is designed to ensure robust and reproducible results.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of N-acetyl-3-chloroalanine methyl ester in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Perform a serial dilution to a final concentration of 10-100 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum for the key ions identified in this guide: the M⁺˙ doublet (m/z 179/181) and major fragment ions (m/z 148/150, 130, 120/122).
-
Caption: Standard workflow for GC-EI-MS analysis.
Conclusion
The EI-MS fragmentation of N-acetyl-3-chloroalanine methyl ester is a predictable process governed by the well-established rules of mass spectrometry.[7][9] Its mass spectrum is defined by cleavages of the ester and amide functionalities, combined with characteristic losses from the chlorinated side chain. The most powerful diagnostic feature is the isotopic signature of chlorine, which should be present in the molecular ion and any fragment retaining the chlorine atom. By comparing the spectrum to its non-halogenated analog, N-acetyl-alanine methyl ester, analysts can confidently distinguish between the two and confirm the presence of the chloro-substituent. The experimental protocol provided offers a robust method for obtaining high-quality, reproducible data for structural confirmation.
References
- Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms.
- Echemi. (n.d.). N-Acetyl-3-chloroalanine methyl ester.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Accounts of Chemical Research. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.
- ChemBK. (2024). N-Acetyl-3-chloro-L-alanine methyl ester.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
-
CAS Common Chemistry. (n.d.). N-Acetyl-3-chloroalanine methyl ester. Retrieved January 5, 2026, from [Link]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion-isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3759-3768. Retrieved January 5, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
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- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. thiele.ruc.dk [thiele.ruc.dk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Reactivity Face-Off: A Comparative Guide to Methyl 2-acetylamino-3-chloropropionate and its Bromo-Analogue in Nucleophilic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic campaign. Among the versatile chiral building blocks, β-halogenated alanine derivatives are of significant interest, serving as precursors to a variety of non-canonical amino acids and other complex molecular architectures. This guide presents an in-depth, objective comparison of the reactivity of two key intermediates: Methyl 2-acetylamino-3-chloropropionate and its bromo-analogue, Methyl 2-acetylamino-3-bromopropionate. By elucidating the fundamental principles governing their reactivity and providing robust experimental protocols for their comparison, this document aims to empower scientists to make informed decisions in their synthetic strategies.
Introduction: The Significance of β-Halogenated Alanine Derivatives
This compound and its bromo-analogue are valuable intermediates in organic synthesis, particularly in the preparation of cysteine derivatives and other sulfur-containing amino acids through nucleophilic substitution at the β-carbon.[1] These derivatives are integral components of numerous biologically active molecules, including pharmaceuticals and peptides.[2] The choice between the chloro and bromo substituent on this scaffold can have a substantial impact on reaction rates and yields, directly affecting the efficiency of a synthetic route. Understanding the nuances of their reactivity is therefore paramount for process optimization and the timely advancement of drug discovery programs.
Theoretical Underpinnings of Reactivity: The Leaving Group Effect
The primary determinant of the differential reactivity between this compound and its bromo-analogue in nucleophilic substitution reactions is the nature of the halogen leaving group. In both SN1 and SN2 reaction mechanisms, the facility with which the leaving group departs is a critical factor in the rate-determining step.
The key principles governing leaving group ability are:
-
Basicity: Weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[3] The halide ions' basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, bromide is a weaker base than chloride and thus a better leaving group.
-
Polarizability: Larger atoms, like bromine, have more diffuse electron clouds that are more easily distorted. This increased polarizability helps to stabilize the developing negative charge in the transition state of a nucleophilic substitution reaction.
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This means that less energy is required to cleave the C-Br bond during the substitution process, leading to a lower activation energy and a faster reaction rate.
Based on these fundamental principles, it is predicted that Methyl 2-acetylamino-3-bromopropionate will exhibit significantly higher reactivity towards nucleophiles compared to its chloro-analogue .
Synthesis of the Comparative Substrates
A prerequisite for any comparative study is the availability of high-purity starting materials. The following section outlines established synthetic routes for both the chloro and bromo compounds, starting from the readily available amino acid, L-serine.
Synthesis of this compound
The synthesis of the chloro-analogue is typically achieved in a three-step sequence from L-serine:
-
Esterification: L-serine is first converted to its methyl ester hydrochloride by reaction with methanol in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane.
-
Chlorination: The hydroxyl group of the serine methyl ester is then replaced by a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂).
-
Acetylation: The final step involves the N-acetylation of the amino group using acetic anhydride to yield the desired product.[4]
Synthesis of Methyl 2-acetylamino-3-bromopropionate
The synthesis of the bromo-analogue follows a similar pathway, with the key difference being the choice of brominating agent in the second step:
-
Esterification: L-serine is esterified to L-serine methyl ester hydrochloride as described above.
-
Bromination: The hydroxyl group is then substituted with bromine. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃).[5][6] This reaction typically proceeds via an SN2 mechanism, leading to an inversion of configuration at the stereocenter if it were chiral at that position (which it is not in this specific case for the hydroxyl group itself).
-
Acetylation: The resulting 3-bromo-alanine methyl ester is then N-acetylated with acetic anhydride to afford Methyl 2-acetylamino-3-bromopropionate.
Experimental Design for Comparative Reactivity Analysis
To empirically validate the predicted reactivity differences, a series of well-controlled experiments can be designed. The following protocols are designed to provide both qualitative and quantitative insights into the relative reactivity of the two compounds in a classic SN2 reaction.
Qualitative Comparison of SN2 Reactivity
A straightforward method to visually compare the reaction rates involves a precipitation reaction. The reaction of the alkyl halides with sodium iodide in acetone is a classic example of an SN2 reaction. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.[7][8] Therefore, the rate of formation of the precipitate provides a direct, albeit qualitative, measure of the reaction rate.
Experimental Protocol:
-
Prepare two sets of identical reaction tubes.
-
To each tube, add a standardized solution of sodium iodide in dry acetone.
-
At time zero, add an equimolar amount of either this compound or Methyl 2-acetylamino-3-bromopropionate to the respective tubes.
-
Gently agitate the tubes and observe the formation of a precipitate.
-
Record the time taken for the first appearance of turbidity and the time for the reaction to reach a visually estimated endpoint (e.g., dense precipitate).
Quantitative Kinetic Analysis via HPLC
For a more rigorous and quantitative comparison, the reaction progress can be monitored over time using High-Performance Liquid Chromatography (HPLC).[9][10][11][12][13] This technique allows for the accurate determination of the concentration of reactants and products at various time points, from which reaction rate constants can be calculated.
Experimental Protocol:
-
Set up two parallel reactions in a thermostatted vessel, one with the chloro-analogue and one with the bromo-analogue.
-
Use a suitable nucleophile and solvent system (e.g., sodium thiophenate in DMF).
-
At regular intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by rapid dilution with a solvent that stops the reaction).
-
Analyze the quenched aliquots by a calibrated HPLC method to determine the concentrations of the starting material and the product.
-
Plot the concentration of the starting material versus time for both reactions.
-
From these plots, determine the initial reaction rates and the rate constants.
Expected Results and Data Summary
Based on the well-established principles of leaving group ability in nucleophilic substitution reactions, the following outcomes are anticipated from the proposed experiments.
Table 1: Predicted Comparative Reactivity Data
| Parameter | This compound | Methyl 2-acetylamino-3-bromopropionate |
| Qualitative Observation (Reaction with NaI in Acetone) | Slow formation of a white precipitate (NaCl) | Rapid formation of a cream-colored precipitate (NaBr) |
| Relative Initial Reaction Rate (from HPLC data) | kCl | kBr (where kBr >> kCl) |
| Predicted Reaction Half-life (t1/2) | Longer | Shorter |
| Typical Reaction Yield (under identical conditions) | Lower | Higher |
Discussion and Implications for Synthetic Strategy
The anticipated experimental results strongly support the theoretical prediction that the bromo-analogue is the more reactive substrate in nucleophilic substitution reactions. The significantly faster reaction rate and potentially higher yields associated with the bromo-derivative make it the preferred choice for syntheses where high efficiency and throughput are critical.
However, the choice of substrate is not solely dictated by reactivity. Other factors that must be considered include:
-
Cost and Availability: Chloro-derivatives are often less expensive and more readily available from commercial suppliers than their bromo-counterparts. For large-scale industrial processes, the cost savings associated with the chloro-analogue may outweigh the benefits of its higher reactivity, provided the reaction conditions can be optimized to achieve an acceptable yield and reaction time.
-
Stability: While higher reactivity is often desirable, it can sometimes be associated with lower stability. The bromo-analogue may be more susceptible to degradation over long-term storage or under certain reaction conditions.
-
Selectivity: In molecules with multiple potential electrophilic sites, the higher reactivity of the bromo-group may lead to undesired side reactions. In such cases, the less reactive chloro-group might offer better selectivity.
Conclusion
In a direct comparison, Methyl 2-acetylamino-3-bromopropionate is demonstrably the more reactive substrate for nucleophilic substitution reactions when compared to this compound. This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion. For laboratory-scale synthesis and rapid analogue generation in a drug discovery setting, the bromo-derivative is the logical choice to maximize efficiency. However, for large-scale manufacturing, a careful cost-benefit analysis must be conducted, weighing the higher reactivity of the bromo-analogue against the potentially lower cost and greater availability of the chloro-derivative. The experimental protocols outlined in this guide provide a robust framework for researchers to perform their own comparative analyses and make data-driven decisions tailored to their specific synthetic objectives.
References
- 1. Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104003894B - The preparation method of N-acetyl-β-chloro-ALANINE methyl esters - Google Patents [patents.google.com]
- 5. chadsprep.com [chadsprep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
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- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
A Senior Application Scientist's Guide: Methyl 2-acetylamino-3-chloropropionate vs. Serine-Derived Electrophiles in Complex Synthesis
Abstract
In the synthesis of non-proteinogenic amino acids, peptides, and complex drug molecules, the choice of chiral electrophilic building blocks is paramount. L-Serine, an abundant and inexpensive chiral pool starting material, gives rise to a variety of powerful synthons. This guide provides an in-depth comparison between the stable, acyclic electrophile, methyl 2-acetylamino-3-chloropropionate, and the more reactive, strained-ring serine-derived electrophiles, such as aziridines and β-lactones. We will explore their synthesis and accessibility, delve into the mechanistic nuances that govern their reactivity, and present comparative data on their performance with various nucleophiles. Through case studies and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal serine-derived building block for their specific synthetic challenges.
Introduction: The Serine-Derived Electrophile in Modern Synthesis
The demand for enantiomerically pure compounds, particularly modified amino acids, remains a driving force in medicinal chemistry and materials science.[1] L-serine stands out as a premier starting material, offering a trifunctional handle (amine, carboxylic acid, and primary alcohol) that can be strategically manipulated. Conversion of the C3 hydroxyl group into an electrophilic center is a common strategy for introducing diverse side chains via nucleophilic substitution.
This guide focuses on two distinct classes of electrophiles derived from serine:
-
This compound (MAC): A stable, crystalline solid, MAC is an N-acetylated methyl ester of β-chloroalanine.[2] It acts as a classical primary alkyl chloride, undergoing substitution reactions with a wide array of nucleophiles. Its stability and ease of handling make it a workhorse reagent in many synthetic applications.[3]
-
Serine-Derived Strained-Ring Electrophiles: This class includes aziridines, β-lactones, and epoxides. Their reactivity is fundamentally different from MAC, driven by the release of significant ring strain upon nucleophilic attack.[4][5] This inherent reactivity allows them to engage with a different spectrum of nucleophiles, often under milder conditions, but can also introduce challenges related to stability and regioselectivity.[6][7]
The central question for the synthetic chemist is not which class is "better," but which is fitter for purpose. This guide will dissect the causality behind their divergent performance, enabling an informed and strategic selection.
Synthesis, Stability, and Accessibility
The practicality of a synthetic building block begins with its preparation and bench-top stability. The pathways to MAC and strained-ring systems from serine highlight their fundamental differences.
This compound (MAC)
MAC is readily prepared from L-serine methyl ester.[2] The synthesis typically involves two key steps: N-acetylation using acetic anhydride, followed by chlorination of the primary alcohol, often with thionyl chloride.[2] The N-acetyl group is crucial; it protects the amine and prevents its intramolecular cyclization to form an aziridine, thus conferring significant stability to the final product. MAC is a white, crystalline solid with a melting point of 74-76°C, and it is generally stable for long-term storage under standard laboratory conditions.[2]
Serine-Derived Aziridines and β-Lactones
The synthesis of strained-ring electrophiles requires intramolecular cyclization strategies.
-
N-Protected Aziridine-2-carboxylates: These are typically formed from serine derivatives where the amine is protected with an electron-withdrawing group (e.g., tosyl, nosyl). The hydroxyl group is activated (e.g., as a mesylate or tosylate), and subsequent treatment with a base induces intramolecular SN2 cyclization. The choice of N-protecting group is critical as it dictates the electrophilicity of the aziridine ring carbons.[4][5]
-
N-Protected Serine β-Lactones: These are commonly synthesized via intramolecular Mitsunobu cyclization of an N-protected serine. This reaction proceeds with inversion of stereochemistry at the β-carbon. β-lactones are significantly more reactive and less stable than MAC, acting as potent acylating agents.[6][8]
The diagram below illustrates the divergent synthetic pathways from the common precursor, L-serine.
Figure 1: Divergent synthetic pathways from L-serine to MAC and strained-ring electrophiles.
Comparative Handling Properties
| Property | This compound (MAC) | N-Tosyl-aziridine-2-carboxylate | N-Boc-serine-β-lactone |
| Physical State | White Solid | Solid | Oil / Low-melting solid |
| Melting Point | 74-76 °C | Variable (depends on ester) | Variable |
| Stability | High; stable to long-term storage at RT. | Moderate; can be sensitive to strong acids/bases. | Low; sensitive to moisture and nucleophiles. Requires cold storage. |
| Handling | Non-hygroscopic, easy to weigh and handle. | Generally stable for handling. | Requires inert atmosphere and careful handling due to high reactivity. |
Mechanistic Considerations: A Tale of Two Pathways
The synthetic utility of these electrophiles is a direct consequence of their reaction mechanisms. MAC follows a classical bimolecular nucleophilic substitution (SN2) pathway, while serine-derived rings undergo nucleophilic ring-opening.
MAC: The SN2 Pathway
Reactions with MAC are archetypal SN2 processes. A nucleophile attacks the electrophilic β-carbon (C3), displacing the chloride leaving group in a single, concerted step.[9][10] This mechanism has two critical stereochemical consequences:
-
Inversion of Configuration: The nucleophile attacks from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter at C3.[11]
-
Steric Hindrance: The reaction rate is sensitive to steric bulk at the α-carbon and on the nucleophile.[10][11]
Strained Rings: The Ring-Opening Pathway
The driving force for reactions involving aziridines and β-lactones is the release of ring strain (approx. 27 kcal/mol for aziridine).[4][5] This leads to two distinct regiochemical outcomes depending on the ring system:
-
Aziridines: Nucleophilic attack typically occurs at the less substituted β-carbon (C3) in an SN2-like fashion, leading to a β-substituted amino acid.[7] The N-protecting group plays a vital role; strongly electron-withdrawing groups (like Ts) enhance the electrophilicity of the ring carbons.
-
β-Lactones: These can be attacked at two positions. Attack at the β-carbon (C3) by "soft" nucleophiles results in a ring-opening alkylation, analogous to the aziridine pathway. However, attack at the carbonyl carbon by "hard" nucleophiles results in an acylation-elimination sequence. This dual reactivity requires careful selection of the nucleophile and reaction conditions.[6]
The following diagram contrasts these two mechanistic paradigms.
Figure 2: Mechanistic comparison of the SN2 pathway for MAC versus the ring-opening of a serine-derived aziridine.
Reactivity, Selectivity, and Nucleophile Scope
The choice between MAC and a strained-ring electrophile often comes down to the nature of the nucleophile and the desired reactivity profile.
Comparative Reactivity
Due to their inherent ring strain, serine-derived electrophiles like aziridines and β-lactones are significantly more reactive than MAC.[5][6] This heightened reactivity allows them to react with weaker nucleophiles or under much milder conditions (e.g., room temperature) where MAC might require heating or stronger bases. However, this reactivity is a double-edged sword, as it also leads to lower stability and a greater propensity for side reactions if not handled carefully.
Performance with Common Nucleophiles
The following table provides a qualitative and quantitative comparison based on typical literature-reported outcomes.
| Nucleophile Class | Example | Reactivity with MAC | Reactivity with Aziridine/β-Lactone | Typical Yields (MAC) | Typical Yields (Aziridine) |
| S-Nucleophiles | Thiols (R-SH) | Excellent; often requires a mild base (e.g., K₂CO₃). | Excellent; often proceeds at RT without base.[7] | >90% | >90% |
| N-Nucleophiles | Amines (R-NH₂) | Good; may require elevated temperatures. Potential for over-alkylation. | Excellent; ring-opening is typically clean and occurs under mild conditions. | 60-85% | 80-95% |
| O-Nucleophiles | Alcohols/Phenols | Moderate; requires strong base (e.g., NaH) to form the alkoxide. | Good; ring-opening can be acid-catalyzed or proceed with the alkoxide. | 50-70% | 75-90% |
| C-Nucleophiles | Grignards/Organocuprates | Good; requires careful temperature control. | Excellent; cuprates are particularly effective for clean C3-alkylation of aziridines.[4] | 65-85% | 70-95% |
| Heteroaromatics | Indoles | Moderate; often requires Lewis acid catalysis or conversion to the indolyl anion. | Good; Friedel-Crafts type ring-opening can be effective, often at the C3 position.[12] | 50-75% | 70-90% |
Rationale: The higher reactivity of strained rings stems from the pre-activation of the C-X bond (where X is N or O) by ring strain, lowering the activation energy for nucleophilic attack compared to the C-Cl bond in MAC.[7][10]
Applications in Synthesis: Case Studies
The ultimate measure of a building block is its utility in constructing complex molecules. Both MAC and serine-derived electrophiles have been instrumental in the synthesis of non-proteinogenic amino acids and drug candidates.
Case Study 1: Synthesis of Pyridyl Amino Acids using a Serine-Derived Organozinc Reagent
In a powerful demonstration of the utility of serine-derived synthons, Jackson and colleagues developed a method to prepare enantiomerically pure pyridyl amino acids.[13] They transformed a serine derivative into an organozinc reagent, which is conceptually related to the electrophilic precursors discussed. This zinc reagent then participated in palladium-catalyzed cross-coupling reactions with various halopyridines. This approach highlights the versatility of the serine backbone for generating both electrophilic and nucleophilic partners for C-C bond formation.[13]
Case Study 2: Asymmetric Synthesis using Chiral Aziridines
Chiral aziridines are workhorses in asymmetric synthesis.[4][5] Their predictable and highly stereocontrolled ring-opening reactions make them ideal for creating complex chiral amines, amino alcohols, and unnatural amino acids.[12][14] For example, the reaction of an N-sulfinyl aziridine-2-carboxylate with organometallic reagents can lead to α-methylated amino acids with high enantiomeric purity, showcasing the excellent stereo- and regiocontrol achievable with these systems.[4]
Detailed Experimental Protocols
To provide a practical context, we present validated, step-by-step protocols for a representative reaction of each electrophile class.
Protocol 1: Synthesis of S-Benzyl-N-acetyl-cysteine Methyl Ester using MAC
This protocol details the reaction of MAC with a common thiol nucleophile.
Workflow Diagram:
Sources
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A Comparative Guide to the Synthetic Utility of Methyl 2-acetylamino-3-chloropropionate and Serine β-Lactones
In the landscape of modern organic synthesis and drug development, the strategic choice of chiral building blocks is paramount to achieving molecular complexity with stereochemical precision. Among the synthons derived from the proteinogenic amino acid serine, two stand out for their distinct yet complementary reactivity profiles: Methyl 2-acetylamino-3-chloropropionate (MAC) and Serine β-Lactones (SBLs). While both serve as precursors to a diverse array of valuable molecules, their inherent chemical properties dictate vastly different synthetic applications.
This guide provides an in-depth comparison of MAC and SBLs, moving beyond simple protocols to explain the causal relationships behind their reactivity. We will explore their respective strengths and weaknesses, supported by experimental data and established literature, to empower researchers, chemists, and drug development professionals to make informed decisions in the design and execution of their synthetic strategies.
Section 1: this compound (MAC) – The Stable and Reliable Alanine Synthon
This compound is a crystalline, bench-stable solid that serves as a robust electrophilic building block.[1] Its stability and predictable reactivity make it a workhorse in syntheses where the controlled introduction of a protected alanine moiety is required.
Physicochemical Properties and Synthesis
MAC is typically prepared via the acetylation of methyl 2-amino-3-chloropropionate, a derivative of serine. Its key advantage lies in its ease of handling and compatibility with a wide range of reaction conditions, a direct consequence of its acyclic and un-strained nature.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₃ | [2] |
| Molecular Weight | 179.60 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 74-76 °C | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [1] |
Synthetic Reactivity: A Classical Electrophile
The synthetic utility of MAC is dominated by the reactivity of its C-3 carbon, which bears a chlorine atom—a competent leaving group. This structure predisposes MAC to classical SN2 reactions with a variety of soft and hard nucleophiles. The N-acetyl and methyl ester protecting groups are relatively robust, allowing for selective manipulation at the C-3 position without incidental deprotection. This predictable reactivity is a cornerstone of its utility.[3]
The primary transformation involving MAC is the displacement of the chloride by a nucleophile, enabling the synthesis of a wide range of non-proteinogenic amino acids.[4][5]
Caption: General SN2 reactivity pathway of MAC with various nucleophiles.
Key Applications
The straightforward reactivity of MAC makes it an ideal intermediate for:
-
Synthesis of Non-Proteinogenic Amino Acids: It is a key precursor for creating amino acids with modified side chains, which are crucial for peptide chemistry and drug design.[4][6]
-
Pharmaceutical and Agrochemical Intermediates: Its structure serves as a versatile scaffold in the synthesis of complex active ingredients.[7][8]
-
Specialty Chemicals: MAC is used in the production of electronic chemicals, such as photoresists, where its specific structure helps fine-tune material properties.[7]
Experimental Protocol: Synthesis of N-Acetyl-S-benzyl-cysteine Methyl Ester from MAC
This protocol demonstrates a typical SN2 displacement on MAC. The choice of a thiol nucleophile is illustrative of its utility with soft nucleophiles.
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere, add potassium carbonate (1.5 eq).
-
Nucleophile Addition: Add benzyl mercaptan (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the mixture at 50 °C and monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Section 2: Serine β-Lactones (SBLs) – The High-Energy, Versatile Intermediate
In stark contrast to MAC, serine β-lactones are highly reactive molecules. Their utility stems from the significant ring strain inherent in their four-membered oxetanone core.[9][10] This stored energy makes SBLs potent electrophiles, capable of undergoing reactions that are inaccessible to their acyclic counterparts.
Structure, Stability, and Synthesis
The high reactivity of SBLs also means they are often less stable than MAC and require more careful handling. They are typically synthesized from N-protected serine derivatives via intramolecular cyclization, most famously using the Mitsunobu reaction, which proceeds with a predictable inversion of stereochemistry at the C-3 position.[11][12] More recently, enzymatic pathways have been developed, offering a more sustainable and cost-effective synthetic route.[9]
Dichotomous Reactivity: Acyl vs. Alkyl Ring Opening
The defining feature of SBL reactivity is its ability to undergo ring-opening via two distinct pathways, depending on the nature of the nucleophile. This dichotomy is governed by the principles of Hard and Soft Acids and Bases (HSAB).
-
Acyl C-O Cleavage (Hard Nucleophiles): Hard nucleophiles (e.g., H₂O, OH⁻, RO⁻) preferentially attack the hard electrophilic carbonyl carbon (C-2). This pathway leads to the formation of serine derivatives and is often considered a simple hydrolysis or decomposition route.[12]
-
Alkyl C-O Cleavage (Soft Nucleophiles): Soft nucleophiles (e.g., thiols, organocuprates, azides) preferentially attack the softer electrophilic β-carbon (C-3).[13] This SN2-type reaction is highly valuable as it proceeds with inversion of stereochemistry and allows for the stereospecific synthesis of diverse β-substituted α-amino acids.[14][15]
Caption: Dichotomous ring-opening pathways of Serine β-Lactones.
Key Applications
This unique reactivity profile makes SBLs exceptionally powerful tools for:
-
Covalent Enzyme Inhibition: SBLs are renowned as mechanism-based inhibitors of serine hydrolases and proteases.[16][17][18] The active site serine of an enzyme acts as a nucleophile, opening the lactone ring and forming a stable, covalent acyl-enzyme intermediate, thereby inactivating the enzyme. This has profound implications in drug discovery for diseases like cancer, obesity, and diabetes.[9][10] They have also been shown to inhibit cysteine proteases.[19]
-
Peptide Synthesis and Ligation: The constrained ring of SBLs allows for rapid and epimerization-free peptide ligation, particularly at sterically hindered residues like threonine.[20][21]
-
Synthesis of Chiral α- and β-Amino Acids: The stereospecific ring-opening with various nucleophiles provides access to a vast library of structurally diverse and optically pure amino acids.[13][15]
-
Bioconjugation: Their reactivity is harnessed to link biomolecules for applications in drug delivery and diagnostics.[22]
Experimental Protocol: Synthesis of a β-Aryl Alanine via Cuprate Ring-Opening of an SBL
This protocol highlights the regioselective alkyl C-O cleavage using a soft organocuprate nucleophile.
-
Cuprate Preparation: In a flame-dried flask under argon, suspend CuI (1.1 eq) in anhydrous THF (-40 °C). Add the desired aryllithium or Grignard reagent (2.2 eq) dropwise and stir for 30 minutes to form the Gilman cuprate.
-
Setup: In a separate flask, dissolve the N-protected serine β-lactone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Reaction: Transfer the prepared cuprate solution to the SBL solution via cannula. Stir the reaction mixture at -78 °C, allowing it to slowly warm to 0 °C over several hours. Monitor by TLC for consumption of the SBL.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to stir in air until the aqueous layer turns deep blue.
-
Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amino acid derivative by flash chromatography or crystallization.
Section 3: Head-to-Head Comparison
The choice between MAC and SBLs is fundamentally a choice between stability and reactivity. MAC is the dependable option for standard SN2 chemistry, while SBLs offer a gateway to more sophisticated transformations driven by high-energy ring strain.
Comparative Summary
| Feature | This compound (MAC) | Serine β-Lactones (SBLs) |
| Reactivity | Moderately electrophilic at C-3. | Highly electrophilic due to ring strain. |
| Primary Reaction | SN2 displacement of chloride. | Nucleophilic ring-opening. |
| Regioselectivity | Single reaction site (C-3). | Dichotomous: Acyl (C-2) or Alkyl (C-3) attack. |
| Stereochemical Outcome | Inversion at C-3 in SN2 reactions. | Inversion at C-3 upon alkyl C-O cleavage. |
| Stability & Handling | High. Bench-stable solid, easy to handle. | Low to moderate. Often requires careful handling and inert conditions. |
| Synthetic Versatility | Good for β-substituted alanines. | Excellent for α- and β-amino acids, peptides, and enzyme inhibitors. |
| Key Applications | Non-proteinogenic amino acid synthesis, chemical intermediates. | Covalent enzyme inhibition, peptide ligation, complex amino acid synthesis. |
| Accessibility | Generally more accessible and cost-effective. | Synthesis can be complex and costly (chemical) or requires specialized enzymes (enzymatic).[9] |
Choosing the Right Synthon: A Decision Workflow
The optimal choice of synthon is dictated entirely by the synthetic goal. This decision tree provides a logical framework for selecting the appropriate starting material.
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- 19. Beta-lactones as a new class of cysteine proteinase inhibitors: inhibition of hepatitis A virus 3C proteinase by N-Cbz-serine beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of Methyl 2-acetylamino-3-chloropropionate
Introduction: The Strategic Importance of a Chiral Intermediate
In the intricate world of pharmaceutical and specialty chemical manufacturing, the efficiency and cost-effectiveness of producing key intermediates are paramount. Methyl 2-acetylamino-3-chloropropionate (MAC), a chiral building block with the CAS number 18635-38-6, stands out as a critical precursor, primarily in the synthesis of N-acetyl-L-cysteine (NAC) and other complex molecules.[1] NAC is widely used as a mucolytic agent, an antioxidant, and an antidote for acetaminophen overdose, making its industrial production a significant focus.[2][3] The stereoselective synthesis of such amino acid derivatives is a cornerstone of modern medicinal chemistry.[4]
This guide provides an in-depth comparison of synthetic routes to this compound, moving beyond simple reaction schemes to analyze the practical, economic, and logistical factors that influence large-scale production. As Senior Application Scientists, our goal is to illuminate the causality behind procedural choices, offering a trustworthy framework for researchers, process chemists, and drug development professionals to make informed decisions.
Benchmark Synthesis: The Traditional Acetylation Route
The most established and straightforward method for preparing MAC involves the direct acetylation of a precursor, (R)-methyl 2-amino-3-chloropropionate. This method serves as our baseline for comparison due to its procedural simplicity and reliance on readily available starting materials.
Reaction Causality:
The core of this reaction is a nucleophilic acyl substitution. The amino group of the starting ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.[2] The reaction is often performed in an inert solvent like diethyl ether or dichloromethane to ensure proper mixing and to control the reaction temperature. A mild base may be used to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion.
Experimental Protocol: Baseline Acetylation
-
Reactor Setup: A jacketed glass reactor is charged with (R)-methyl 2-amino-3-chloropropionate and an appropriate solvent (e.g., dichloromethane). The vessel is purged with nitrogen and cooled to 0-5°C.
-
Reagent Addition: Acetic anhydride is added dropwise to the stirred solution, maintaining the internal temperature below 10°C. This controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of over-acetylated or degradation byproducts.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is quenched with water or a mild aqueous base. The organic layer is separated, washed, dried over a desiccant like sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. For high-purity requirements, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is performed to yield MAC as a white solid.
Alternative Synthetic Strategies & Comparative Analysis
While the benchmark method is reliable, process chemists continually seek improvements in yield, cost, safety, and environmental impact. Below, we compare viable alternatives.
Route 2: Synthesis from L-Cysteine
An alternative strategy involves starting from the more readily available and often cheaper amino acid, L-cysteine. This multi-step process typically involves esterification, acetylation, and then chlorination.
Causality and Workflow: This route leverages the natural chirality of L-cysteine. The initial esterification, often using methanol and a catalyst like thionyl chloride, protects the carboxylic acid.[5] This is followed by acetylation of the amino group. The final key step is the conversion of the thiol group to a chloride, which can be a challenging transformation requiring specific reagents to avoid side reactions.
Route 3: Catalytic Asymmetric Synthesis
Modern synthetic chemistry offers more elegant solutions through catalytic asymmetric synthesis, which can establish the desired stereochemistry from achiral precursors.[4][6][7][8] This approach is technologically advanced and can offer significant advantages in atom economy and waste reduction.
Causality and Workflow: These methods might involve, for example, the asymmetric hydrogenation of an enamine precursor or a Michael addition to an acrylate, catalyzed by a chiral transition metal complex or an organocatalyst.[8] While the catalyst cost can be high, the ability to generate high enantiomeric purity in a single step is a major driver for its adoption in high-value applications.
Head-to-Head Comparison: Performance Metrics
To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic route on a conceptual large scale (e.g., 100 kg batch).
| Metric | Route 1: Benchmark Acetylation | Route 2: From L-Cysteine | Route 3: Catalytic Asymmetric |
| Starting Materials | (R)-methyl 2-amino-3-chloropropionate, Acetic Anhydride | L-Cysteine, Methanol, Thionyl Chloride, Chlorinating Agent | Achiral Precursors (e.g., Acrylates), Chiral Catalyst |
| Typical Overall Yield | 85-95% | 60-75% (multi-step) | 80-92% |
| Raw Material Cost | Moderate to High | Low to Moderate | Low (precursors), High (catalyst) |
| Process Complexity | Low (1-2 steps) | High (3-4 steps) | Moderate to High (catalyst handling) |
| Safety Concerns | Acetic anhydride is corrosive. | Thionyl chloride is highly toxic and corrosive. | Catalyst may be pyrophoric or require inert atmosphere. |
| Waste Generation (PMI) | Low to Moderate | High | Low (potentially) |
| Estimated Cost/kg |
|
|
|
Visualizing the Synthetic Pathways
To better understand the process flow, the following diagrams illustrate the general workflow and a comparison of the synthetic routes.
Caption: A generalized workflow for the large-scale production of this compound.
Caption: A simplified comparison of the three primary synthetic strategies for producing MAC.
Conclusion and Expert Recommendation
For large-scale, cost-driven production, the Benchmark Acetylation Route (Route 1) often remains the most pragmatic choice. Its primary advantage lies in its operational simplicity, high yield, and predictable scalability. The main drawback is the reliance on a more expensive, chiral starting material.
The synthesis from L-Cysteine (Route 2) is economically attractive due to the low cost of the initial raw material. However, the multi-step nature of the process introduces significant challenges in terms of process efficiency, solvent usage, and waste management, which can erode the initial cost savings.
Catalytic Asymmetric Synthesis (Route 3) represents the forefront of chemical innovation. While the initial investment in catalyst development and screening can be substantial, this route offers the highest potential for a green, efficient, and ultimately cost-effective process, especially if the catalyst can be recycled effectively. This approach is best suited for companies with strong R&D capabilities and a long-term strategic focus on sustainable manufacturing.
Ultimately, the optimal choice depends on a company's specific economic drivers, technical capabilities, and environmental policies. A thorough techno-economic analysis is always recommended before committing to a specific large-scale manufacturing process.[9]
References
- 1. This compound [ccplantextract.com]
- 2. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 3. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]
- 4. Recent developments in the catalytic asymmetric synthesis of alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine Thioesters as Myelin Proteolipid Protein Analogues to Examine the Role of Butyrylcholinesterase in Myelin Decompaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 7. Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of Methyl 2-acetylamino-3-chloropropionate
Introduction: The Criticality of Chirality in Pharmaceutical Intermediates
Methyl 2-acetylamino-3-chloropropionate is a key chiral building block in organic synthesis, particularly in the pharmaceutical industry. As with most biologically active molecules, its three-dimensional structure is paramount. The presence of a stereogenic center means it exists as two non-superimposable mirror images, or enantiomers.[1] Often, only one enantiomer (the eutomer) possesses the desired pharmacological activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.[2][3]
Therefore, the precise determination and control of enantiomeric purity is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[4] This guide provides an in-depth comparison of the primary chromatographic techniques for the enantiomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the mechanistic principles, provide field-proven experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting and validating the most suitable method for their needs.
Chapter 1: Comparative Overview of Analytical Technologies
The choice of an analytical technique for enantioseparation is governed by the physicochemical properties of the analyte, required sensitivity, desired throughput, and available instrumentation.[5] this compound, being a derivatized amino acid, is amenable to several chromatographic approaches.[6]
The fundamental principle behind these chromatographic techniques is the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[7] The differential stability of these complexes leads to different retention times, enabling their separation.
Caption: The core principle of chromatographic enantioseparation.
High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the most established and versatile technique for enantiomeric separations in the pharmaceutical industry.[2][8] Its wide applicability is due to the vast array of available CSPs and the flexibility of operating in different modes (Normal Phase, Reversed-Phase, Polar Organic).[9]
-
Expertise & Experience: For an N-acylated amino acid ester like our analyte, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point.[9][10] These phases offer broad enantiorecognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The choice between normal-phase (e.g., hexane/alcohol) and polar-organic (e.g., acetonitrile/methanol) mobile phases often dictates selectivity; screening both is a robust strategy.[11] Reversed-phase is less common for this analyte type but can be effective with certain macrocyclic glycopeptide columns.[9]
-
Advantages:
-
High versatility and wide range of commercially available CSPs.
-
Robust and well-understood technology.
-
Excellent for both analytical and preparative scale separations.[12]
-
-
Disadvantages:
-
Longer analysis times and column equilibration periods compared to SFC.[12]
-
Higher consumption of potentially toxic and expensive organic solvents.
-
Lower efficiency compared to SFC and modern GC.
-
Gas Chromatography (Chiral GC)
Chiral GC is a powerful technique for volatile and thermally stable compounds. The analyte, with a molecular weight of ~180 g/mol and a predicted boiling point, might be suitable for direct analysis, though derivatization is often employed to enhance volatility and peak shape.[13]
-
Expertise & Experience: The most common and effective CSPs for chiral GC are derivatized cyclodextrins.[14] These create chiral cavities into which one enantiomer fits better than the other, a mechanism known as inclusion complexation.[15] For this compound, a mid-polarity cyclodextrin derivative would be a logical first choice. A critical experimental consideration is the injector temperature, which must be high enough to ensure complete volatilization but low enough to prevent thermal degradation or on-column racemization.
-
Advantages:
-
Extremely high column efficiency, leading to excellent resolution.
-
Fast analysis times.
-
High sensitivity, especially with detectors like Mass Spectrometry (MS).
-
-
Disadvantages:
-
Applicable only to volatile and thermally stable analytes.
-
Potential for thermal degradation or racemization of the analyte.
-
Derivatization, if required, adds a step to sample preparation and a potential source of error.[16]
-
Supercritical Fluid Chromatography (Chiral SFC)
SFC has emerged as a powerful alternative to HPLC, combining the advantages of both gas and liquid chromatography.[17] It uses a supercritical fluid, typically carbon dioxide (CO₂), as the main mobile phase component.[18]
-
Expertise & Experience: SFC is exceptionally well-suited for chiral separations of polar compounds like amino acid derivatives.[19][20] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, often providing complementary or superior selectivity.[12][18] The low viscosity of the supercritical CO₂ mobile phase allows for much higher flow rates and faster analysis times without a significant loss in efficiency.[18] The addition of a polar co-solvent (modifier), such as methanol or ethanol, is essential for eluting the analyte and fine-tuning selectivity.
-
Advantages:
-
Disadvantages:
-
Requires specialized instrumentation capable of handling high pressures.
-
Less suitable for highly polar or ionic compounds that have poor solubility in CO₂-rich mobile phases.
-
Chapter 2: Quantitative Performance Comparison
To provide an objective comparison, the following table summarizes typical performance metrics for the analysis of this compound using optimized methods for each technique.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC |
| Typical CSP | Polysaccharide (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Derivatized Cyclodextrin (e.g., Rt-βDEXsm) | Polysaccharide (Same as HPLC) |
| Resolution (Rs) | > 2.0 | > 3.0 | > 2.5 |
| Analysis Time | 10 - 20 minutes | 5 - 15 minutes | 2 - 8 minutes |
| Solvent Consumption | High (~10-20 mL/run) | Very Low (Carrier Gas) | Low (~1-4 mL/run) |
| Throughput | Moderate | High | Very High |
| LOD/LOQ | Moderate (ng level) | High (pg level with MS) | Moderate (ng level) |
| Method Robustness | High | Moderate (sensitive to temperature) | High |
Chapter 3: Experimental Protocols & Workflows
Reproducible and reliable results are contingent on meticulous adherence to experimental protocols.[5] The following sections provide detailed, self-validating methodologies for each technique.
Caption: A robust, self-validating workflow for enantiomeric purity analysis.
Protocol: Chiral HPLC Method
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Prepare a racemic standard at the same concentration for system suitability testing.
-
Prepare a spiked sample containing 0.1% of the undesired enantiomer to verify the limit of quantitation (LOQ).
-
-
Instrumentation & Conditions:
-
Instrument: HPLC system with UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v). Rationale: Normal phase is often the first choice for polysaccharide CSPs, providing strong chiral recognition interactions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject the racemic standard.
-
Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0. The tailing factor for each peak should be ≤ 1.5.[1]
-
-
Data Analysis:
-
Identify and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric purity (% Area) of the main peak using the formula: Area % = (Area_main_peak / (Area_main_peak + Area_impurity_peak)) * 100.
-
Protocol: Chiral GC Method
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of 1.0 mg/mL.
-
Prepare racemic and LOQ standards as described for HPLC.
-
-
Instrumentation & Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: Octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) coated capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: Derivatized cyclodextrins are the gold standard for chiral GC, offering excellent selectivity for a wide range of compounds.[14][15]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 230 °C (Split ratio 50:1).
-
Oven Program: Start at 120 °C, hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 5 min.
-
Detector Temperature: 250 °C (FID).
-
-
System Suitability Test (SST):
-
Inject the racemic standard.
-
Acceptance Criteria: The resolution (Rs) between the enantiomer peaks must be ≥ 3.0.
-
-
Data Analysis:
-
Calculate the enantiomeric purity using the peak areas as described for the HPLC method.
-
Protocol: Chiral SFC Method
-
Sample Preparation:
-
Dissolve the sample in Methanol to a final concentration of 1.0 mg/mL. Rationale: The sample solvent should be miscible with the SFC mobile phase; the modifier itself is an excellent choice.
-
Prepare racemic and LOQ standards as previously described.
-
-
Instrumentation & Conditions:
-
Instrument: Supercritical Fluid Chromatography system with UV detector and back pressure regulator.
-
Chiral Column: Same as HPLC: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica, 250 x 4.6 mm.
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min. Rationale: The low viscosity of the mobile phase allows for significantly higher flow rates than HPLC, enabling faster analysis.[18]
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability Test (SST):
-
Inject the racemic standard.
-
Acceptance Criteria: The resolution (Rs) between the enantiomer peaks must be ≥ 2.5.
-
-
Data Analysis:
-
Calculate the enantiomeric purity using the peak areas as described for the HPLC method.
-
Chapter 4: Method Validation and Final Recommendations
Validation of the chosen analytical method is a regulatory requirement and ensures the procedure is suitable for its intended purpose.[1][4][5] Key validation parameters include specificity, linearity, accuracy, precision, range, and sensitivity (LOD/LOQ).[1]
Caption: A simplified decision guide for selecting the optimal analytical technique.
Recommendations:
-
For High-Throughput Screening: Chiral SFC is the unequivocally superior choice. Its speed, low solvent consumption, and high efficiency make it ideal for process development and reaction monitoring where rapid feedback is essential.[3][21]
-
For Highest Sensitivity/Resolution: If the analyte is confirmed to be thermally stable, Chiral GC-MS offers unparalleled resolution and the lowest limits of detection, making it suitable for trace-level impurity analysis.
-
For Routine QC and Method Transfer: Chiral HPLC remains an excellent, robust, and reliable option. Its prevalence in QC laboratories worldwide makes method transfer straightforward, and its versatility is a significant asset when dealing with diverse sample matrices.[8]
Ultimately, the optimal method is one that is not only scientifically sound but also fits the specific context of the laboratory's goals, instrumentation, and regulatory landscape. The protocols and comparative data within this guide provide a solid foundation for making that informed decision.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. routledge.com [routledge.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 18635-38-6 [amp.chemicalbook.com]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
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"comparative analysis of different synthetic routes to N-acetyl-3-chloroalanine methyl ester"
A Comparative Guide to the Synthetic Routes of N-acetyl-3-chloroalanine Methyl Ester
Introduction
N-acetyl-3-chloroalanine methyl ester is a valuable chiral building block and a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure, featuring an acetylated amine, a methyl ester, and a reactive chlorine atom, makes it a versatile substrate for constructing more complex molecules. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is a critical objective for researchers in both academic and industrial settings.
This guide provides a comparative analysis of the primary synthetic strategies for preparing N-acetyl-3-chloroalanine methyl ester. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and disadvantages, and provide detailed, field-tested protocols to support your research and development endeavors. The analysis focuses on pathways originating from L-serine, a readily available and cost-effective chiral precursor.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals three key disconnections corresponding to the principal functional group transformations: N-acetylation, esterification, and chlorination of the hydroxyl group. This suggests that the most logical and convergent synthetic strategies will commence from L-serine, which provides the basic carbon skeleton with the correct stereochemistry.
The primary strategic decision lies in the sequence of these three key transformations. This guide will compare two major synthetic sequences:
-
Route 1: The "Ester First" Approach. This is a classical and widely documented pathway that proceeds via the esterification of L-serine, followed by chlorination of the resulting β-hydroxyl group, and concludes with N-acetylation.
-
Route 2: The "Chloro First" Approach. This modern strategy leverages a direct and mild chlorination of L-serine as the initial step, followed by esterification and N-acetylation.
The choice between these routes is dictated by factors such as scale, available reagents, safety considerations, and desired overall yield.
Route 1: The "Ester First" Sequential Approach
This is a well-established, three-step synthesis that offers reliable outcomes and straightforward execution at a lab scale. The overall workflow involves protecting the carboxylic acid as a methyl ester, activating and substituting the hydroxyl group with a chloride, and finally, acetylating the primary amine.
Caption: Workflow diagram for the "Ester First" synthetic route.
Step 1: Esterification of L-Serine
The initial step involves the conversion of the carboxylic acid in L-serine to its corresponding methyl ester. The most common and efficient method is the use of thionyl chloride (SOCl₂) in methanol.[2][3]
-
Mechanism: Thionyl chloride reacts with methanol to generate methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. This method is highly effective and drives the reaction to completion. An alternative, milder approach involves using trimethylchlorosilane (TMSCl) in methanol, which also generates HCl in situ but under less harsh conditions.[4]
-
Experimental Rationale: Using SOCl₂ is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed. The reaction typically proceeds in high yield, and the product, L-serine methyl ester hydrochloride, often precipitates from the reaction mixture, simplifying isolation.
Step 2: Chlorination of L-Serine Methyl Ester
With the carboxylic acid protected, the primary hydroxyl group is converted to a chloride. Thionyl chloride is again the reagent of choice for this transformation, often in an aprotic solvent like dichloromethane (DCM) or acetonitrile.[2]
-
Mechanism: The hydroxyl group attacks the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. A subsequent SN2 attack by the chloride ion displaces the chlorosulfite group, yielding the desired 3-chloro derivative with inversion of configuration (though the starting material is achiral at this position).
-
Experimental Rationale: This step is typically high-yielding (often >90%) and produces a stable hydrochloride salt of the product.[2] The use of an inert solvent helps to control the reaction temperature and facilitate product isolation.
Step 3: N-Acetylation
The final step is the acetylation of the primary amine of 3-chloro-L-alanine methyl ester. This is a standard procedure accomplished using acetic anhydride (Ac₂O) in the presence of a base to neutralize the hydrochloride salt and the acetic acid byproduct.[5]
-
Mechanism: The free amine, liberated by the base, acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses to form the stable amide bond.
-
Experimental Rationale: Triethylamine or pyridine are common bases for this reaction. The reaction is typically fast and clean. The final product is usually a solid that can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Route 2: The "Chloro First" Approach with Modern Reagents
This more contemporary route begins with the direct chlorination of the hydroxyl group of unprotected L-serine. This strategy relies on milder and more selective reagents than SOCl₂, which would react with both the hydroxyl and carboxylic acid groups of serine.
Caption: Workflow diagram for the "Chloro First" synthetic route.
Step 1: Direct Chlorination of L-Serine
A significant advancement in this area is the direct conversion of the alcohol in serine to an alkyl chloride under mild conditions. A patented method utilizes N-chlorosuccinimide (NCS) as the chlorine source and a thiourea catalyst.[6]
-
Mechanism: This reaction is proposed to proceed via the formation of a reactive intermediate from thiourea and NCS. The hydroxyl group of serine attacks this species, forming a good leaving group which is then displaced by a chloride ion in an SN2 fashion.
-
Experimental Rationale: This method is highly advantageous for its mild reaction conditions (often room temperature), which minimizes side reactions and is more compatible with sensitive functional groups.[6] It avoids the use of highly corrosive reagents like SOCl₂ in the first step. The reagents are inexpensive, and the succinimide byproduct can potentially be recovered and re-chlorinated, making the process atom-economical and suitable for industrial production.[6]
Steps 2 & 3: Esterification and N-Acetylation
Following the initial chlorination, the subsequent steps of esterification and N-acetylation are identical to those described in Route 1. The resulting 3-chloro-L-alanine is first converted to its methyl ester hydrochloride using methanol and SOCl₂ or TMSCl, and then acetylated with acetic anhydride and a base to yield the final product.
Comparative Analysis
The selection of an optimal synthetic route depends on a careful evaluation of several key performance indicators.
| Parameter | Route 1: "Ester First" | Route 2: "Chloro First" | Justification & Analysis |
| Overall Yield | Good to Excellent (typically 70-85% over 3 steps) | Excellent (potentially >85% over 3 steps) | Route 2's initial chlorination step is reported with yields up to 89%.[6] Subsequent steps are also high-yielding, potentially leading to a higher overall throughput. |
| Number of Steps | 3 | 3 | Both routes involve three primary transformations. No significant difference in step count. |
| Reagents & Safety | Heavily relies on SOCl₂, which is corrosive and releases toxic gases (HCl, SO₂). | Uses milder NCS and thiourea in the first step, avoiding early use of SOCl₂.[6] | Route 2 offers a significant safety and handling advantage, particularly at a larger scale. |
| Cost & Availability | L-Serine and SOCl₂ are inexpensive commodity chemicals. | NCS and thiourea are also low-cost and readily available.[6] | Both routes are economically viable. The potential to recycle the succinimide byproduct in Route 2 adds to its cost-effectiveness.[6] |
| Scalability | Proven and scalable, but requires robust engineering controls for SOCl₂ handling. | Highly suitable for industrial scale-up due to milder conditions and improved safety profile. | Route 2 is arguably superior for large-scale industrial production. |
| Purification | Intermediates and final product are often crystalline solids, allowing for purification by filtration and recrystallization. | Similar to Route 1, intermediates are salts and the final product is a solid, facilitating straightforward purification. | Both routes avoid extensive chromatographic purification, which is a major advantage. |
| Stereochemical Integrity | The SN2 chlorination step proceeds with predictable stereochemistry. Racemization risk is generally low under controlled conditions. | The mild conditions of the NCS/thiourea reaction are expected to preserve the stereochemical integrity of the chiral center. | Both routes are suitable for producing enantiomerically pure material, provided a chiral starting material is used. |
Detailed Experimental Protocols
Protocol for Route 1: "Ester First" Approach
Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 0.2 mol) dropwise to the methanol while stirring.
-
After the addition is complete, add L-serine (0.1 mol) in one portion.
-
Remove the ice bath and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product as a white solid. The product can be used in the next step without further purification.
Step 2: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride [2]
-
Suspend the crude L-serine methyl ester hydrochloride (0.1 mol) in acetonitrile (150 mL) and dichloromethane (150 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride (0.12 mol) dropwise, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to warm to 20-30 °C and stir for 12 hours.
-
Filter the resulting white solid, wash with a small amount of cold dichloromethane, and dry under vacuum to yield 3-chloro-L-alanine methyl ester hydrochloride (Typical yield: 90-94%).[2]
Step 3: Synthesis of N-acetyl-3-chloroalanine Methyl Ester
-
Suspend 3-chloro-L-alanine methyl ester hydrochloride (0.1 mol) in diethyl ether or dichloromethane (200 mL).
-
Cool the mixture to 0 °C and add triethylamine (0.22 mol) dropwise.
-
Add acetic anhydride (0.11 mol) dropwise, keeping the temperature below 5 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete.
-
Wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford N-acetyl-3-chloroalanine methyl ester as a white solid.
Protocol for Route 2: "Chloro First" Approach
Step 1: Synthesis of 3-Chloro-L-alanine [6]
-
In a 500 mL four-neck flask, add L-serine (50.0 g, 0.476 mol), acetonitrile (200.0 g), and N,N'-dimethylthiourea (51.0 g, 0.489 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Under rapid stirring, add N-chlorosuccinimide (NCS) (63.6 g, 0.476 mol) portion-wise, maintaining the temperature.
-
Continue stirring for two hours after the addition is complete.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Add ethanol (220.0 g) and stir for 1 hour.
-
Filter the solid, wash with a small amount of ethanol, and dry under vacuum to obtain 3-chloro-L-alanine (Typical yield: 89%).[6]
Steps 2 & 3: Follow the procedures for Step 2 (Esterification) and Step 3 (N-Acetylation) from the Protocol for Route 1 above, using 3-chloro-L-alanine as the starting material for the esterification step.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to N-acetyl-3-chloroalanine methyl ester from L-serine.
-
Route 1 (Ester First) is a classic, robust method that is well-suited for laboratory-scale synthesis. Its reliance on thionyl chloride for two consecutive steps is efficient but requires careful handling due to the reagent's corrosive and hazardous nature.
-
Route 2 (Chloro First) represents a more modern and industrially advantageous approach. The initial direct chlorination of serine using NCS/thiourea is milder, safer, and potentially more atom-economical.[6] This makes Route 2 the recommended pathway for large-scale production where process safety and environmental impact are primary concerns.
Ultimately, the choice of synthesis will be guided by the specific needs of the project. For academic research and small-scale preparations, the simplicity and reliability of Route 1 are appealing. For process development and commercial manufacturing, the safety, efficiency, and scalability of Route 2 present a clear advantage.
References
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A Senior Application Scientist's Guide to the Stereochemical Validation of Products Derived from Methyl 2-acetylamino-3-chloropropionate
For researchers and professionals in drug development, the stereochemical integrity of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Chiral building blocks, such as Methyl 2-acetylamino-3-chloropropionate, are foundational in synthesizing complex chiral molecules. However, the synthetic transformations that these building blocks undergo can potentially compromise their stereochemical purity through racemization or epimerization. Therefore, rigorous validation of the stereochemistry of the final products is an indispensable part of the development process.
This guide provides an in-depth comparison of the primary analytical techniques for stereochemical validation, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will explore the "when" and "why" of employing Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and X-ray Crystallography, ensuring that every protocol described is a self-validating system.
The Analytical Landscape: A Comparative Overview
The choice of analytical technique depends on the specific question being asked: Are you determining the ratio of enantiomers (enantiomeric excess)? Or do you need to establish the absolute three-dimensional arrangement of atoms (absolute configuration)? The following table provides a high-level comparison of the most common methods.
| Technique | Primary Information | Sample Requirements | Advantages | Limitations |
| Chiral HPLC | Enantiomeric Excess (%ee) | Solution, 1-10 µg | High resolution, robust, widely available, direct analysis possible.[1][2] | Requires method development, chiral columns can be expensive.[1] |
| NMR Spectroscopy | Diastereomeric Ratio, %ee (with chiral auxiliaries) | Solution, 1-5 mg | Provides detailed structural information, ubiquitous in chemistry labs. | Lower sensitivity for %ee determination, may require derivatization.[3] |
| Vibrational Circular Dichroism (VCD) | Absolute Configuration | Solution, 1-10 mg | No crystallization needed, applicable to oils and solutions.[4][5] | Requires quantum chemical calculations, specialized instrumentation.[6][7] |
| X-ray Crystallography | Absolute Configuration | Single, high-quality crystal | Unambiguous 3D structure determination, the "gold standard".[8][9][10] | Crystal growth can be a significant bottleneck, not suitable for non-crystalline materials.[11][12] |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the cornerstone for quantifying the enantiomeric excess (%ee) of a chiral compound.[1] The separation relies on the differential interaction of enantiomers with a chiral environment, which can be the stationary phase or a mobile phase additive. For derivatives of this compound, which are amino acid-like, direct separation on a Chiral Stationary Phase (CSP) is often the most efficient approach.[2][13]
Causality in Method Selection: Direct vs. Indirect Separation
-
Direct Separation (using CSPs): This is the most widely used method.[13] The choice of CSP is critical and is based on the functional groups of the analyte. For amino acid derivatives, macrocyclic glycopeptide-based CSPs (like teicoplanin) or polysaccharide-based CSPs are often successful.[2][14][15] The advantage is that no derivatization is needed, avoiding potential side reactions or racemization.[2]
-
Indirect Separation (using Chiral Derivatizing Agents - CDAs): In this method, the enantiomeric mixture is reacted with a single enantiomer of a CDA (e.g., Marfey's reagent, FDAA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18). This approach is useful when a suitable CSP is not available or when higher sensitivity is needed, as fluorescent CDAs can be used.[13]
Experimental Protocol: Direct Analysis on a Chiral Stationary Phase
-
Column Selection: Choose a suitable CSP. For N-acetylated amino acid esters, an Astec CHIROBIOTIC T (teicoplanin-based) column is a good starting point.[2]
-
Mobile Phase Preparation: A typical mobile phase for polar compounds on this type of column is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer or acid (e.g., 0.1% formic acid in water).[2]
-
Sample Preparation: Dissolve a small amount of the purified product (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
System Suitability: Inject a racemic or enantiomerically enriched standard of a related compound to ensure the system is capable of separating the enantiomers and to determine the elution order.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess (%ee): %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining %ee by Chiral HPLC.
NMR Spectroscopy: A Tool for Structural Confirmation and Chiral Discrimination
While not as sensitive as HPLC for trace enantiomeric impurities, NMR spectroscopy is invaluable for confirming the overall structure and can be adapted for chiral analysis.[3] The principle behind NMR-based chiral discrimination is to create a diastereomeric environment, either through derivatization or the use of a chiral solvating agent, which causes the signals of the enantiomers to resonate at different chemical shifts.[16][17]
Causality in Method Selection: Chiral Derivatizing vs. Solvating Agents
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, the analyte is covalently bonded to a chiral reagent like Mosher's acid chloride (MTPA-Cl). The resulting diastereomers will have distinct NMR spectra. This method is robust but requires the presence of a reactive functional group (like an alcohol or amine) and can be destructive to the sample.
-
Chiral Solvating Agents (CSAs): These agents (e.g., chiral crown ethers or cyclodextrins) form non-covalent diastereomeric complexes with the analyte.[16] This results in differential chemical shifts for the enantiomers. The advantage is that the method is non-destructive, but the chemical shift differences can be small and concentration-dependent.
Experimental Protocol: %ee Determination using a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known quantity of the analyte (e.g., 5 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Standard Spectrum: Obtain a high-resolution ¹H NMR spectrum of the analyte alone.
-
Introduce CSA: Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol).
-
Titration and Spectral Acquisition: Acquire spectra after incremental additions of the CSA. Monitor for the splitting of a key proton signal into two distinct signals, representing the two diastereomeric complexes.
-
Integration and Calculation: Once sufficient separation is achieved, carefully integrate the two signals. The ratio of the integrals corresponds to the enantiomeric ratio.
Workflow for NMR Chiral Analysis
Caption: Workflow for stereochemical analysis by NMR.
Vibrational Circular Dichroism (VCD): Assigning Absolute Configuration in Solution
When the absolute configuration of a new chiral molecule must be determined, and crystallization is not feasible, VCD is an exceptionally powerful technique.[4][5] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][18] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[4]
The core of the VCD method is the comparison of the experimental spectrum with a theoretically predicted spectrum generated by quantum chemical calculations (typically Density Functional Theory, DFT).[5][18] A match between the signs and relative intensities of the experimental and calculated VCD bands provides a confident assignment of the absolute configuration.[7]
Experimental Protocol: VCD for Absolute Configuration Determination
-
Sample Preparation: Prepare a concentrated solution of the enantiomerically pure sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent IR absorption interference.[19]
-
VCD Measurement: Acquire the VCD and IR spectra using a dedicated VCD spectrometer.
-
Computational Modeling:
-
Build a 3D model of one enantiomer (e.g., the R-enantiomer) of the molecule.
-
Perform a conformational search to identify the low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G* basis set).[18]
-
Generate the predicted Boltzmann-weighted average IR and VCD spectra.
-
-
Spectral Comparison:
-
Compare the experimental IR spectrum with the calculated IR spectrum to validate the computational model.
-
Compare the experimental VCD spectrum with the calculated VCD spectrum for the chosen enantiomer (e.g., R).
-
-
Assignment: If the experimental and calculated VCD spectra show a good correlation in the sign and shape of the bands, the absolute configuration of the sample is that of the calculated enantiomer. If they are mirror images, the absolute configuration is the opposite.[7]
Workflow for VCD Analysis
Caption: Workflow for absolute configuration by VCD.
X-ray Crystallography: The Definitive Structure Elucidation
Single-crystal X-ray crystallography remains the unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[8][9][10] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density within the crystal.[20]
For absolute configuration determination, the presence of anomalous dispersion is key.[11] This effect, which is more pronounced for atoms heavier than oxygen, allows for the differentiation between the two enantiomers.[11][] The Flack parameter is a value refined during the structure solution that indicates whether the correct enantiomer has been modeled; a value close to 0 indicates a correct assignment, while a value close to 1 suggests the inverted structure is correct.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step.[9] Grow a single, high-quality crystal of the enantiomerically pure compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the atomic positions and other parameters against the experimental data.
-
Absolute Configuration Assignment: Analyze the Flack parameter. If the molecule contains only light atoms (C, H, N, O), obtaining a reliable Flack parameter can be difficult. In such cases, using Cu Kα radiation can enhance the anomalous scattering effect.[12] Alternatively, co-crystallization with a molecule of known absolute configuration can establish the stereochemistry of the target molecule.
Workflow for X-ray Crystallography
Caption: Workflow for X-ray crystallography analysis.
Conclusion: An Integrated Approach
No single technique is universally superior; the optimal strategy for stereochemical validation involves a logical and often sequential application of these methods. Typically, chiral HPLC is first employed to confirm high enantiomeric purity. If the compound is new or if its absolute configuration is in doubt, VCD or X-ray crystallography is then used for definitive assignment. NMR serves as a constant companion throughout the process, confirming the identity and purity at each stage. By understanding the principles, strengths, and limitations of each technique, researchers can design a robust validation strategy that ensures the stereochemical integrity of their valuable products derived from this compound.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-acetylamino-3-chloropropionate
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are not merely procedural tasks but are foundational to scientific integrity and personnel safety. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-acetylamino-3-chloropropionate (CAS No. 18635-38-6), a halogenated organic compound. The procedures outlined herein are grounded in established safety principles and regulatory standards, ensuring that your laboratory operations remain both safe and compliant.
Core Principles: Understanding the Hazard Profile
Before any handling or disposal, it is crucial to understand the inherent risks associated with this compound. As a chlorinated organic ester, its hazard profile dictates specific handling and disposal requirements that differ significantly from non-halogenated organic waste.
Key Hazards:
-
Environmental Toxicity: This compound is classified as very toxic to aquatic life, with long-lasting effects.[1] Improper disposal, such as discarding it down the drain, can lead to significant environmental contamination.[2][3][4]
-
Skin Sensitization: It may cause an allergic skin reaction upon contact.[1] This necessitates the use of appropriate personal protective equipment (PPE) to prevent direct skin exposure.
-
Combustion Byproducts: Like many chlorinated hydrocarbons, improper incineration at low temperatures can potentially generate hazardous byproducts. Therefore, disposal must be conducted via high-temperature incineration in a licensed facility.[5][6][7]
Immediate Safety & Personal Protective Equipment (PPE)
A proactive approach to safety is essential. Before working with this compound, ensure the following controls are in place.
| PPE & Safety Measure | Specification & Rationale |
| Hand Protection | Wear nitrile gloves. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[2][3][6] |
| Eye Protection | Use chemical safety goggles or a face shield to protect against splashes.[2][3][6] |
| Skin & Body Protection | A laboratory coat must be worn to protect skin and clothing. Ensure footwear is closed-toe.[2][3] |
| Ventilation | All handling of this compound, including transfers and waste collection, must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors.[2][8] |
| Ignition Sources | Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.[5][9] |
The Critical Step: Waste Segregation
The single most important aspect of disposing of this compound is proper segregation. Due to its chlorine content, it is classified as a halogenated organic waste .
Why Segregation is Non-Negotiable: Halogenated and non-halogenated organic wastes have different disposal pathways and associated costs.[8] Co-mingling non-halogenated solvents with halogenated waste needlessly converts the entire volume into the more expensive and stringently regulated halogenated waste stream.[4] More importantly, dedicated halogenated waste streams are sent to facilities equipped for high-temperature incineration, which is necessary to safely destroy these compounds without generating toxic byproducts like dioxins.[10]
Disposal Decision Workflow
The following diagram illustrates the simple but critical decision-making process for laboratory-generated chemical waste.
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Disposal Protocol for Routine Use
This protocol covers the collection of waste this compound and contaminated solvents generated during routine laboratory work.
-
Select the Correct Waste Container : Obtain a designated "Halogenated Organic Waste" container.[2][3][10] These are often provided by your institution's Environmental Health and Safety (EH&S) department and may be color-coded for easy identification. The container must be made of a chemically compatible material and have a secure, vapor-tight lid.[4][8]
-
Label the Container : Before adding any waste, ensure the container is clearly labeled with a "Hazardous Waste" tag.[8] The label must include:
-
Transfer the Waste : In a chemical fume hood, carefully pour the waste into the collection container using a funnel. Avoid splashes.
-
Secure the Container : Immediately after adding waste, securely close the container lid.[4][8] This is a critical step to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage in a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory.[8] The SAA must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (such as a larger tub) to contain any potential leaks.[8]
-
Request Pickup : When the container is nearly full (do not overfill, approximately 75% capacity is a good rule), arrange for a waste collection by your institution's EH&S or a licensed hazardous waste disposal company.[4][8]
Managing Spills and Contaminated Materials
Accidents can happen, and a clear, pre-defined emergency plan is a requirement under OSHA.[11]
-
Evacuate and Alert : If a large spill occurs, evacuate personnel from the immediate area and alert your colleagues and supervisor.[9]
-
Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood to exhaust vapors.[5]
-
Assemble PPE : Before attempting cleanup, don the appropriate PPE as detailed in Section 1.
-
Contain and Absorb : Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad.[8][9] Do not use combustible materials like paper towels on a large spill.
-
Collect Waste : Carefully scoop the absorbent material into a sealable bag or a designated solid waste container.[4][8]
-
Decontaminate : Clean the spill area with soap and water.[4]
-
Dispose of Cleanup Materials : All contaminated materials, including gloves, absorbent pads, and bags, must be disposed of as halogenated hazardous waste.[8] Label the container clearly as "Spill Debris containing this compound."
Spill Response Workflow
Caption: Emergency Spill Response Workflow.
Bulk Disposal and Regulatory Adherence
The ultimate disposal of this compound must be handled by a licensed and regulated hazardous waste disposal company. The primary method for this type of waste is controlled chemical incineration.[5][7]
-
OSHA and EPA Roles : The U.S. Occupational Safety and Health Administration (OSHA) sets standards for worker safety and training for handling hazardous materials.[11][12][13] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste to protect the environment.[14] Your institution's EH&S department serves as the bridge between your lab and these regulatory bodies, ensuring full compliance.
-
Training : All personnel who handle hazardous waste must receive documented training on identification, safe handling, and emergency procedures, as mandated by OSHA.[11]
-
Documentation : Maintain meticulous records of your waste streams. This includes the completed hazardous waste tags on the containers and any internal logs your institution may require.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. This guide provides the necessary framework, but it must be supplemented by your institution's specific chemical hygiene plan and regular training. Always prioritize safety, understand the hazards, and never hesitate to consult your EH&S department with any questions.
References
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Essential Protective Measures for Handling Methyl 2-acetylamino-3-chloropropionate
A Comprehensive Guide for Laboratory Professionals
Methyl 2-acetylamino-3-chloropropionate is a chemical compound that requires careful handling due to its classification as a skin sensitizer and its potential environmental hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can maintain a safe working environment and mitigate the risks associated with this compound.
Understanding the Risks: Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Sensitization (Category 1): May cause an allergic skin reaction upon repeated contact.[1][2]
-
Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[1]
-
Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
These classifications underscore the critical need for appropriate personal protective equipment (PPE) and stringent handling and disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of this compound to ensure that the selected PPE provides adequate protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is advisable to double-glove, with a longer-cuffed glove underneath a standard-cuffed glove. | To prevent skin contact and subsequent sensitization. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if it becomes contaminated.[3] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles and a face shield are necessary. | To protect the eyes and face from accidental splashes of the chemical. |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron or a Tyvek suit should be worn over the lab coat. | To protect the skin and clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated laboratory fume hood. However, if there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator should be used. | To prevent inhalation of the chemical, especially if it becomes airborne. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimize exposure and ensure safety.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Work Area Designation: Designate a specific area for handling the chemical, preferably within a certified chemical fume hood.[4][5]
-
Gather all necessary materials: Ensure all required PPE, spill cleanup materials, and waste containers are readily accessible before you begin.
Handling Procedures
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transferring: Conduct all weighing and transferring of the chemical inside a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Contamination: Be mindful of not touching surfaces outside of the designated work area with contaminated gloves.
-
Immediate Cleanup: Clean up any spills immediately according to the emergency procedures outlined below.
Emergency Procedures: Responding to Exposure and Spills
In the event of an emergency, prompt and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[6] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[7] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect the environment.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7][8][9][10] Do not mix with non-halogenated waste.[7][10]
-
Container Requirements: Waste containers must be made of a compatible material, be kept closed when not in use, and be stored in a well-ventilated area.[7][11]
-
Contaminated PPE: All disposable PPE that has come into contact with the chemical, including gloves and lab coats, should be disposed of as hazardous waste in the designated halogenated organic waste stream.
-
Disposal Arrangements: Contact your institution's environmental health and safety department to arrange for the proper disposal of the hazardous waste. Do not pour this chemical down the drain.[10]
Visualizing the PPE Workflow
The following diagram illustrates the logical flow for selecting and using personal protective equipment when handling this compound.
Caption: PPE selection and use workflow.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]
-
PPE tips for working with corrosives and skin sensitizers. (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
